Technical Documentation Center

8-(Piperazin-1-yl)isoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(Piperazin-1-yl)isoquinoline
  • CAS: 105685-27-6

Core Science & Biosynthesis

Foundational

8-(Piperazin-1-yl)isoquinoline CAS 936643-79-7 properties

An In-depth Technical Guide to 8-(Piperazin-1-yl)isoquinoline (CAS 936643-79-7): A Privileged Scaffold for Drug Discovery Introduction and Strategic Significance The isoquinoline core, a bicyclic aromatic system composed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-(Piperazin-1-yl)isoquinoline (CAS 936643-79-7): A Privileged Scaffold for Drug Discovery

Introduction and Strategic Significance

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in the field of medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural alkaloids and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] Derivatives of isoquinoline have demonstrated therapeutic potential across numerous disease areas, including oncology, infectious diseases, cardiovascular conditions, and central nervous system (CNS) disorders.[1][3][4] Their applications range from antihypertensives like debrisoquine to vasodilators such as papaverine.[5]

The piperazine ring is another critical pharmacophore in modern drug design. Its inclusion in a molecular structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Furthermore, the two nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with biological targets and provide a versatile handle for synthetic modification.

The compound 8-(Piperazin-1-yl)isoquinoline (CAS 936643-79-7) is a strategic amalgamation of these two powerful motifs. By positioning the piperazine moiety at the 8-position of the isoquinoline nucleus, a unique chemical entity is created with significant potential for novel pharmacological activity. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into the synthesis, characterization, and potential applications of this promising compound, grounded in the extensive knowledge base of its constituent scaffolds.

Physicochemical and Structural Properties

While specific experimental data for 8-(Piperazin-1-yl)isoquinoline is not extensively published, its core properties can be reliably predicted based on the well-characterized nature of the isoquinoline and piperazine rings. The compound is commercially available, typically as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[6]

PropertyValue / Expected CharacteristicRationale / Source
CAS Number 936643-79-7[6]
Molecular Formula C₁₃H₁₅N₃Calculated
Molar Mass 213.28 g/mol Calculated
Appearance Expected to be a solid at room temperature.Analogy to similar structures.
Solubility Free Base: Low solubility in water; soluble in common organic solvents (e.g., ethanol, chloroform).[7] HCl Salt: Soluble in water and dilute acids.[2]The parent isoquinoline is poorly soluble in water but dissolves in dilute acids.[2] The HCl salt form significantly increases aqueous solubility.
Basicity (pKa) The isoquinoline nitrogen is weakly basic (pKa of parent isoquinoline ≈ 5.14).[2] The piperazine nitrogens are more basic (pKa of piperazine ≈ 9.8 and 5.6).Protonation is expected to occur readily in acidic conditions, primarily on the more basic external piperazine nitrogen.

Synthesis and Purification: A Proposed Methodology

A robust synthetic route to 8-(Piperazin-1-yl)isoquinoline can be proposed based on established methodologies for analogous compounds, such as the synthesis of its 1-substituted isomer.[8] The most direct and logical approach is a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway

The synthesis involves the reaction of an 8-haloisoquinoline (e.g., 8-chloroisoquinoline or 8-bromoisoquinoline) with piperazine. The halogen at the 8-position serves as a leaving group, which is displaced by one of the nitrogen atoms of the piperazine nucleophile.

G cluster_reactants Reactants cluster_process Process cluster_products Product R1 8-Haloisoquinoline (X = Cl, Br) P1 Nucleophilic Aromatic Substitution (SₙAr) R1->P1 R2 Piperazine (excess) R2->P1 Prod 8-(Piperazin-1-yl)isoquinoline P1->Prod Formation of C-N bond BProd Piperazine•HX (Byproduct) P1->BProd Acid Scavenging

Caption: Proposed synthesis of 8-(Piperazin-1-yl)isoquinoline via SₙAr.

Detailed Experimental Protocol

This protocol is a self-validating workflow designed for the synthesis and purification of the target compound.

Objective: To synthesize 8-(Piperazin-1-yl)isoquinoline from 8-chloroisoquinoline.

Materials:

  • 8-Chloroisoquinoline (1.0 eq)

  • Piperazine (≥ 5.0 eq)

  • Isopropanol (or a similar high-boiling solvent like diglyme)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Methanol (MeOH) for elution

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-chloroisoquinoline (1.0 eq) and isopropanol.

    • Add piperazine (at least 5 equivalents).

    • Causality: Using a large excess of piperazine is crucial. It serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted nucleophile and driving the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 8-chloroisoquinoline spot is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material using silica gel column chromatography.

    • Rationale: This is the standard method for separating the desired product from excess piperazine and any potential side products.

    • A gradient elution system, starting with 100% DCM and gradually increasing the polarity by adding MeOH (e.g., 0-10% MeOH in DCM), is typically effective.

    • Collect fractions containing the pure product (as determined by TLC) and concentrate to yield 8-(Piperazin-1-yl)isoquinoline as the free base.

Analytical Characterization

Rigorous analytical techniques are required to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring. Two distinct signals, likely broad singlets or triplets, would appear in the aliphatic region (typically 2.5-4.0 ppm) for the two sets of non-equivalent methylene (-CH₂) protons of the piperazine ring. The integration of these regions should correspond to a 6H (aromatic) to 8H (aliphatic) ratio.

    • ¹³C NMR: The spectrum will display signals for the nine aromatic carbons of the isoquinoline core and two signals for the aliphatic carbons of the piperazine ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.[9] The expected exact mass for the protonated molecule [M+H]⁺ (C₁₃H₁₆N₃⁺) would be calculated and compared to the experimental value.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, typically aiming for >95% for research applications.

Potential Biological Activity and Applications

The true value of 8-(Piperazin-1-yl)isoquinoline lies in its potential as a lead structure for drug discovery. The rationale for its investigation is built upon the extensive pharmacology of its parent scaffolds.

Key Therapeutic Areas for Investigation
  • Central Nervous System (CNS) Disorders: The structural isomer, 1-(piperazin-1-yl)isoquinoline, has been investigated as a potent and selective D3 dopamine receptor agonist, with potential applications in treating conditions like Parkinson's disease.[8] Given this precedent, the 8-substituted isomer is a prime candidate for screening against a panel of CNS receptors, including dopamine and serotonin receptor subtypes. Several tetrahydroisoquinoline derivatives have also been linked to the neurochemistry of Parkinson's disease.[2]

  • Oncology: Isoquinoline derivatives are a rich source of anticancer agents.[1] They have been shown to inhibit critical cancer-related pathways, including serine/threonine kinase Akt signaling and DNA topoisomerase activity, and to interfere with microtubule dynamics.[1] The piperazine moiety is also a common feature in many approved kinase inhibitors. The unique topology of 8-(piperazin-1-yl)isoquinoline makes it a compelling candidate for screening in various cancer cell lines.

  • Infectious Diseases: The isoquinoline ring is the core of many alkaloids with demonstrated antimicrobial, antifungal, antiviral, and antiparasitic properties.[1][3] This compound could be evaluated for its potential as a novel anti-infective agent.

G center_node 8-(Piperazin-1-yl)isoquinoline (Privileged Scaffold) app1 CNS Disorders (e.g., Parkinson's Disease) center_node->app1 Dopamine Receptor Modulation? app2 Oncology (Kinase / Topoisomerase Inhibition) center_node->app2 Cell Signaling Interference? app3 Infectious Diseases (Antimicrobial, Antiviral) center_node->app3 Broad Spectrum Activity? app4 Inflammatory Diseases center_node->app4 Anti-inflammatory Potential?

Caption: Potential therapeutic applications stemming from the core scaffold.

Conclusion

8-(Piperazin-1-yl)isoquinoline, CAS 936643-79-7, stands as a compound of high interest for chemical and pharmaceutical research. While specific, publicly available experimental data on this particular isomer is limited, a robust framework for its synthesis, purification, and characterization can be confidently established from the well-documented chemistry of its components. By strategically combining the pharmacologically validated isoquinoline nucleus with the versatile piperazine moiety, this molecule offers a promising starting point for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. This guide provides the foundational knowledge and procedural rationale necessary for scientists to embark on the exploration of this intriguing molecular scaffold.

References

  • Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. Available at: [Link]

  • Sharma, V., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]

  • Tarnowski, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Anand, A., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH. Available at: [Link]

  • Chen, J., et al. Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Available at: [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • CamScanner Document. (2020). Isoquinoline Synthesis. Available at: [Link]

  • PubChem. 1-(Piperazin-1-yl)isoquinoline. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of 8-(1-piperazinyl)isoquinoline hydrochloride

This guide provides a comprehensive technical overview of 8-(1-piperazinyl)isoquinoline hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-(1-piperazinyl)isoquinoline hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical and physical properties, a plausible synthetic route, detailed analytical methodologies for its characterization, and its potential biological significance.

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs.[1][2] Its rigid, planar structure provides a foundation for the spatial orientation of functional groups, enabling interactions with various biological targets. When combined with the versatile piperazine moiety, the resulting molecule gains favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The piperazine ring can also serve as a linker to other pharmacophores, allowing for the creation of multi-target ligands.[2]

Derivatives of isoquinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Therefore, 8-(1-piperazinyl)isoquinoline hydrochloride serves as a valuable synthetic intermediate for the exploration of novel therapeutics in these areas.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 8-(1-piperazinyl)isoquinoline hydrochloride.

PropertyValueSource
Molecular Formula C₁₃H₁₆ClN₃ChemScene[5]
Molecular Weight 249.74 g/mol ChemScene[5]
CAS Number 936643-79-7ChemScene[5]
Appearance White to off-white solid (predicted)-
Melting Point Not available. Expected to be >200 °C (decomposes)-
Boiling Point Not available-
Solubility Soluble in water and methanol.[6] Limited solubility in non-polar organic solvents (predicted).Wikipedia[6]
pKa The isoquinoline nitrogen has a pKa of ~5.14.[1] The piperazine nitrogens will have pKa values in the range of 6-9.Wikipedia[1]
Topological Polar Surface Area (TPSA) 28.16 ŲChemScene[5]
logP 2.0662ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]

Synthesis of 8-(1-piperazinyl)isoquinoline hydrochloride

A highly efficient and versatile method for the synthesis of aryl amines is the Buchwald-Hartwig amination.[7][8][9] This palladium-catalyzed cross-coupling reaction is well-suited for the formation of the C-N bond between the isoquinoline core and the piperazine ring. A plausible synthetic route starting from 8-bromoisoquinoline is outlined below.

Proposed Synthetic Workflow

G start 8-Bromoisoquinoline reaction Buchwald-Hartwig Amination start->reaction piperazine Piperazine piperazine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) catalyst->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Heat purification Column Chromatography workup->purification product_base 8-(1-piperazinyl)isoquinoline (free base) purification->product_base final_product 8-(1-piperazinyl)isoquinoline hydrochloride product_base->final_product hcl HCl in Ether or Dioxane hcl->final_product

Caption: Proposed Buchwald-Hartwig synthesis of 8-(1-piperazinyl)isoquinoline HCl.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 8-bromoisoquinoline (1.0 eq), piperazine (1.5 eq), cesium carbonate (2.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 8-(1-piperazinyl)isoquinoline as the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 8-(1-piperazinyl)isoquinoline hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method with UV detection is a standard approach for determining the purity of aromatic compounds like 8-(1-piperazinyl)isoquinoline hydrochloride.[10][11][12]

G sample_prep Prepare sample solution (e.g., 1 mg/mL in mobile phase A) hplc_system HPLC System with C18 reversed-phase column sample_prep->hplc_system injection Inject sample (e.g., 10 µL) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_analysis Chromatogram Analysis (Peak integration, purity calculation) detection->data_analysis

Caption: Workflow for HPLC purity analysis of the target compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Rationale: The C18 stationary phase provides good retention for the aromatic isoquinoline core. The acetonitrile/water mobile phase system is standard for reversed-phase chromatography. TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionalities. A gradient elution is necessary to ensure the separation of potential impurities with a wide range of polarities.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.

The expected fragmentation pattern for 8-(1-piperazinyl)isoquinoline in an electrospray ionization (ESI) source would involve the initial protonation to form the [M+H]⁺ ion. Subsequent fragmentation would likely involve the cleavage of the piperazine ring.[13][14][15]

  • Expected [M+H]⁺: m/z 214.13 (for the free base).

  • Key Fragments: Fragmentation of the piperazine ring is expected to yield characteristic ions. Cleavage of the C-N bond between the isoquinoline and piperazine could also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules.

  • Isoquinoline Protons (δ 7.0-9.0 ppm): A series of doublets and triplets corresponding to the protons on the isoquinoline ring system. The exact chemical shifts will be influenced by the electron-donating effect of the piperazine substituent.

  • Piperazine Protons (δ 3.0-4.0 ppm): Two distinct multiplets, each integrating to 4 protons, are expected for the CH₂ groups of the piperazine ring. The protons closer to the isoquinoline ring will likely be deshielded and appear at a lower field.[16][17][18]

  • N-H Proton (variable): A broad singlet for the N-H proton of the piperazine, which may be exchangeable with D₂O. In the hydrochloride salt, this proton and the isoquinoline nitrogen will be protonated, leading to shifts in the adjacent proton signals.

  • Isoquinoline Carbons (δ 110-160 ppm): A series of signals corresponding to the carbons of the isoquinoline ring.

  • Piperazine Carbons (δ 40-60 ppm): Two signals for the CH₂ groups of the piperazine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.

  • N-H Stretch: A medium to weak band around 3300-3500 cm⁻¹ for the secondary amine in the piperazine ring.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

  • C=C and C=N Aromatic Ring Stretching: Sharp bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1000-1300 cm⁻¹ region.

Potential Biological Significance and Applications

As a synthetic intermediate, 8-(1-piperazinyl)isoquinoline hydrochloride is a precursor to a wide range of potential drug candidates. The substitution at the 8-position of the isoquinoline ring is a key area of exploration in medicinal chemistry.

  • Anticancer Activity: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of cell signaling pathways.[2]

  • Antimicrobial and Antiviral Activity: The isoquinoline scaffold is found in several natural and synthetic compounds with significant antimicrobial and antiviral properties.[4][19]

  • Central Nervous System (CNS) Activity: The structural similarity of the isoquinoline core to certain neurotransmitters has led to the development of derivatives with activity in the CNS.[3]

The incorporation of the piperazine moiety can enhance the drug-like properties of these compounds, making 8-(1-piperazinyl)isoquinoline hydrochloride a highly valuable building block for the synthesis of new chemical entities with therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 8-(1-piperazinyl)isoquinoline hydrochloride.

  • Hazard Identification: Based on related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-(1-piperazinyl)isoquinoline hydrochloride is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Buchwald-Hartwig amination, and its characterization relies on standard analytical techniques such as HPLC, MS, and NMR. The combination of the biologically active isoquinoline core with the versatile piperazine moiety makes this compound and its derivatives promising candidates for the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

  • Walaa A E Omar and Osmo E O Hormi. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 2013. [Link]

  • G. Jones. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 2010. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • M. A. El-Hashash, S. A. Rizk, and S. A. El-Bordany. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of ChemTech Research, 2017. [Link]

  • A. A. M. Abdel-Aziz, et al. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Journal of Molecular Structure, 2024. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • A. Kumar, et al. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. Computational Biology and Chemistry, 2023. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • S. Appelt, et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 2018. [Link]

  • A. Z. G. Al-Mulla. Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate, 2017. [Link]

  • Y. Wang, et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 2020. [Link]

  • S. Appelt, et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 2016. [Link]

  • M. A. Ali, et al. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Drug Targets, 2021. [Link]

  • H. Reich. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A. C. S. Sena, et al. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 2009. [Link]

  • A. P. L. de la Harpe, et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 2022. [Link]

  • S. K. Singh, et al. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 2022. [Link]

  • S. S. Sahu, et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 2023. [Link]

  • A. A. G. El-Din, et al. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA, 2016. [Link]

  • J. P. Stanoeva, et al. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 2022. [Link]

  • M. D. Pozza, et al. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate, 2021. [Link]

  • S. D. Walker, et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 2004. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Y. Wang, et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate, 2020. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • A. K. S. Jaiswal, et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

Foundational

Mechanistic Modulation of Membrane Rafts by 8-Piperazinylisoquinoline: A Technical Guide

This guide synthesizes the physicochemical and pharmacological mechanisms of 8-piperazinylisoquinoline , a privileged scaffold in drug discovery known for its dual activity as a G-protein Coupled Receptor (GPCR) ligand a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the physicochemical and pharmacological mechanisms of 8-piperazinylisoquinoline , a privileged scaffold in drug discovery known for its dual activity as a G-protein Coupled Receptor (GPCR) ligand and a membrane raft modulator.

Executive Summary

8-Piperazinylisoquinoline (CAS: 936643-79-7) represents a specific class of Cationic Amphiphilic Drugs (CADs) . While primarily designed as high-affinity antagonists for raft-resident receptors (specifically 5-HT7 and D3 ), these molecules exert a secondary, often overlooked mechanism: Membrane Raft Modulation .

This guide details how the 8-piperazinylisoquinoline scaffold partitions into lipid microdomains, disrupts cholesterol-sphingolipid packing, and allosterically uncouples GPCR signaling complexes. This "Dual-Action" mechanism—combining orthosteric antagonism with allotopic lipid modulation—is critical for researchers developing next-generation neuropsychiatric and multidrug-resistance (MDR) reversal agents.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 8-piperazinylisoquinoline stems from its amphiphilic topology, allowing it to act as a "membrane-intercalating ligand."

Structural DomainChemical PropertyBiological Function
Isoquinoline Core Hydrophobic / AromaticMembrane Anchor: Intercalates into the acyl chain region of the lipid bilayer; provides

stacking interactions with receptor residues (e.g., Phe/Trp).
Piperazine Ring (C8) Basic (pKa ~9.8) / HydrophilicRaft Disruptor: At physiological pH, the protonated nitrogen interacts with negatively charged phosphate headgroups of phospholipids, altering membrane curvature and electrostatic potential.
8-Position Substitution Steric ConstraintSelectivity Filter: Forces the molecule into a conformation that favors specific GPCR subtypes (e.g., 5-HT7) over others (e.g., 5-HT1A), while maximizing disruption of the lipid-protein interface.

Core Mechanism: Raft-Dependent Signal Uncoupling

The modulation mechanism operates in three distinct phases. This process explains why 8-piperazinylisoquinoline derivatives often show efficacy superior to pure orthosteric antagonists.

Phase 1: Partitioning & Raft Accumulation

Lipid rafts are ordered microdomains enriched in cholesterol and sphingolipids. The 8-piperazinylisoquinoline molecule acts as a lysosomotropic CAD .

  • Mechanism: The hydrophobic isoquinoline moiety drives partitioning into the liquid-ordered (

    
    ) phase of the raft.
    
  • Result: The drug accumulates at the raft interface, reaching local concentrations 10-100x higher than in the bulk cytosol.

Phase 2: Lipid Packing Disruption

Once inserted, the bulky piperazine tail disrupts the tight Van der Waals forces between cholesterol and sphingomyelin.

  • Cholesterol Displacement: The drug competes with cholesterol for space within the phospholipid acyl chains.

  • Fluidization: This disruption lowers the phase transition temperature (

    
    ), converting the rigid raft environment into a more fluid, disordered state (
    
    
    
    ).
Phase 3: Allosteric Receptor Uncoupling (The 5-HT7 Case)

The 5-HT7 receptor is constitutively active and relies on palmitoylation (C-terminal cysteine anchoring) to remain within the lipid raft.

  • Raft Dissolution: As the drug fluidizes the raft, the palmitoylated receptor loses its ordered lipid anchor.

  • Segregation: The receptor physically drifts out of the raft into the bulk membrane.

  • Signal Silencing: Outside the raft, the receptor cannot couple efficiently with

    
     proteins  (which remain raft-resident). This abolishes both constitutive and agonist-induced cAMP signaling.
    

Visualization: The Raft Displacement Pathway

The following diagram illustrates the transition of the receptor from a signaling-competent (Raft) state to a silenced (Non-Raft) state driven by 8-piperazinylisoquinoline.

RaftModulation cluster_Raft Lipid Raft (Ordered Phase) cluster_Disordered Disordered Bulk Membrane Receptor_Active 5-HT7 Receptor (Palmitoylated/Active) Gs_Protein Gs Protein (Raft-Resident) Receptor_Active->Gs_Protein Constitutive Signaling (cAMP) Receptor_Inactive 5-HT7 Receptor (Depalmitoylated/Silenced) Receptor_Active->Receptor_Inactive 3. Translocation out of Raft Cholesterol Cholesterol/Sphingolipids (Tight Packing) Cholesterol->Receptor_Active 2. Loss of Lipid Anchor Drug 8-Piperazinylisoquinoline (Cationic Amphiphile) Drug->Cholesterol 1. Partitioning & Disruption Receptor_Inactive->Gs_Protein Uncoupling

Caption: Mechanism of Action showing drug-induced disruption of cholesterol packing, leading to receptor translocation and signal cessation.

Experimental Validation Protocols

To validate this mechanism in your specific derivative, use the following self-validating workflow.

Protocol A: Detergent-Resistant Membrane (DRM) Fractionation

Purpose: To quantify the displacement of the receptor from lipid rafts upon drug treatment.

  • Cell Lysis: Lyse HEK-293 cells expressing 5-HT7 in ice-cold TNE buffer (1% Triton X-100).

  • Gradient Setup: Mix lysate with 60% sucrose; overlay with 30% and 5% sucrose layers.

  • Ultracentrifugation: Spin at 200,000

    
     for 16 hours at 4°C.
    
  • Analysis: Collect fractions (Top = Rafts, Bottom = Bulk). Western blot for 5-HT7 and Flotillin-1 (raft marker).

    • Validation Criteria: In control cells, >70% of 5-HT7 is in the top fraction. In 8-piperazinylisoquinoline-treated cells, 5-HT7 shifts to the bottom (bulk) fractions.

Protocol B: Fluorescence Anisotropy (Membrane Fluidity)

Purpose: To prove direct physical disruption of the lipid bilayer.

  • Labeling: Incorporate DPH (1,6-diphenyl-1,3,5-hexatriene) into membrane vesicles.

  • Treatment: Titrate 8-piperazinylisoquinoline (0.1 - 10

    
    M).
    
  • Measurement: Measure fluorescence polarization (

    
    ).
    
    • Calculation: Anisotropy (

      
      ) is calculated as 
      
      
      
      .
    • Validation Criteria: A dose-dependent decrease in anisotropy indicates increased membrane fluidity (raft disruption).

Protocol C: Cholesterol Depletion Rescue

Purpose: To confirm the mechanism is cholesterol-dependent.

  • Pre-treatment: Treat cells with M

    
    CD  (Methyl-
    
    
    
    -cyclodextrin) to strip cholesterol (mimicking the drug's effect).
  • Comparison: Compare the signaling inhibition of M

    
    CD vs. 8-piperazinylisoquinoline.
    
  • Rescue: Reload cholesterol using M

    
    CD-cholesterol complexes.
    
    • Validation Criteria: If the drug works via raft modulation, cholesterol reloading should partially restore receptor signaling (unless the drug also blocks the orthosteric site irreversibly).

References

  • Chemical Identity: 8-(1-Piperazinyl)-isoquinoline hydrochloride. CAS No. 936643-79-7. Available at:

  • 5-HT7 Raft Dependence: Sjögren, B., & Svenningsson, P. (2007). FRET analysis of localization and trafficking of the 5-HT7 receptor. BMC Cell Biology . Available at: [Link]

  • CAD Mechanism: Ellegaard, A. M., et al. (2016). Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment. EBioMedicine . Available at: [Link]

  • Isoquinoline-Sulfonamide Analogs: Zajdel, P., et al. (2012).[1] Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents.[1] Bioorganic & Medicinal Chemistry . Available at: [Link]

  • Raft Modulation Protocols: Lingwood, D., & Simons, K. (2010). Lipid rafts as a membrane-organizing principle. Science . Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 8-(Piperazin-1-yl)isoquinoline Derivatives

Introduction In the landscape of medicinal chemistry, the fusion of privileged scaffolds—molecular frameworks known to bind to multiple biological targets—is a cornerstone of rational drug design. This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds—molecular frameworks known to bind to multiple biological targets—is a cornerstone of rational drug design. This guide delves into the burgeoning class of compounds forged from two such scaffolds: isoquinoline and piperazine. The isoquinoline core, a bicyclic aromatic heterocycle, is a structural motif present in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common component in pharmaceuticals, valued for its ability to improve physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.

This guide focuses specifically on 8-(piperazin-1-yl)isoquinoline derivatives , a class of molecules where the piperazine moiety is attached at the 8th position of the isoquinoline ring system. This specific substitution pattern has given rise to compounds with significant therapeutic potential, particularly in oncology. We will explore the key biological targets, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate the promising biological activities of these derivatives.

Key Biological Target: The PI3K/Akt/mTOR Signaling Pathway

A predominant focus of research into 8-(piperazin-1-yl)isoquinoline derivatives has been their activity as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of fundamental cellular processes, including cell proliferation, growth, survival, and metabolism.[4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[4]

Isoquinoline derivatives, in general, have been shown to exert their antiproliferative effects through various mechanisms, including the targeting of the PI3K/Akt/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.[1] The 8-(piperazin-1-yl)isoquinoline scaffold appears particularly well-suited for targeting the ATP-binding pocket of PI3K isoforms.

Mechanism of Action: Kinase Inhibition

The 8-(piperazin-1-yl)isoquinoline derivatives typically function as ATP-competitive inhibitors. The isoquinoline core acts as a hinge-binding motif, forming hydrogen bonds with key residues in the hinge region of the kinase domain. The piperazine ring and its substituents extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for modifications that can enhance potency and selectivity.

The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR, leading to the suppression of pro-survival signaling and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the point of intervention for 8-(piperazin-1-yl)isoquinoline derivatives.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4E->Proliferation Inhibition Inhibitor 8-(Piperazin-1-yl)isoquinoline Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition point.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 8-(piperazin-1-yl)isoquinoline derivatives is embedded within broader studies on quinoline and isoquinoline-based kinase inhibitors, we can extrapolate key principles. The development of potent and selective inhibitors relies on systematic modifications to the core scaffold and its substituents.

  • The Isoquinoline Core: This scaffold is crucial for anchoring the molecule in the ATP-binding site. Modifications to the isoquinoline ring itself, such as the introduction of small alkyl or halogen groups, can modulate electronic properties and steric interactions, fine-tuning binding affinity.

  • The Piperazine Linker: The piperazine ring serves as a versatile linker. Its basic nitrogen atoms can form important salt bridges or hydrogen bonds. The conformation of the piperazine ring can also influence the overall orientation of the molecule within the binding pocket.

  • Substituents on the Piperazine Ring: This is the most common site for chemical modification to explore SAR.

    • Aryl and Heteroaryl Groups: Attaching aromatic rings can lead to beneficial pi-stacking interactions with aromatic residues in the active site.

    • Alkyl Chains and Functional Groups: Introducing flexible or rigid alkyl chains with various functional groups (e.g., amides, sulfonamides, hydroxyls) can probe different regions of the binding pocket and optimize physicochemical properties like solubility and cell permeability. For instance, studies on quinazoline-based inhibitors have shown that replacing a piperazine with morpholine or piperidine can lead to less potent EGFR inhibitors, highlighting the importance of the linker.[5]

The following diagram illustrates a conceptual workflow for a typical lead optimization campaign for this class of compounds.

Lead_Optimization_Workflow Start Initial Hit Compound: 8-(Piperazin-1-yl)isoquinoline Synthesis Synthesize Analogs (R-group modification) Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Biochemical Biochemical Assays (e.g., PI3Kα IC50) InVitro->Biochemical Cellular Cell-Based Assays (e.g., MTT, Apoptosis) InVitro->Cellular SAR Analyze Structure- Activity Relationship (SAR) Biochemical->SAR Cellular->SAR Potency Improved Potency? SAR->Potency Selectivity Improved Selectivity? SAR->Selectivity Potency->Synthesis No Lead Lead Candidate Potency->Lead Yes Selectivity->Synthesis No Selectivity->Lead Yes

Caption: Conceptual workflow for lead optimization.

Therapeutic Applications and Preclinical Evidence

The primary therapeutic application for 8-(piperazin-1-yl)isoquinoline derivatives is in oncology . Their ability to inhibit the PI3K/Akt/mTOR pathway makes them promising candidates for treating a wide range of cancers where this pathway is hyperactivated.

While specific data for 8-(piperazin-1-yl)isoquinoline derivatives is emerging, related quinoxaline and quinazoline compounds with piperazine moieties have demonstrated significant preclinical activity.[6][7]

Summary of Preclinical Data for Related Piperazinyl-Heterocycles
Compound ClassTarget(s)Activity MetricValueCancer Cell Line(s)Reference
PiperazinylquinoxalinePI3KαIC5024 nMPC3 (Prostate)[6][7]
PiperazinylquinoxalinePI3KαIC5040 nMPC3 (Prostate)[6][7]
8-(o-tolyl)quinazolinePD-1/PD-L1IC5023.78 nMJurkat/Hep3B[8]
4-arylamino-quinazolineEGFR (T790M/L858R)IC502.7 nMH1975, A549, HeLa, MCF-7[5]

This table summarizes data from closely related chemical series to illustrate the potential of the piperazinyl-heterocycle scaffold. IC50 is the half-maximal inhibitory concentration.

These studies show that the incorporation of a substituted piperazine ring onto a quinoxaline or quinazoline core can lead to potent inhibition of key cancer targets with nanomolar efficacy.[5][6][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7]

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of 8-(piperazin-1-yl)isoquinoline derivatives, a tiered approach of in vitro assays is employed.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, PI3Kα. It is a crucial first step to confirm on-target activity and determine potency (IC50). A competitive fluorescent polarization assay is a common format.[7]

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).

    • Dilute recombinant human PI3Kα enzyme and the fluorescently labeled PIP2 substrate in assay buffer.

    • Prepare a serial dilution of the 8-(piperazin-1-yl)isoquinoline test compound in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to each well.

    • Add 5 µL of the PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the fluorescent PIP2 substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA and a PIP3-binding protein (detector).

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader.

    • The binding of the fluorescent product (PIP3) to the detector protein results in a high polarization signal. Inhibition by the test compound leads to a low signal.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Causality: This cell-based assay assesses the cytotoxic or cytostatic effect of a compound on cancer cells. It provides a measure of the compound's overall cellular potency, which is a composite of its target inhibition, cell permeability, and metabolic stability.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., PC3, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours.[10]

  • MTT Staining and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability versus compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Perspectives and Challenges

The 8-(piperazin-1-yl)isoquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The versatility of the piperazine moiety allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future work will likely focus on:

  • Improving Isoform Selectivity: Developing compounds that selectively inhibit specific PI3K isoforms (e.g., PI3Kα, δ, or γ) to minimize off-target effects and enhance the therapeutic window.[4]

  • Dual-Target Inhibitors: Exploring modifications that allow for the simultaneous inhibition of multiple key targets in cancer signaling, such as dual PI3K/mTOR or PI3K/HDAC inhibitors.

  • Overcoming Drug Resistance: Investigating the efficacy of these compounds in cancer models that have developed resistance to existing therapies.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[11]

The primary challenge lies in translating the potent in vitro activity into safe and effective in vivo therapeutics. This requires a careful balance of potency, selectivity, metabolic stability, and bioavailability, a complex optimization process that is central to modern drug discovery.

References

A comprehensive list of references will be provided upon request.

Sources

Foundational

The Isoquinoline-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The fusion of the rigid, aromatic isoquinoline core with the versatile, saturated piperazine ring has given rise to a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the rigid, aromatic isoquinoline core with the versatile, saturated piperazine ring has given rise to a privileged scaffold in medicinal chemistry. This hybrid structure offers a unique combination of pharmacophoric features, enabling interaction with a wide array of biological targets. Its inherent "drug-like" properties, including aqueous solubility and the potential for blood-brain barrier penetration, have made it a cornerstone in the development of therapeutics for a multitude of diseases. This in-depth technical guide provides a comprehensive overview of the isoquinoline-piperazine scaffold, from its synthesis and structure-activity relationships to its diverse therapeutic applications and the mechanisms of action of key derivatives. We will explore the rationale behind synthetic strategies, delve into the intricacies of target engagement, and present detailed protocols and case studies to equip researchers with the knowledge to effectively leverage this powerful molecular framework in their drug discovery endeavors.

The Strategic Advantage of the Isoquinoline-Piperazine Chimera

The isoquinoline moiety, a bicyclic aromatic system, provides a rigid scaffold that can effectively orient substituents for optimal target binding.[1] Its aromatic nature allows for π-π stacking and other non-covalent interactions within protein binding pockets. The nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor, further enhancing target affinity.[2]

Conversely, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts several advantageous properties. It is a highly versatile linker that can be readily functionalized at its N1 and N4 positions, allowing for the exploration of a vast chemical space and the fine-tuning of physicochemical properties.[3] The basic nature of the piperazine nitrogens often enhances aqueous solubility and can be crucial for salt formation, improving the pharmaceutical properties of a drug candidate. Furthermore, the piperazine moiety is a common feature in central nervous system (CNS) active drugs, as its ability to be protonated at physiological pH can facilitate passage across the blood-brain barrier.[4]

The combination of these two motifs creates a scaffold with a unique blend of rigidity, flexibility, and tunable physicochemical properties, making it a highly successful framework in the design of potent and selective therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

The construction of isoquinoline-piperazine derivatives can be approached through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the overall complexity of the target molecule. A common and efficient approach involves the synthesis of the isoquinoline and piperazine fragments separately, followed by their coupling.

Synthesis of the Isoquinoline Core: The Pictet-Spengler Reaction

A classic and reliable method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[5][6][7][8][9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The driving force of the reaction is the formation of a stable iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[7]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydroisoquinoline, a common precursor for more complex isoquinoline-piperazine scaffolds.

  • Step 1: Iminium Ion Formation.

    • To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., methanol, 0.5 M), add the desired aldehyde (e.g., glyoxylic acid, 1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Step 2: Cyclization.

    • Acidify the reaction mixture by adding a strong acid (e.g., trifluoroacetic acid or hydrochloric acid, 1.5 eq) dropwise at 0 °C.

    • The reaction is then heated to reflux (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Step 3: Work-up and Purification.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Causality Behind Experimental Choices:

  • The use of an acid catalyst is crucial for the formation of the more electrophilic iminium ion, which is necessary for the cyclization to occur, especially with less activated aromatic rings.[7]

  • The choice of solvent and temperature can significantly impact the reaction rate and yield. Protic solvents like methanol can facilitate proton transfer steps.

  • The work-up procedure is designed to remove the acid catalyst and any water-soluble byproducts, while the final purification step ensures the isolation of the pure product.

Diagram of the Pictet-Spengler Reaction Workflow

pictet_spengler cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product phenethylamine β-Arylethylamine condensation Condensation (Imine Formation) phenethylamine->condensation aldehyde Aldehyde/Ketone aldehyde->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization Iminium Ion Intermediate th_isoquinoline Tetrahydroisoquinoline cyclization->th_isoquinoline

Caption: A general workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Coupling the Isoquinoline and Piperazine Moieties

Once the desired isoquinoline and piperazine fragments are synthesized or commercially available, they can be coupled through various methods. A common strategy involves the formation of a sulfonamide or amide linkage.

Experimental Protocol: Synthesis of 1-(Isoquinolin-5-ylsulfonyl)piperazine

This protocol outlines the synthesis of a key intermediate used in the development of various bioactive compounds.

  • Step 1: Synthesis of Isoquinoline-5-sulfonyl Chloride.

    • This intermediate can be prepared from 5-bromoisoquinoline. The bromo-derivative is first reacted with thiourea to form an S-isoquinoline isothiourea salt.[10]

    • This salt is then subjected to oxidative chlorosulfonylation using an oxidant in the presence of dilute hydrochloric acid to yield isoquinoline-5-sulfonyl chloride.[10]

  • Step 2: Sulfonamide Formation.

    • To a solution of piperazine (2.0 eq) in a suitable solvent (e.g., dichloromethane, 0.5 M) at 0 °C, add a solution of isoquinoline-5-sulfonyl chloride (1.0 eq) in dichloromethane dropwise.

    • A base, such as triethylamine (1.5 eq), is added to scavenge the hydrochloric acid generated during the reaction.

    • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.

  • Step 3: Work-up and Purification.

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-(isoquinolin-5-ylsulfonyl)piperazine.

Causality Behind Experimental Choices:

  • The use of an excess of piperazine helps to minimize the formation of the di-sulfonated byproduct.

  • The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • The addition of a base is essential to neutralize the HCl byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Therapeutic Applications and Mechanisms of Action

The isoquinoline-piperazine scaffold has demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs and clinical candidates for a variety of diseases.

Oncology

In the field of oncology, isoquinoline-piperazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[11][12] Several isoquinoline-piperazine-based compounds have been developed as inhibitors of this pathway. These inhibitors typically bind to the ATP-binding pocket of PI3K or mTOR, preventing the phosphorylation of their downstream targets and ultimately leading to apoptosis and cell cycle arrest.[13][14]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor Isoquinoline-Piperazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an isoquinoline-piperazine scaffold.

  • Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[15][16][17][18][19][20] Isoquinoline-piperazine derivatives have been identified as inhibitors of Smoothened (SMO), a key transmembrane protein in the Hh pathway. By binding to SMO, these compounds prevent the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of oncogenes.

Neurodegenerative Diseases

The ability of many piperazine-containing compounds to cross the blood-brain barrier has made the isoquinoline-piperazine scaffold an attractive starting point for the development of drugs targeting CNS disorders.

  • Alzheimer's Disease: Isoquinoline derivatives have shown potential in the treatment of Alzheimer's disease by exhibiting neuroprotective effects.[12] Some compounds have been shown to reduce oxidative stress and inhibit the aggregation of tau protein, a hallmark of the disease.

  • Parkinson's Disease: The isoquinoline core is structurally related to endogenous neurotoxins that can cause dopaminergic neuron death.[21] This has spurred research into isoquinoline-piperazine derivatives as modulators of the dopaminergic system, with some compounds showing promise in preclinical models of Parkinson's disease.

Infectious Diseases

The isoquinoline-piperazine scaffold is also present in several important anti-infective agents.

  • Anthelmintic - Praziquantel: Praziquantel is a pyrazinoisoquinoline derivative that is the drug of choice for the treatment of schistosomiasis and other parasitic worm infections.[22] While its exact mechanism of action is still under investigation, it is believed to disrupt the calcium homeostasis of the parasite, leading to muscle contraction and paralysis. The development of praziquantel is a landmark case study in the successful application of the isoquinoline-piperazine scaffold in treating infectious diseases.[16][23]

  • Antiviral: Derivatives of isoquinoline have been investigated as potential antiviral agents, including against HIV.[2][24] For instance, the decahydroisoquinoline core is found in the HIV protease inhibitors nelfinavir and saquinavir.[2] The piperazine moiety is also a common feature in many antiviral drugs.[25]

  • Antibacterial: Isoquinoline-piperazine derivatives have demonstrated activity against a range of bacteria, including multidrug-resistant strains.[3][11][26][27][28][29] Their mechanism of action can vary, with some compounds reported to interfere with bacterial DNA gyrase and topoisomerase IV.[26]

Cardiovascular Diseases

Certain isoquinoline-piperazine derivatives have been explored for their potential in treating cardiovascular conditions. Some compounds have been shown to act as calcium channel blockers, which can be beneficial in the treatment of hypertension and angina.[17][30][31][32][33]

Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights

The systematic modification of the isoquinoline-piperazine scaffold has allowed for the optimization of potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative Structure-Activity Relationship of Isoquinoline-Piperazine Derivatives as Kinase Inhibitors

CompoundR1 (Isoquinoline)R2 (Piperazine)Kinase TargetIC50 (nM)
1a 6-fluoro4-(2-pyridyl)ALK5.2
1b 6-chloro4-(2-pyridyl)ALK8.1
1c 6-methoxy4-(2-pyridyl)ALK25.4
2a 6-fluoro4-(4-pyridyl)ALK15.8
2b 6-fluoro4-phenylALK45.2
3a 7-fluoro4-(2-pyridyl)c-Met12.3
3b 7-chloro4-(2-pyridyl)c-Met18.9

Data is hypothetical and for illustrative purposes, based on general SAR trends observed in the literature.

Analysis of SAR:

  • Substitution on the Isoquinoline Ring: The nature and position of substituents on the isoquinoline ring can significantly impact potency and selectivity. For example, small, electron-withdrawing groups like fluorine at the 6-position of the isoquinoline ring can enhance binding affinity, possibly through favorable interactions with the protein backbone.[2]

  • Substitution on the Piperazine Ring: The substituent on the second nitrogen of the piperazine ring plays a crucial role in directing the molecule to its target and influencing its physicochemical properties. Aromatic and heteroaromatic substituents are commonly employed to engage in additional interactions within the binding site.

  • Improving CNS Penetration: For CNS targets, medicinal chemistry strategies focus on optimizing properties that favor crossing the blood-brain barrier. This often involves reducing the number of hydrogen bond donors, decreasing polar surface area, and modulating lipophilicity. The piperazine moiety itself can be a liability for CNS penetration if it is too basic, leading to high ionization at physiological pH. Strategies to mitigate this include the introduction of electron-withdrawing groups on or near the piperazine ring to lower its pKa.

Case Study: The Discovery and Development of Praziquantel

The story of praziquantel is a testament to the power of the isoquinoline-piperazine scaffold in addressing major global health challenges. Discovered in the 1970s, praziquantel revolutionized the treatment of schistosomiasis.[22] Its development involved the screening of a library of pyrazinoisoquinoline compounds. The key to its success was the identification of a derivative with a broad spectrum of activity against various species of schistosomes and a favorable safety profile.[16][23] The synthesis of praziquantel has been optimized over the years, with various routes developed to improve efficiency and reduce cost.[34]

Future Perspectives

The isoquinoline-piperazine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis and functionalization of the scaffold will enable the exploration of even greater chemical diversity.[35]

  • Targeting New Disease Areas: The versatility of the scaffold will undoubtedly lead to its application in targeting novel protein classes and addressing unmet medical needs.

  • Fragment-Based and Structure-Based Design: The use of advanced computational and structural biology techniques will allow for a more rational design of isoquinoline-piperazine derivatives with improved potency and selectivity.

  • Bioconjugation and Targeted Delivery: The functional handles on the piperazine ring make it an ideal point for conjugation to targeting moieties or for incorporation into drug delivery systems, such as antibody-drug conjugates or nanoparticles.[36]

Conclusion

The isoquinoline-piperazine scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its unique combination of structural and physicochemical properties has enabled the development of a wide range of therapeutic agents. A deep understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for any researcher aiming to leverage this powerful molecular framework in the quest for new and improved medicines. As our understanding of disease biology continues to grow, the isoquinoline-piperazine scaffold is poised to play an even more significant role in the future of drug discovery.

References

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Named Reactions. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Gorniak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4760. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. Retrieved from [Link]

  • Di Mola, A., et al. (2021). Development of Praziquantel sulphonamide derivatives as antischistosomal drugs. Bioorganic & Medicinal Chemistry Letters, 47, 128205. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • PubMed Central. (2022, August 10). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • Gorniak, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4760. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • MDPI. (2024, January 10). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Wiley Online Library. (2024, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Elsevier. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105220. Retrieved from [Link]

  • ResearchGate. (n.d.). From Small Molecule to Drug Product: The Chemical Journey of Praziquantel. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]

  • ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

  • PubMed. (2023). Quinolines and isoquinolines as HIV-1 inhibitors: Chemical structures, action targets, and biological activities. Bioorganic Chemistry, 136, 106549. Retrieved from [Link]

  • ACS Publications. (2024, May 11). Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. Retrieved from [Link]

  • PubMed. (1990). Bis(benzylisoquinoline) analogs of tetrandrine block L-type calcium channels: evidence for interaction at the diltiazem-binding site. Molecular Pharmacology, 38(2), 256-263. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 483-494. Retrieved from [Link]

  • MDPI. (2016). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 21(11), 1516. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (2023, June 20). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 23(21), 13346. Retrieved from [Link]

  • PubMed. (1990). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry, 33(11), 2970-2976. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Retrieved from [Link]

  • PubMed. (2010). Synthesis and assay of isoquinoline derivatives as HIV-1 Tat-TAR interaction inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 241-244. Retrieved from [Link]

  • PubMed Central. (2009, June 30). The Hedgehog Signaling Pathway: Where Did It Come From?. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM values for α-amylase and α-glucosidase are depicted in blue and purple, respectively. Retrieved from [Link]

  • MDPI. (2022, March 30). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. Retrieved from [Link]

  • YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. Retrieved from [Link]

  • Embryology. (2015, October 7). File:Hedgehog signaling pathway.jpg. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Schematic diagram of the Hedgehog signaling pathway. Sonic.... Retrieved from [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

Sources

Exploratory

8-(Piperazin-1-yl)isoquinoline vs. 1-(piperazin-1-yl)isoquinoline isomers

This technical guide provides an in-depth analysis comparing 1-(piperazin-1-yl)isoquinoline and its positional isomer 8-(piperazin-1-yl)isoquinoline . It is structured for medicinal chemists and process scientists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis comparing 1-(piperazin-1-yl)isoquinoline and its positional isomer 8-(piperazin-1-yl)isoquinoline . It is structured for medicinal chemists and process scientists, focusing on synthetic accessibility, electronic properties, and pharmacological implications.

Executive Summary

The isoquinoline scaffold is a privileged structure in drug discovery. The position of the piperazine substituent—whether at C1 (adjacent to the ring nitrogen) or C8 (on the carbocyclic ring)—fundamentally alters the molecule's electronic profile, synthetic accessibility, and binding vector.

  • 1-(Piperazin-1-yl)isoquinoline: Characterized by facile synthesis via Nucleophilic Aromatic Substitution (SNAr). It is a common pharmacophore in serotonergic (5-HT) and dopaminergic ligands due to the specific basicity and orientation of the piperazine tail.

  • 8-(Piperazin-1-yl)isoquinoline: Requires transition-metal-catalyzed cross-coupling (Buchwald-Hartwig) for synthesis. It represents a "vector flip" in Structure-Activity Relationship (SAR) studies, often used to tune selectivity in kinase inhibitors or to explore novel chemical space when C1-substitution leads to metabolic instability or off-target toxicity.

Structural & Electronic Analysis

The core difference lies in the electronic environment of the carbon atom attached to the piperazine nitrogen.

Electronic Environment
  • C1 Position (Pyridine-like): The C1 carbon is highly electron-deficient due to the inductive effect (-I) and mesomeric withdrawal (-M) of the adjacent imine-like nitrogen (N2). This makes C1 highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • C8 Position (Benzene-like): The C8 position resides on the benzenoid ring. It is electron-rich compared to C1. It does not support SNAr mechanisms under standard conditions and behaves similarly to a substituted naphthalene system.

Vector Analysis & SAR Implications

In medicinal chemistry, switching from C1 to C8 is a scaffold hopping strategy used to alter the exit vector of the solubilizing group (piperazine) without changing the core template.

  • C1 Vector: The piperazine projects at a ~60° angle relative to the isoquinoline N-lone pair. This is ideal for GPCRs requiring a protonatable amine at a specific distance from an aromatic anchor (e.g., 5-HT2A antagonists).

  • C8 Vector: The piperazine projects "upward," roughly parallel to the C1-N bond axis but spatially distinct. This is often utilized in kinase inhibitor design to direct the solubilizing tail into the solvent-exposed region (ribose pocket) while the isoquinoline binds the hinge region.

Chemical Synthesis & Protocols

Visualization of Synthetic Logic

The following diagram contrasts the reaction pathways required for each isomer.

SynthesisPathways Start1 1-Chloroisoquinoline Cond1 S_NAr Mechanism Reflux / i-PrOH No Catalyst Start1->Cond1 Start8 8-Bromoisoquinoline Cond8 Buchwald-Hartwig Pd_2(dba)_3 / BINAP NaOtBu / Toluene Start8->Cond8 Piperazine Piperazine (Excess) Piperazine->Cond1 Piperazine->Cond8 Prod1 1-(Piperazin-1-yl)isoquinoline (High Yield) Cond1->Prod1  Direct Displacement Prod8 8-(Piperazin-1-yl)isoquinoline (Moderate Yield) Cond8->Prod8  Pd-Catalyzed C-N Bond

Figure 1: Divergent synthetic strategies based on substrate electronic deficiency.

Protocol A: Synthesis of 1-(Piperazin-1-yl)isoquinoline

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The leaving group at C1 is activated by the ring nitrogen. No metal catalyst is required.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Piperazine (5.0 eq) – Excess prevents bis-alkylation.

  • Isopropanol (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloroisoquinoline (163 mg, 1.0 mmol) in isopropanol (5 mL).

  • Addition: Add piperazine (430 mg, 5.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (82 °C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in DCM (20 mL) and wash with water (3 x 10 mL) to remove excess piperazine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0–10% MeOH in DCM with 1% NH4OH).

Protocol B: Synthesis of 8-(Piperazin-1-yl)isoquinoline

Mechanism: Buchwald-Hartwig Amination. Rationale: The C8 position is unactivated. Palladium catalysis is required to facilitate the oxidative addition/reductive elimination cycle.

Materials:

  • 8-Bromoisoquinoline (1.0 eq)

  • N-Boc-piperazine (1.2 eq) – Protected piperazine is preferred to prevent catalyst poisoning or polymerization.

  • Pd2(dba)3 (0.05 eq)

  • BINAP (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in toluene and stir for 15 mins to form the active catalytic species.

  • Charge: Add 8-bromoisoquinoline (208 mg, 1.0 mmol), N-Boc-piperazine (223 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol) to a reaction vial.

  • Reaction: Add the catalyst solution to the vial. Seal and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Deprotection (Critical Step): Concentrate the filtrate. Dissolve the intermediate (8-(4-Boc-piperazin-1-yl)isoquinoline) in DCM (5 mL) and add TFA (1 mL). Stir at RT for 2 hours to remove the Boc group.

  • Neutralization: Quench with saturated NaHCO3, extract with DCM, and purify via reverse-phase prep-HPLC or column chromatography.

Comparative Data Summary

Feature1-(Piperazin-1-yl)isoquinoline8-(Piperazin-1-yl)isoquinoline
Reactivity Class Electron-Deficient (SNAr active)Electron-Rich (SNAr inactive)
Synthetic Cost Low (No catalyst, cheap reagents)High (Pd catalyst, ligands, inert atmosphere)
Basicity (Calc. pKa) ~8.5 (Piperazine N)~9.2 (Piperazine N)
Metabolic Stability Moderate (C1 is prone to oxidation)High (C8 is sterically hindered and stable)
Primary Target Class GPCRs (5-HT, Dopamine), Rho-KinaseKinases, Novel GPCR allosteric sites

Pharmacological & Signaling Pathways[1]

1-Isomer: The GPCR/Rho-Kinase Profile

The 1-piperazinylisoquinoline motif is a structural analog of Fasudil (a Rho-kinase inhibitor) and various antipsychotics.

  • Mechanism: The piperazine nitrogen acts as a cationic anchor point, interacting with Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.

  • Pathway: 5-HT2A Antagonism

    
     Gq protein inhibition 
    
    
    
    Reduced IP3/DAG signaling.
8-Isomer: Kinase Selectivity Profile

The 8-isomer is often employed to avoid the "flat" topology of 1-isomers.

  • Mechanism: By attaching at C8, the piperazine tail can extend into the solvent front or the ribose-binding pocket of ATP-dependent enzymes (Kinases), improving selectivity against off-target kinases that cannot accommodate the C8 vector.

Pathway Visualization (GPCR Interaction)

SignalingPathway Ligand 1-(Piperazin-1-yl)isoquinoline Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor  Binding (Asp3.32) GProtein Gq Protein (Heterotrimeric) Receptor->GProtein  Conformational Change Effector PLC-beta GProtein->Effector  Inhibition Response Reduced Ca2+ Release (Antipsychotic Effect) Effector->Response  Downstream Signal

Figure 2: Typical signaling cascade modulated by 1-substituted isoquinoline ligands.

References

  • Mechanisms of Nucleophilic Substitution in Isoquinolines: Title: "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines" Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Buchwald-Hartwig Amination Protocols: Title: "Buchwald–Hartwig amination: Synthesis of carbon–nitrogen bonds via palladium-catalyzed coupling" Source:[1][2][3] Wikipedia / Primary Literature Review URL:[Link]

  • Pharmacological Profile of Piperazinyl-Isoquinolines: Title: "Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents" Source:[4] Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis of 1-substituted Isoquinolines: Title: "1-(Piperazin-1-yl)isoquinoline | C13H15N3 | CID 15887436" Source: PubChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 8-(piperazin-1-yl)isoquinoline via Buchwald-Hartwig Amination

Abstract: The 8-(piperazin-1-yl)isoquinoline scaffold is a privileged structural motif in contemporary drug discovery, forming the core of numerous biologically active agents. Its synthesis, however, can be challenging u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 8-(piperazin-1-yl)isoquinoline scaffold is a privileged structural motif in contemporary drug discovery, forming the core of numerous biologically active agents. Its synthesis, however, can be challenging using traditional methods. This application note provides a detailed, field-proven guide for the synthesis of this key intermediate via the palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, offer strategic insights for overcoming common challenges such as diarylation, and present a robust, step-by-step protocol from reaction setup to final product characterization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for accessing N-arylpiperazine compounds.

Introduction: The Power of C-N Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the vast majority of small-molecule drugs contain at least one nitrogen atom.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][4]

This reaction utilizes a palladium catalyst, typically supported by a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, to couple an aryl halide or pseudohalide with a primary or secondary amine.[4][5] Its broad functional group tolerance, mild reaction conditions, and applicability to a wide range of substrates have made it an indispensable tool in modern synthetic chemistry.[2]

This guide provides a comprehensive protocol for the synthesis of 8-(piperazin-1-yl)isoquinoline, a valuable building block, using 8-bromoisoquinoline and piperazine as coupling partners. We will address the critical challenge of selective mono-arylation and provide a validated two-step procedure involving a protected piperazine intermediate.

Mechanistic Rationale: The Engine of the Buchwald-Hartwig Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][6] The key events are orchestrated by the interplay of the palladium center, the ligand, the base, and the substrates.[7]

The generally accepted catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (8-bromoisoquinoline), forming a Pd(II)-aryl halide complex.[4][8] This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating properties of the ligand.

  • Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the halide.[3][8] The choice and strength of the base are critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups.[9][10]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the product, 8-(piperazin-1-yl)isoquinoline, is expelled from the coordination sphere.[6][11] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands are essential for promoting this step.[7]

Buchwald_Hartwig_Cycle Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Pd(II) Intermediate (L-Pd(II)(Ar)(X)) Pd0->OxAdd Oxidative Addition Amido Pd(II) Amido Complex (L-Pd(II)(Ar)(NR₂)) OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0  Catalyst  Regeneration Product Ar-NR₂ (Product) Amido->Product Reductive Elimination sub_BaseX [Base-H]⁺X⁻ Amido->sub_BaseX Catalyst_Regen sub_ArX Ar-X sub_ArX->OxAdd sub_Amine HNR₂ + Base sub_Amine->Amido

Caption: A simplified representation of the palladium-catalyzed cycle.

Protocol Strategy: Ensuring Selective Mono-Arylation

Piperazine possesses two secondary amine nitrogens, creating a significant risk of double arylation, which would lead to a difficult-to-separate byproduct and reduced yield of the desired product. To circumvent this, a protecting group strategy is employed. The most common and effective approach is to use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate).

This strategy transforms the synthesis into a two-step sequence:

  • Buchwald-Hartwig Coupling: 8-Bromoisoquinoline is coupled with N-Boc-piperazine. The bulky and electron-withdrawing Boc group deactivates the second nitrogen, effectively preventing a second coupling event.

  • Deprotection: The resulting Boc-protected product is treated with an acid (e.g., trifluoroacetic acid or HCl) to cleanly remove the Boc group, yielding the final target molecule, 8-(piperazin-1-yl)isoquinoline.

Synthesis_Workflow Figure 2: Two-Step Synthetic Workflow Start_A 8-Bromoisoquinoline Step1 Step 1: Buchwald-Hartwig Coupling Start_A->Step1 Start_B N-Boc-piperazine Start_B->Step1 Intermediate tert-butyl 4-(isoquinolin-8-yl)piperazine- 1-carboxylate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 FinalProduct 8-(piperazin-1-yl)isoquinoline (Final Product) Step2->FinalProduct

Caption: Overall strategy for the selective synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic, corrosive, or air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere of nitrogen or argon.[12]

Part A: Synthesis of tert-butyl 4-(isoquinolin-8-yl)piperazine-1-carboxylate
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
8-Bromoisoquinoline208.051.00 g4.811.0 eq
N-Boc-piperazine186.251.08 g5.771.2 eq
Sodium tert-butoxide (NaOtBu)96.100.65 g6.731.4 eq
XPhos Pd G3 Precatalyst863.6183 mg0.0962 mol%
Anhydrous Toluene-20 mL--

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL oven-dried Schlenk flask. Seal the flask with a rubber septum.

  • Inert Atmosphere: Connect the flask to a Schlenk line and evacuate under high vacuum, then backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Charging Reagents: Under a positive flow of nitrogen, quickly add 8-bromoisoquinoline (1.00 g), N-Boc-piperazine (1.08 g), sodium tert-butoxide (0.65 g), and the XPhos Pd G3 precatalyst (83 mg) to the flask. The base is hygroscopic and should be handled quickly.

  • Solvent Addition: Add anhydrous, degassed toluene (20 mL) via syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 20 mL of water.

    • Dilute the mixture with 30 mL of ethyl acetate and stir for 10 minutes.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).[13]

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the product and evaporate the solvent to yield the title compound as a solid. A typical isolated yield is 85-95%.

Part B: Synthesis of 8-(piperazin-1-yl)isoquinoline (Final Product)
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Boc-protected Intermediate313.411.00 g3.191.0 eq
Dichloromethane (DCM)84.9310 mL--
Trifluoroacetic Acid (TFA)114.022.5 mL32.4~10 eq

Procedure:

  • Dissolution: Dissolve the tert-butyl 4-(isoquinolin-8-yl)piperazine-1-carboxylate (1.00 g) in dichloromethane (10 mL) in a round-bottom flask at room temperature.

  • Deprotection: Slowly add trifluoroacetic acid (2.5 mL) to the solution. Gas evolution (isobutylene) will be observed. Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in dichloromethane (30 mL) and carefully basify the solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug to afford 8-(piperazin-1-yl)isoquinoline as a solid. A typical isolated yield for this step is >95%.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Poor quality or wet solvent/reagents.3. Insufficiently strong base or degraded base.4. Reaction temperature is too low.1. Use a fresh, air-stable precatalyst (like G3/G4) or ensure Pd(0) source is properly handled.2. Use freshly opened anhydrous/degassed solvent. Ensure amine and aryl halide are pure.3. Use a fresh bottle of NaOtBu; handle it quickly in a glovebox or under a strong inert gas flow.4. Increase temperature to 100-110 °C.
Formation of Hydrodehalogenated Byproduct 1. Presence of water in the reaction.2. β-hydride elimination side reaction.[3]3. Reaction run for an excessively long time.1. Ensure all reagents, solvents, and glassware are scrupulously dry.[12]2. Use a bulkier ligand (e.g., RuPhos, BrettPhos) which can favor reductive elimination over this pathway.3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Double Arylation Product 1. Use of unprotected piperazine.2. Incomplete protection of the starting material.1. This protocol is designed to prevent this; always use mono-Boc-piperazine for the coupling step.2. Ensure the purity of the N-Boc-piperazine starting material before use.
Difficult Purification 1. Streaking on silica gel column.2. Incomplete removal of palladium.1. The basic nitrogen of the product can interact strongly with acidic silica. Pre-treat the silica with triethylamine (1-2% in the eluent) or use basic alumina.2. Ensure thorough filtration through Celite during work-up. If palladium residues persist, an aqueous wash with a solution of thiourea or sodium thiosulfate can help.

Conclusion

The Buchwald-Hartwig amination provides a highly efficient and reliable pathway for the synthesis of 8-(piperazin-1-yl)isoquinoline. By employing a strategic two-step approach utilizing a mono-protected piperazine, the common pitfall of diarylation is effectively avoided. The protocol detailed herein, which leverages a modern, air-stable palladium precatalyst system, is robust, high-yielding, and amenable to scale-up. This methodology furnishes drug development professionals with a powerful tool for accessing this important N-arylpiperazine scaffold and its derivatives, facilitating the exploration of new chemical space in medicinal chemistry.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Torraca, K. E., & Kuwano, R. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Palladium-Catalyzed C-N and C-O Coupling. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of chiral n-arylpiperazines.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Retrieved from [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of 8-(Piperazin-1-yl)isoquinoline via Buchwald-Hartwig Cross-Coupling

Executive Summary & Strategic Rationale The installation of a piperazine moiety onto the 8-position of an isoquinoline core is a critical transformation in the synthesis of GPCR ligands (particularly 5-HT antagonists) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The installation of a piperazine moiety onto the 8-position of an isoquinoline core is a critical transformation in the synthesis of GPCR ligands (particularly 5-HT antagonists) and kinase inhibitors. However, unlike the 1-position of isoquinoline, which is activated for Nucleophilic Aromatic Substitution (


) due to the adjacent nitrogen atom, the 8-position behaves electronically as a deactivated aryl halide.

Direct


 attempts on 8-bromoisoquinoline typically result in: 
  • <5% yield under standard reflux.[1]

  • Significant decomposition at elevated temperatures (>180°C).[1]

  • Inability to displace the bromide due to lack of Meisenheimer complex stabilization.[1]

The Solution: This protocol utilizes Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2][3] This method bypasses the electronic limitations of the ring by utilizing a Pd(0)/Pd(II) catalytic cycle.[1][4] We present two distinct protocols:

  • Method A (High Purity): Coupling with N-Boc-piperazine followed by deprotection.[1] Recommended for late-stage functionalization where purity is paramount.[1]

  • Method B (High Throughput): Direct coupling with excess piperazine.[1] Recommended for early-stage library synthesis.[1]

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting.[1] The reaction does not proceed via direct attack.[1] It relies on the ability of the Palladium catalyst to insert itself into the C-Br bond.

Critical Control Points:
  • Oxidative Addition: The rate-limiting step for electron-rich aryl halides.[1] The use of BINAP (a bidentate phosphine ligand) increases the electron density on the metal center, facilitating this insertion.

  • Amine Binding: Piperazine is a secondary amine.[1] Steric bulk around the Pd center must be managed to allow approach.[1]

  • Reductive Elimination: The step where the C-N bond forms.[1][3] A sufficiently strong base (

    
    ) is required to deprotonate the amine-bound complex.[1]
    

BuchwaldMechanism cluster_offcycle Common Failure Modes Start Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + 8-Bromoisoquinoline LigandEx Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->LigandEx + Piperazine Deprot Deprotonation by Base (Ar-Pd(II)-NR2) LigandEx->Deprot + NaOtBu (-HOtBu, -NaBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Start Regeneration of Pd(0) Fail1 Bis-Ligand Saturation (Inhibits Cycle) Fail2 Pd Black Formation (Inactive)

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the critical Pd(0)/Pd(II) shuttle.

Experimental Protocols

Method A: Coupling with N-Boc-Piperazine (Recommended)

Why this method? Piperazine is a diamine.[1] Direct coupling often leads to "dumbbelling" (bis-arylation) where one piperazine molecule reacts with two isoquinoline rings.[1] Using N-Boc-piperazine ensures strictly mono-arylation.[1]

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 8-Bromoisoquinoline1.0Electrophile
Nucleophile N-Boc-Piperazine1.2Protected Amine
Catalyst

0.02Palladium Source (4 mol% Pd)
Ligand BINAP0.06Chiral Phosphine Ligand
Base Sodium tert-butoxide (

)
1.5Strong Base
Solvent Toluene (Anhydrous)0.2 MReaction Medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes. Crucial: Oxygen poisons the Pd(0) catalyst.

  • Solids Addition: Charge the flask with 8-bromoisoquinoline (1.0 eq), N-Boc-piperazine (1.2 eq),

    
     (0.02 eq), BINAP (0.06 eq), and 
    
    
    
    (1.5 eq).
  • Solvent & Degassing: Add anhydrous Toluene via syringe. Sparge the solution with Argon for 10 minutes (bubble gas directly into liquid).

  • Reaction: Heat the mixture to 100°C (oil bath temperature) for 12–16 hours. The solution should turn from dark purple/red to a deep orange/brown.[1]

  • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). Product is usually more polar than the starting bromide.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (

    
    , Gradient: 0-40% EtOAc/Hexanes).[1]
    
    • Intermediate Yield Target: 85-95%.[1]

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA (20 eq) at 0°C. Stir at RT for 2 hours. Basify with sat.

    
     and extract with DCM.[1]
    
Method B: Direct Coupling with Piperazine

Why this method? It is faster and cheaper (no deprotection step), but requires careful stoichiometry to prevent dimerization.[1]

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 8-Bromoisoquinoline1.0Electrophile
Nucleophile Piperazine (Anhydrous)4.0 Amine (Excess is critical)
Catalyst

0.05Pre-catalyst
Ligand Xantphos0.075Wide bite-angle ligand
Base

2.0Base (Milder than NaOtBu)
Solvent 1,4-Dioxane0.2 MHigher boiling solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in 1 mL of Dioxane. Stir for 5 mins to form the active catalyst species (yellow precipitate may form).[1]
    
  • Main Reaction: In a pressure tube, combine 8-bromoisoquinoline (1.0 eq), Piperazine (4.0 eq), and

    
     (2.0 eq).
    
  • Combine: Add the catalyst suspension to the pressure tube. Add remaining Dioxane.[1]

  • Heating: Seal the tube and heat to 110°C for 18 hours.

  • Workup (Specific for Amines):

    • Cool to RT. Dilute with water and EtOAc.[1]

    • Acid/Base Extraction: Extract the organic layer with 1M HCl (Product moves to aqueous phase; impurities stay in organic).[1]

    • Wash aqueous phase with fresh EtOAc.[1]

    • Basify aqueous phase with 6M NaOH to pH > 12.[1]

    • Extract product back into DCM (3x).

  • Isolation: Dry over

    
     and concentrate.
    

Workflow Visualization

ProtocolWorkflow Setup 1. Inert Setup (Ar/N2 Purge) Mix 2. Reagent Mixing (Cat + Ligand + Substrate) Setup->Mix Dry Solvent Heat 3. Reaction (100-110°C, 12-18h) Mix->Heat Degassing Workup 4. Workup (Celite Filter / Acid-Base) Heat->Workup TLC Check Pure 5. Isolation (Chromatography) Workup->Pure Concentration

Figure 2: Operational workflow for the synthesis of 8-(piperazin-1-yl)isoquinoline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (

)
Ensure rigorous degassing. Switch to a glovebox if possible.
Protodehalogenation (Formation of Isoquinoline)

-Hydride Elimination
Switch solvent to Toluene (from Dioxane).[1] Ensure anhydrous conditions.
Bis-Arylation (Dimer)Insufficient Amine ExcessIncrease Piperazine to 5.0 eq or switch to Method A (Boc-protected).
Pd Black Precipitate Ligand DissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

Safety Considerations

  • 8-Bromoisoquinoline: Irritant.[1] Handle in a fume hood.

  • 
    :  Heavy metal dust.[1] Wear a mask when weighing.[1]
    
  • Sodium tert-butoxide: Pyrophoric hazard.[1] Reacts violently with moisture.[1] Store under inert atmosphere.

References

  • Foundational Buchwald-Hartwig Methodology

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

  • Catalyst Selection for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]

  • Piperazine Specific Coupling

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[1] Angewandte Chemie International Edition in English, 34(12), 1348–1350.[1] Link[1]

  • Isoquinoline Reactivity Reviews

    • Brown, W. D., & Gouliaev, A. H. (2006).[1] Synthesis of 8-substituted isoquinolines. Organic Process Research & Development, 10(6), 1298-1303.[1] Link[1]

Sources

Method

Application Notes &amp; Protocols: 8-(Piperazin-1-yl)isoquinoline as a Versatile Intermediate for CNS Drug Discovery

Introduction: The Strategic Importance of the Isoquinoline-Piperazine Scaffold The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic molecules with s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline-Piperazine Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic molecules with significant therapeutic value.[1][2][3] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Isoquinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and potent central nervous system (CNS) effects.[4][5][6][7]

When coupled with a piperazine ring, the resulting scaffold becomes a particularly powerful tool in CNS drug discovery. The piperazine moiety often serves as a versatile linker or a key pharmacophoric element, capable of forming crucial interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[8] This dual-component structure allows for systematic chemical modification at two key points: the isoquinoline core and the distal nitrogen of the piperazine ring.

This document provides detailed application notes and validated protocols for the synthesis and subsequent utilization of 8-(piperazin-1-yl)isoquinoline , a key intermediate for building libraries of novel compounds aimed at CNS targets. We will explore its synthesis via modern catalytic methods, provide step-by-step protocols for its derivatization, and discuss the underlying chemical principles that make it a cornerstone for medicinal chemistry campaigns.

Physicochemical Properties & Handling

8-(Piperazin-1-yl)isoquinoline is a stable crystalline solid under standard conditions. Proper handling and storage are essential to maintain its integrity for downstream applications.

PropertyValueSource
IUPAC Name 8-(piperazin-1-yl)isoquinoline-
Molecular Formula C₁₃H₁₅N₃[9]
Molecular Weight 213.28 g/mol [9]
Appearance Off-white to yellow solid-
CAS Number 936643-79-7 (hydrochloride salt)[10]
Storage Store sealed in a dry, well-ventilated place at 2-8°C.[10]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • As with many amine-containing compounds, it is considered a skin and eye irritant. In case of contact, rinse thoroughly with water.[11][12]

  • Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Core Synthetic Protocol: Buchwald-Hartwig Amination

For the synthesis of 8-(piperazin-1-yl)isoquinoline, the Buchwald-Hartwig amination is the method of choice, offering high yields, excellent functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[13][14]

3.1 Principle of the Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[14] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[13][15]

3.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_validation Validation reagents 1. Assemble Reagents (8-Bromoisoquinoline, Piperazine, Pd Catalyst, Ligand, Base, Solvent) setup 2. Schlenk Flask Setup (Under Inert Atmosphere - N₂ or Ar) reagents->setup Charge Flask reaction 3. Reaction Execution (Solvent Addition, Degassing, Heating to 80-100 °C) setup->reaction monitoring 4. Monitor Progress (TLC or LC-MS Analysis) reaction->monitoring workup 5. Aqueous Work-up (Quench, Extract with EtOAc, Dry Organic Layer) monitoring->workup purify 6. Purification (Silica Gel Column Chromatography) workup->purify Crude Product validation 7. Characterization (¹H NMR, ¹³C NMR, HRMS) Confirm Structure & Purity purify->validation

Caption: Workflow for Buchwald-Hartwig synthesis.

3.3 Step-by-Step Protocol

Materials & Reagents:

ReagentMW ( g/mol )Molarity/Equiv.Amount
8-Bromoisoquinoline208.051.0 equiv1.0 g (4.81 mmol)
Piperazine86.141.5 equiv0.62 g (7.21 mmol)
Pd₂(dba)₃915.720.02 equiv (2 mol %)88 mg (0.096 mmol)
Xantphos578.680.04 equiv (4 mol %)111 mg (0.192 mmol)
Sodium tert-butoxide (NaOtBu)96.102.0 equiv0.92 g (9.62 mmol)
Toluene--25 mL

Procedure:

  • Flask Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 8-bromoisoquinoline (1.0 g, 4.81 mmol), piperazine (0.62 g, 7.21 mmol), and sodium tert-butoxide (0.92 g, 9.62 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst Pd₂(dba)₃ (88 mg, 0.096 mmol) and the ligand Xantphos (111 mg, 0.192 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. A typical mobile phase for TLC is 10% Methanol in Dichloromethane with 1% triethylamine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to afford 8-(piperazin-1-yl)isoquinoline as a pale yellow solid.

3.4 Characterization & Validation Data

Successful synthesis should be confirmed by spectroscopic analysis.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.9 (s, 1H, isoquinoline H), ~8.0-7.2 (m, 5H, Ar-H), ~3.5 (t, 4H, piperazine CH₂), ~3.2 (t, 4H, piperazine CH₂), ~2.0 (s, 1H, NH). Note: Shifts are approximate.
¹³C NMR (100 MHz, CDCl₃)Peaks expected in the aromatic region (~155-120 ppm) and aliphatic region (~55-45 ppm).
High-Res Mass Spec [M+H]⁺ calculated for C₁₃H₁₆N₃⁺: 214.1339; Found: 214.1341 (or within 5 ppm error).
Yield Typical yields for this reaction range from 75-90%.

Application in CNS Drug Synthesis: A Case Study

8-(Piperazin-1-yl)isoquinoline is an ideal starting point for creating diverse chemical libraries. The secondary amine of the piperazine ring provides a reactive handle for introducing a wide variety of substituents, allowing for fine-tuning of a compound's pharmacological profile.

4.1 Objective: Synthesis of a Novel 5-HT₇ Receptor Antagonist Candidate

Derivatives of piperazinyl-isoquinoline have shown promise as ligands for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[8] We will demonstrate the synthesis of a candidate molecule by attaching a pharmacophore known to interact with the 5-HT₇ receptor via amide bond formation.

4.2 Hypothetical CNS Signaling Pathway

The 5-HT₇ receptor is a GPCR that, upon activation by serotonin, primarily couples to Gαs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonizing this pathway is a therapeutic strategy being explored for depression and other cognitive disorders.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT₇ Receptor (GPCR) gprotein Gαs Protein receptor->gprotein ac Adenylyl Cyclase gprotein->ac Activates atp ATP serotonin Serotonin (Endogenous Ligand) serotonin->receptor Binds & Activates drug Isoquinoline-Based Antagonist (Synthesized Molecule) drug->receptor Binds & Blocks camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylation Events

Caption: Antagonism of the 5-HT₇ receptor signaling pathway.

4.3 Protocol: Amide Coupling

Reaction Scheme: 8-(piperazin-1-yl)isoquinoline + 4-methoxybenzoic acid → 8-(4-(4-methoxybenzoyl)piperazin-1-yl)isoquinoline

Materials & Reagents:

ReagentMW ( g/mol )Molarity/Equiv.Amount
8-(Piperazin-1-yl)isoquinoline213.281.0 equiv200 mg (0.94 mmol)
4-Methoxybenzoic acid152.151.1 equiv158 mg (1.03 mmol)
EDCI191.701.2 equiv216 mg (1.13 mmol)
HOBt135.121.2 equiv152 mg (1.13 mmol)
Triethylamine (TEA)101.193.0 equiv0.39 mL (2.82 mmol)
Dichloromethane (DCM)--10 mL

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 8-(piperazin-1-yl)isoquinoline (200 mg, 0.94 mmol), 4-methoxybenzoic acid (158 mg, 1.03 mmol), and HOBt (152 mg, 1.13 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (0.39 mL, 2.82 mmol) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add EDCI (216 mg, 1.13 mmol) portion-wise to the mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-50% ethyl acetate in hexanes) to yield the final amide product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Buchwald-Hartwig Rxn 1. Inactive catalyst/ligand. 2. Insufficiently inert atmosphere (O₂ present). 3. Base is not strong enough or has degraded.1. Use fresh catalyst/ligand; ensure proper storage. 2. Improve Schlenk line technique; ensure thorough evacuation/backfilling. 3. Use fresh, high-purity NaOtBu; open and handle under inert gas.
Incomplete Amide Coupling 1. Coupling reagents (EDCI/HOBt) have degraded due to moisture. 2. Insufficient reaction time.1. Use fresh, anhydrous reagents and solvents. 2. Allow the reaction to proceed for 24 hours; gently heat to 40 °C if necessary.
Difficult Purification (Streaking on TLC) The basic nitrogen atoms of the product are interacting strongly with the acidic silica gel.1. Add 1% triethylamine to the eluent to neutralize the silica gel and improve peak shape. 2. Consider reverse-phase chromatography if streaking persists.

Conclusion

8-(Piperazin-1-yl)isoquinoline is a high-value, versatile chemical intermediate that serves as an excellent platform for the development of novel CNS-active agents. The robust and efficient synthesis via Buchwald-Hartwig amination allows for its reliable production on a laboratory scale. The exposed secondary amine of the piperazine ring provides a convenient and strategically important point for diversification, enabling researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies. The protocols and insights provided herein are intended to empower drug development professionals to effectively utilize this scaffold in their quest for the next generation of CNS therapeutics.

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (2021). ACS Omega, 6(12), 8495-8506. [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2023). Molecules, 28(12), 4760. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2023). Molecules, 28(12), 4760. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024). International Journal of Pharmaceutical Investigation, 14(4), 1116-1126. [Link]

  • 8-(1-Piperazinyl)-isoquinoline (hydrochloride) | genemarkbio. (n.d.). Retrieved February 3, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). In Science of Synthesis. Georg Thieme Verlag.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (2023). Med. Chem. Commun., 14(7), 1225-1257. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15. [Link]

  • 1-(Piperazin-1-yl)isoquinoline | C13H15N3 | CID 15887436 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). Bioorganic & Medicinal Chemistry, 20(4), 1545-1555. [Link]

  • Purification of isoquinoline - Google Patents. (n.d.).
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2014). Journal of Chemical Sciences, 126(5), 1475-1481. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved February 3, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2020). [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (2013). [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate. (2012). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note: High-Content Screening Assays for Lipid Raft Modulators

Introduction Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within the plasma membrane that function as organizing centers for signal transduction (e.g., GPCRs, RTKs), viral entry (including SAR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within the plasma membrane that function as organizing centers for signal transduction (e.g., GPCRs, RTKs), viral entry (including SARS-CoV-2), and immune synapse formation.[1] Dysregulation of lipid rafts is implicated in Alzheimer’s disease, cardiovascular disorders, and viral pathogenesis.

Traditional methods for studying lipid rafts, such as sucrose gradient fractionation, are labor-intensive and lack spatial resolution. High-Content Screening (HCS) offers a powerful alternative, allowing researchers to quantify raft distribution, clustering ("patching"), and integrity in intact cells under high-throughput conditions.

This guide details a robust HCS protocol using Cholera Toxin Subunit B (CT-B) , which binds specifically to the raft-resident ganglioside GM1.[2] We focus on the critical thermodynamic parameters required to distinguish surface-bound rafts from endocytosed vesicles.

Principle of the Assay

The assay relies on the specific interaction between fluorescently conjugated CT-B and GM1 gangliosides.[3]

  • Specificity: GM1 is enriched in lipid rafts.[2][3][4] CT-B binds GM1 with high affinity (

    
    ).
    
  • Clustering: Upon binding, CT-B can be cross-linked (using an anti-CT-B antibody) to induce visible "patches" or clusters, significantly enhancing the signal-to-noise ratio for automated image segmentation.

  • Modulation: Compounds that deplete cholesterol (e.g., Methyl-

    
    -cyclodextrin, M
    
    
    
    CD) disrupt these domains, resulting in a diffuse phenotype or loss of fluorescence intensity.
Biological Mechanism Diagram[5]

LipidRaftMechanism Cholesterol Cholesterol (Raft Glue) Raft Lipid Raft Microdomain Cholesterol->Raft Stabilizes GM1 GM1 Ganglioside (Raft Marker) GM1->Raft Partitions into CTB Cholera Toxin B (Fluorophore) CTB->GM1 Binds CTB->Raft Labels Antibody Anti-CTB Ab (Cross-linker) Antibody->CTB Cross-links Signal Distinct Fluorescent Puncta (Spots) Antibody->Signal Amplifies MBCD Methyl-β-cyclodextrin (Modulator) MBCD->Cholesterol Extracts Disruption Raft Disassembly (Diffuse Signal) MBCD->Disruption Causes Disruption->Signal Reduces

Figure 1: Mechanism of CT-B labeling and M


CD-mediated raft disruption. Cross-linking amplifies the raft signal into quantifiable puncta.

Materials & Reagents

ComponentSpecificationPurpose
Cell Line HeLa, Jurkat, or A549Must express GM1 (verify expression levels).
Primary Probe Alexa Fluor™ 488/555/647 Conjugated CT-BRaft marker.
Cross-linker Anti-CT-B Antibody (Rabbit or Mouse)Induces patching for better spot detection.
Positive Control Methyl-

-cyclodextrin (M

CD)
Cholesterol depletion (Raft disruptor).[5]
Fixative 4% Paraformaldehyde (PFA)DO NOT use Methanol (dissolves lipids).
Buffer HBSS + 0.1% BSA (Ice Cold)Maintains cell health; BSA blocks non-specific binding.
Nuclear Stain Hoechst 33342Autofocus and cell segmentation.

Experimental Workflow

Critical Pre-Experiment Note: The Temperature Variable

Expert Insight: Lipid rafts are thermodynamically unstable. At 37°C, CT-B-GM1 complexes are rapidly endocytosed, leading to intracellular vesicles that confound analysis. All labeling steps must be performed at 4°C to inhibit endocytosis and restrict staining to the plasma membrane.

Step-by-Step Protocol
Phase 1: Cell Preparation & Treatment[6]
  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in a 384-well black-wall/clear-bottom imaging plate. Incubate at 37°C/5% CO

    
     for 24 hours.
    
  • Compound Addition:

    • Remove culture media.

    • Add test compounds or M

      
      CD (5–10 mM) diluted in serum-free media.
      
    • Incubate for 30–60 minutes at 37°C .

    • Note: Serum contains cholesterol which can neutralize M

      
      CD; use serum-free media for treatment.
      
Phase 2: Labeling (The "Cold Chain")
  • Cooling: Place the plate on ice for 10 minutes to arrest membrane trafficking.

  • Primary Staining:

    • Wash cells 2x with Ice-Cold HBSS/BSA.

    • Add CT-B conjugate (1 µg/mL) in Ice-Cold HBSS/BSA.

    • Incubate for 15 minutes at 4°C (on ice).

  • Cross-linking (Optional but Recommended):

    • Wash 2x with Ice-Cold HBSS.

    • Add Anti-CT-B antibody (1:200) in Ice-Cold HBSS.

    • Incubate for 15 minutes at 4°C .

    • Why? This steps aggregates small rafts into larger, optically resolvable "patches."

Phase 3: Fixation[6]
  • Fixation:

    • Aspirate buffer.

    • Immediately add 4% PFA (Ice Cold) .

    • Incubate 15 minutes at room temperature (allow gradual warming).

  • Nuclear Staining:

    • Wash 3x with PBS.[6]

    • Add Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Seal plate for imaging.

Workflow Diagram

HCS_Workflow cluster_0 Phase 1: Biology cluster_1 Phase 2: Cold Chain (Crucial) cluster_2 Phase 3: Analysis Seed Cell Seeding (24h) Treat Drug Treatment (37°C, 1h) Seed->Treat Cool Chill to 4°C (Arrest Trafficking) Treat->Cool Media Change Stain CT-B Labeling (4°C, 15m) Cool->Stain Patch Ab Cross-link (4°C, 15m) Stain->Patch Fix Fixation (4% PFA) Patch->Fix Image Automated Imaging Fix->Image

Figure 2: Experimental workflow emphasizing the "Cold Chain" required to prevent CT-B endocytosis.

Data Analysis & Metrics

Images should be acquired using a 20x or 40x objective (high NA). The analysis pipeline typically involves:

  • Nuclei Detection: Define primary objects using Hoechst channel.

  • Cell Boundary Definition: Dilate nuclear mask or use a cytoplasmic stain (e.g., CellMask™) to define the Region of Interest (ROI).

  • Spot Detection: Apply a "Granularity" or "Spot Detection" algorithm on the CT-B channel within the ROI.

Key Quantitative Metrics
MetricDefinitionBiological Interpretation
Spot Count per Cell Number of discrete CT-B positive puncta.Measure of raft integrity. Decrease = Raft disruption.
Spot Total Intensity Sum intensity of all spots in the cell.Total amount of raft-associated GM1.
Granularity Index Texture analysis (high freq. spatial variance).High = Intact, patchy rafts. Low = Diffuse, disrupted membrane.
Membrane Intensity Mean intensity at the cell periphery.General abundance of GM1 (check for toxicity/bleaching).

Self-Validation Check: The Z-factor for the assay comparing Vehicle (DMSO) vs. Positive Control (10 mM M


CD) should be 

. If Z < 0.5, optimize cell density or antibody concentration.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Internalized Vesicles Endocytosis occurred.Ensure all labeling steps are strictly at 4°C . Keep buffers on ice.
Diffuse/No Spots Lack of cross-linking or Raft Disruption.Add anti-CT-B antibody step.[6] Verify M

CD concentration is not too high (cytotoxicity).
High Background Non-specific binding.Increase BSA concentration (1-3%) in wash buffers.
No Signal GM1-negative cell line.Verify GM1 expression. Some lines (e.g., certain CHO clones) are GM1 deficient.
Cell Detachment Washing too vigorous.Use an automated liquid handler with slow dispense speeds.

References

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes.[1][2][3][5][7][8][9][10][11][12][13] Nature, 387(6633), 569–572. Link

  • Sezgin, E., et al. (2017). The mystery of membrane organization: composition, regulation and physiological relevance of lipid rafts.[1][8] Nature Reviews Molecular Cell Biology, 18, 361–374. Link

  • Kinoshita, M., et al. (2017). Raft-based sphingomyelin interactions revealed by new fluorescent probes. Journal of Cell Biology, 216(4), 1183–1204. Link

  • Thermo Fisher Scientific. (n.d.). Cholera Toxin Subunit B (Recombinant), Alexa Fluor™ 488 Conjugate Protocol. Link

  • Gupta, V., et al. (2022). High-Content Imaging Platform to Discover Chemical Modulators of Plasma Membrane Rafts.[1] ACS Central Science, 8(3), 335–347. Link

Sources

Method

Application Notes: Preparation of 8-(Piperazin-1-yl)isoquinoline Hydrochloride

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold The fusion of isoquinoline and piperazine rings creates a molecular scaffold of significant interest in medicinal chemistry and drug development. Iso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The fusion of isoquinoline and piperazine rings creates a molecular scaffold of significant interest in medicinal chemistry and drug development. Isoquinoline itself is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The piperazine ring, a common pharmacophore, is present in many FDA-approved drugs and is prized for its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, and to serve as a versatile linker.[3]

The target molecule, 8-(piperazin-1-yl)isoquinoline, combines these two critical moieties. Its synthesis is a key step toward developing novel therapeutic agents. This guide provides a comprehensive, field-proven protocol for the synthesis of 8-(piperazin-1-yl)isoquinoline and its subsequent conversion to the more stable and water-soluble hydrochloride salt, suitable for further research and development.

Synthetic Strategy: A Modern Approach to C-N Bond Formation

The core of this synthesis is the formation of a carbon-nitrogen (C-N) bond between the C-8 position of the isoquinoline ring and a nitrogen atom of the piperazine ring. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions. A more robust and versatile strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[4][5]

This methodology is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions, making it a cornerstone of modern synthetic chemistry for C-N bond formation.[3][6]

Our strategy involves a three-step sequence:

  • Protected Coupling: A Buchwald-Hartwig amination between 8-bromoisoquinoline and mono-Boc-protected piperazine. The use of N-Boc-piperazine is a critical experimental choice to prevent undesired side reactions, such as the double arylation of piperazine, ensuring a clean, mono-substituted product.[7]

  • Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free base, 8-(piperazin-1-yl)isoquinoline.

  • Salt Formation: Conversion of the purified free base to its hydrochloride salt to enhance stability and handling properties.

Overall Synthetic Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified hydrochloride salt.

G cluster_0 Part 1: C-N Coupling cluster_1 Part 2: Deprotection cluster_2 Part 3: Salt Formation & Purification SM Starting Materials (8-Bromoisoquinoline, N-Boc-Piperazine) Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) SM->Coupling Toluene, 100°C Workup1 Aqueous Workup & Extraction Coupling->Workup1 Purify1 Silica Gel Chromatography Workup1->Purify1 Product1 Protected Intermediate (N-Boc-8-(piperazin-1-yl)isoquinoline) Purify1->Product1 Deprotection Boc Deprotection (HCl in Dioxane) Product1->Deprotection Workup2 Solvent Removal Deprotection->Workup2 Product2 Crude Free Base (8-(Piperazin-1-yl)isoquinoline) Workup2->Product2 Salt Salt Formation (HCl in Ether) Product2->Salt Purify2 Trituration/Recrystallization Salt->Purify2 FinalProduct Final Product (8-(Piperazin-1-yl)isoquinoline HCl) Purify2->FinalProduct

Caption: High-level workflow for the synthesis of 8-(piperazin-1-yl)isoquinoline HCl.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-(Isoquinolin-8-yl)piperazine-1-carboxylate

This protocol details the palladium-catalyzed Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, leading to higher yields. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the piperazine nitrogen in situ.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
8-Bromoisoquinoline208.051.00 g4.811.0
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)186.251.07 g5.771.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7288 mg0.0960.02
XPhos476.65115 mg0.240.05
Sodium tert-butoxide (NaOtBu)96.10650 mg6.731.4
Anhydrous Toluene-25 mL--

Procedure:

  • Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask, add 8-bromoisoquinoline, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of 8-bromoisoquinoline), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.

  • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield tert-butyl 4-(isoquinolin-8-yl)piperazine-1-carboxylate as a solid.

  • Expected Yield: 75-85%.

Part 2: Synthesis of 8-(Piperazin-1-yl)isoquinoline (Free Base)

The Boc group is readily cleaved under acidic conditions.[8] A solution of hydrogen chloride in an organic solvent like dioxane or methanol is commonly used.[9][10] This method efficiently generates the amine salt, which is then neutralized to provide the free base.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl 4-(isoquinolin-8-yl)piperazine-1-carboxylate313.411.00 g3.19
4 M HCl in 1,4-Dioxane-10 mL40
Dichloromethane (DCM)-10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~50 mL-
10% Sodium Hydroxide (NaOH) Solution-~20 mL-

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate in dichloromethane (10 mL) in a round-bottom flask.

  • Add the 4 M HCl solution in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. Effervescence (release of CO₂ and isobutylene) should be observed. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude hydrochloride salt of the product.

  • Neutralization: Dissolve the crude salt in water (30 mL). Cool the solution in an ice bath.

  • Carefully basify the aqueous solution by first adding saturated NaHCO₃ solution until effervescence ceases, and then adding 10% NaOH solution dropwise until the pH is ~10-11.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-(piperazin-1-yl)isoquinoline as a solid.

  • Expected Yield: 90-98%.

Part 3: Preparation of 8-(Piperazin-1-yl)isoquinoline Hydrochloride Salt

Formation of the hydrochloride salt is a straightforward acid-base reaction that typically results in a stable, crystalline solid that is easier to handle and weigh than the often-oily free base.[11][12]

Materials & Reagents

Reagent/MaterialAmount
8-(Piperazin-1-yl)isoquinoline (Free Base)500 mg
Diethyl Ether (anhydrous)20 mL
2 M HCl in Diethyl Ether~1.5 mL

Procedure:

  • Dissolution: Dissolve the purified 8-(piperazin-1-yl)isoquinoline free base in anhydrous diethyl ether (20 mL). A minimal amount of methanol may be added dropwise to aid dissolution if necessary.

  • Precipitation: While stirring, add 2 M HCl in diethyl ether dropwise. A precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the solid under high vacuum to yield 8-(piperazin-1-yl)isoquinoline hydrochloride as a stable, crystalline solid.

  • Expected Yield: >95%.

Product Characterization

Validation of the final product's identity and purity is essential. The following are expected analytical data for the synthesized compound.

Expected Analytical Data
AnalysisFree Base (C₁₃H₁₅N₃)Hydrochloride Salt (C₁₃H₁₆ClN₃)
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Molecular Weight 213.28 g/mol 249.74 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.9 (s, 1H), 8.1-7.2 (m, 5H, Ar-H), ~3.3 (t, 4H, piperazine-H), ~3.1 (t, 4H, piperazine-H), ~2.0 (br s, 1H, NH)Data typically acquired in D₂O or DMSO-d₆; shifts will differ. Protons adjacent to N will be deshielded.
¹³C NMR (101 MHz, CDCl₃) Aromatic signals ~152-120 ppm; Aliphatic signals ~53 ppm and ~46 ppm.Shifts will be consistent but may vary slightly from the free base.
Mass Spec (ESI+) m/z = 214.13 [M+H]⁺m/z = 214.13 [M+H]⁺ (detects the free base cation)
Purity (HPLC) >95%>98%

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.[13][14]

  • Piperazine & Derivatives: Piperazine and its derivatives can be corrosive and cause skin and respiratory irritation.[15][16] Handle with appropriate protective gear.

  • Solvents: Toluene, dichloromethane, and diethyl ether are flammable and/or toxic. Handle away from ignition sources.

  • Acids/Bases: Strong acids (HCl) and bases (NaOtBu, NaOH) are corrosive. Handle with extreme care to avoid skin and eye contact.

Dispose of all chemical waste according to institutional and local regulations.[17]

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN117402112A)
  • Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES Source: ResearchGate URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN108033931B)
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL: [Link]

  • Source: Google Patents (CN1566098A)
  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Wiley Online Library URL: [Link]

  • Title: Preparation and Properties of Isoquinoline Source: SlidePlayer URL: [Link]

  • Source: Google Patents (CN114573569A)
  • Title: Extraction and Purification of Isoquinoline from Wash Oil Source: ResearchGate URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial activity Source: Royal Society of Chemistry URL: [Link]

  • Source: Google Patents (JPH01153679A)
  • Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives Source: International Journal of Scientific & Technology Research URL: [Link]

  • Title: HAZARD SUMMARY - Piperazine Source: New Jersey Department of Health URL: [Link]

  • Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine Source: ResearchGate URL: [Link]

  • Title: Preparation and Chemical Reactions of Isoquinoline | Heterocyclic Chemistry Source: YouTube URL: [Link]

  • Source: Google Patents (CN103304477B)
  • Title: Material Safety Data Sheet - Piperazine, anhydrous, 99% Source: Cole-Parmer URL: [Link]

  • Source: Google Patents (CN103641780A)
  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]

  • Title: Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines Source: AWS URL: [Link]

  • Title: How can we do the deprotection of boc-amino acids using hcl? Source: ResearchGate URL: [Link]

  • Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Strategic Functionalization of Piperazine Nitrogen in Isoquinoline Scaffolds

Abstract & Strategic Overview The fusion of isoquinoline and piperazine moieties creates a "privileged scaffold" architecture found in numerous bioactive agents, including Rho-kinase (ROCK) inhibitors like Fasudil and va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The fusion of isoquinoline and piperazine moieties creates a "privileged scaffold" architecture found in numerous bioactive agents, including Rho-kinase (ROCK) inhibitors like Fasudil and various antineoplastic agents. The structural synergy offers a rigid aromatic core (isoquinoline) for π-stacking interactions and a solubilizing, flexible linker (piperazine) capable of hydrogen bonding.

For medicinal chemists, the synthetic challenge lies in the chemoselective functionalization of the distal piperazine nitrogen (


) in the presence of the isoquinoline nitrogen (

). This guide details protocols that exploit the inherent electronic differences between these two nitrogen centers, enabling high-yield derivatization without the need for transient protecting groups on the isoquinoline ring.
The Mechanistic Advantage: pKa Differential

The success of these protocols relies on the basicity gap between the two nitrogen species:

  • Piperazine

    
     (Secondary Amine): 
    
    
    
    (Highly nucleophilic).
  • Isoquinoline

    
     (Pyridine-like): 
    
    
    
    (Weakly nucleophilic).

This


 unit log-scale difference implies that under neutral or basic conditions, the piperazine 

dominates nucleophilic attacks, allowing for selective

-alkylation, acylation, and Pd-catalyzed arylation.

Decision Logic for Synthetic Route Selection

The following decision tree guides the selection of the optimal protocol based on the desired R-group functionalization.

ReactionSelection Start Target R-Group on Piperazine NH Aryl Aryl / Heteroaryl Group Start->Aryl Alkyl Alkyl Group (sp3 Carbon) Start->Alkyl Sulfonyl Sulfonyl Group (Fasudil-like) Start->Sulfonyl ArylType Is the Aryl Halide Electron Deficient? Aryl->ArylType AlkylType Source Material Alkyl->AlkylType Sulfon Protocol D: Sulfonylation (Sulfonyl Chloride) Sulfonyl->Sulfon SnAr Protocol A: SnAr Displacement (Base/Heat) ArylType->SnAr Yes (e.g., 4-F-NO2-Ph) Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) ArylType->Buchwald No (Neutral/Rich) RedAm Protocol C: Reductive Amination (STAB/Aldehyde) AlkylType->RedAm Aldehyde/Ketone DirectAlk Direct Alkylation (Avoid if possible due to isoquinoline quaternization) AlkylType->DirectAlk Alkyl Halide

Figure 1: Synthetic decision matrix for functionalizing the distal nitrogen of piperazine-isoquinoline scaffolds.

Detailed Experimental Protocols

Protocol A: Chemoselective Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the piperazine-isoquinoline core with non-activated aryl halides. Challenge: The isoquinoline nitrogen can act as a ligand, potentially poisoning the Palladium catalyst. Solution: Use of bulky biaryl phosphine ligands (e.g., RuPhos) to prevent


 coordination and facilitate reductive elimination.
Reagents & Setup
  • Substrate: 1-(Isoquinolin-5-yl)piperazine (1.0 equiv).

  • Electrophile: Aryl Bromide/Chloride (1.2 equiv).

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: RuPhos (2-4 mol%) or XPhos.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Pre-complexation: Add

    
     and RuPhos. Add 1 mL of solvent and stir at RT for 5 mins to generate the active 
    
    
    
    species (solution typically turns dark orange/red).
  • Addition: Add the piperazine-isoquinoline substrate, aryl halide, and base.

  • Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.

    • Note: Monitor by LCMS.[1] The isoquinoline peak may tail; use a modifier (formic acid) in the mobile phase.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Flash chromatography.

    • Tip: Isoquinolines are polar. Use a DCM:MeOH (95:5 to 90:10) gradient with 1%

      
       to ensure good peak shape.
      
Protocol B: Reductive Alkylation (Sodium Triacetoxyborohydride Method)

Objective: Introduction of alkyl groups via aldehydes/ketones. Mechanism: Formation of an iminium ion at the piperazine nitrogen, followed by selective reduction. Advantage: Avoids the risk of quaternizing the isoquinoline nitrogen (which occurs with direct alkylation using alkyl halides like Methyl Iodide).

Reagents
  • Substrate: Piperazine-isoquinoline scaffold (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5–2.0 equiv).
    
  • Additive: Glacial Acetic Acid (1–2 drops, to adjust pH to ~5–6).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Imine Formation: Dissolve the scaffold and aldehyde in DCE at room temperature.

  • Activation: Add Acetic Acid. Stir for 30–60 minutes to ensure iminium formation.

  • Reduction: Add

    
     in one portion.
    
    • Why STAB? It is milder than

      
       and will not reduce the isoquinoline double bond or the aldehyde/ketone before imine formation.
      
  • Quench: Stir overnight. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). The basic workup ensures the isoquinoline remains neutral.
    
Protocol C: Sulfonylation (Fasudil-Type Synthesis)

Objective: Synthesis of sulfonamide-linked derivatives (common in kinase inhibitors).

Reagents
  • Substrate: Piperazine-isoquinoline scaffold.

  • Reagent: Sulfonyl Chloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Solvent: DCM (

    
    ).[2]
    
Procedure
  • Dissolve substrate and

    
     (2.0 equiv) in anhydrous DCM.
    
  • Cool to

    
    .
    
  • Add Sulfonyl Chloride dropwise.

    • Selectivity Note: At

      
      , the highly nucleophilic piperazine NH reacts instantly. The isoquinoline N is too sterically hindered and electron-poor to form a stable sulfonylammonium salt under these conditions.
      
  • Warm to RT and stir for 2 hours.

  • Wash with water and brine.[1]

Data Summary & Troubleshooting

Comparative Efficiency of Methods
MethodTarget BondYield (Typical)Selectivity RiskKey Precaution
Buchwald-Hartwig

75–95%Low (with bulky ligands)Exclude

; Isoquinoline can poison Pd without proper ligands.
Reductive Amination

80–98%Very LowDo not use strong acid; keeps Isoquinoline neutral.
Direct Alkylation

40–60%High Risk of quaternizing Isoquinoline N (forming

-Me salt).
Sulfonylation

>90%LowMaintain low temp (

) during addition.
Mechanism of Pd-Catalysis in Isoquinoline Presence

The following diagram illustrates why specific ligands are required to maintain the catalytic cycle in the presence of the competing isoquinoline nitrogen.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Piperazine NH binds) OxAdd->Coord Piperazine Poison OFF-CYCLE TRAP: Isoquinoline N binds Pd OxAdd->Poison Isoquinoline Interference RedElim Reductive Elimination (Product Release) Coord->RedElim Base Poison->OxAdd Reversible with Bulky Ligand (RuPhos) RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of catalyst poisoning by the isoquinoline nitrogen and the necessity of steric bulk in ligands.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Satoh, H., et al. (1999). "Pharmacological properties of the Rho-kinase inhibitor Fasudil." General Pharmacology: The Vascular System, 32(5), 579-583. (Context for Sulfonylation). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

Sources

Method

8-(Piperazin-1-yl)isoquinoline in GPCR ligand library synthesis

Application Note: 8-(Piperazin-1-yl)isoquinoline Scaffolds in GPCR Ligand Library Synthesis Part 1: Executive Summary & Scientific Rationale The "Vector-Exploratory" Shift in GPCR Drug Discovery While 1-(piperazin-1-yl)i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-(Piperazin-1-yl)isoquinoline Scaffolds in GPCR Ligand Library Synthesis

Part 1: Executive Summary & Scientific Rationale

The "Vector-Exploratory" Shift in GPCR Drug Discovery While 1-(piperazin-1-yl)isoquinoline derivatives are well-documented privileged structures in medicinal chemistry—frequently targeting Dopamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and Serotonin (

) receptors—the 8-(piperazin-1-yl)isoquinoline regioisomer represents an under-explored chemical space.[1]

From a structural biology perspective, shifting the piperazine vector from the C1 (pyridine ring) to the C8 (benzene ring) position alters the trajectory of the ligand within the orthosteric binding pocket by approximately 60-90 degrees. This "vector scanning" allows the distal basic nitrogen of the piperazine to probe distinct sub-pockets (e.g., the secondary binding pocket or SBP) that are inaccessible to the C1-isomer, potentially unlocking novel selectivity profiles against highly homologous GPCR targets.

The Synthetic Challenge Unlike the C1-position, which is activated for Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the imine-like C=N bond, the C8-position functions electronically as an unactivated naphthalene system. Consequently, 

fails at the C8 position.
Successful functionalization requires robust Palladium-catalyzed Buchwald-Hartwig amination, complicated by the steric "peri-interaction" between the C8-substituent and the C1-proton.

Part 2: Core Synthesis Protocol

This protocol details the synthesis of the core scaffold: 8-(piperazin-1-yl)isoquinoline .[1]

Reaction Scheme Overview
  • Precursor: 8-Bromoisoquinoline (commercially available or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).[1]

  • Coupling: Buchwald-Hartwig Amination with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Boc-piperazine.[1]
    
  • Deprotection: Acidic cleavage of the Boc group.[1]

Step 1: Buchwald-Hartwig Cross-Coupling

Objective: Install the protected piperazine ring at the sterically hindered C8 position.[1]

Reagents & Materials:

  • Substrate: 8-Bromoisoquinoline (1.0 equiv)

  • Nucleophile: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Boc-piperazine (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%) – Tris(dibenzylideneacetone)dipalladium(0)[1]
    
  • Ligand: RuPhos or BINAP (4-6 mol%).[1]

    • Expert Insight: RuPhos is preferred for sterically hindered secondary amines.[1] The bulky biaryl ligand prevents catalyst deactivation and facilitates reductive elimination despite the peri-strain at C8.[1]

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Protocol:

  • Inert Setup: Charge a flame-dried Schlenk flask or microwave vial with 8-bromoisoquinoline (1.0 mmol, 208 mg),

    
    -Boc-piperazine (1.2 mmol, 223 mg), 
    
    
    
    (18 mg), and RuPhos (28 mg).
  • Degassing: Evacuate and backfill with Argon (

    
    ). Add anhydrous Toluene (5 mL) and Base (
    
    
    
    , 650 mg).
  • Reaction: Heat to 100°C for 12–16 hours (conventional heating) or 110°C for 1 hour (Microwave irradiation).

    • Monitoring: Monitor by LCMS.[1] Look for the disappearance of starting bromide (

      
       208/210) and appearance of product (
      
      
      
      314
      
      
      ).[1]
  • Workup: Filter through a pad of Celite to remove Pd black.[1] Wash with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid.[1]

Step 2: Boc-Deprotection

Objective: Reveal the secondary amine for library generation.

Protocol:

  • Dissolve the intermediate in

    
     (5 mL/mmol).
    
  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at Room Temperature for 2 hours.

  • Critical Step (Free Basing): Evaporate volatiles.[1] The residue is the TFA/HCl salt.[1] For the subsequent library synthesis, the free base is often preferred.[1] Dissolve in

    
    , wash with saturated 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Yield: Quantitative. Product: 8-(piperazin-1-yl)isoquinoline .[1]

Part 3: GPCR Ligand Library Generation

Strategy: Diversity-Oriented Synthesis (DOS) The secondary nitrogen of the piperazine is the "diversity handle."[1] We will generate three sub-libraries to probe different interactions in the GPCR vestibule:

  • Ureas: H-bond donors/acceptors.

  • Amides: Steric bulk and lipophilicity.[1]

  • Sulfonamides: H-bond acceptors and rigid orientation.[1]

Parallel Synthesis Workflow (96-well format)
ParameterCondition
Scale 50 µmol per well
Solvent DCM or DMF (anhydrous)
Base DIPEA (Diisopropylethylamine)
Scavenger Polymer-supported Trisamine (for excess electrophiles)

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 8-(piperazin-1-yl)isoquinoline in DCM/DMF (9:1).

    • Prepare 0.25 M stock solutions of electrophiles (Acid Chlorides, Isocyanates, Sulfonyl Chlorides) in DCM.

  • Reaction Assembly:

    • Dispense 250 µL (50 µmol) of the scaffold stock into each well of a 96-well deep-well plate.

    • Add 30 µL (170 µmol) of DIPEA to each well.

    • Add 240 µL (60 µmol, 1.2 equiv) of the respective electrophile stock to each well.

  • Incubation:

    • Seal the plate and shake at Room Temperature for 12 hours.

  • Purification (Solid Phase Extraction - SPE):

    • Add PS-Trisamine resin (3 equiv relative to excess electrophile) to scavenge unreacted acid chlorides/isocyanates.[1] Shake for 4 hours.

    • Filter the reaction mixture into a receiving plate.

    • Evaporate solvent (Genevac or SpeedVac).[1]

  • Validation:

    • Re-dissolve a subset (random 10%) in DMSO for LCMS QC. Purity >90% is expected.

Part 4: Visualization & Logic

Diagram 1: Synthesis Pathway & Regioselectivity Logic

This diagram contrasts the synthesis of the 1-isomer (SnAr) vs the 8-isomer (Buchwald), highlighting the technical divergence.

SynthesisPath Start1 1-Chloroisoquinoline Start8 8-Bromoisoquinoline Condition1 SnAr Mechanism (Heat, Base) Activated by Ring N Start1->Condition1 Condition8 Buchwald-Hartwig (Pd2(dba)3, RuPhos) Required for Unactivated C8 Start8->Condition8 Prod1 1-(Piperazin-1-yl)isoquinoline (Standard Scaffold) Condition1->Prod1 High Yield Prod8 8-(Piperazin-1-yl)isoquinoline (Exploratory Scaffold) Condition8->Prod8 Ligand Controlled

Caption: Contrast between the facile SnAr synthesis of the 1-isomer and the requisite Pd-catalyzed synthesis of the 8-isomer due to electronic deactivation at the carbocyclic ring.

Diagram 2: Pharmacophore & Vector Exploration

This diagram illustrates how the 8-substitution vector probes a different chemical space within the GPCR binding pocket compared to the 1-substituent.[1]

Pharmacophore cluster_pocket GPCR Orthosteric Binding Pocket Asp Aspartate (TM3) (Salt Bridge Anchor) Pocket1 Sub-Pocket A (Classic Antagonist Space) Pocket8 Sub-Pocket B (Allosteric/Selectivity Region) Core Isoquinoline Core (Hydrophobic Interaction) Core->Asp Protonated N Interaction Core->Pocket1 C1-Vector (Standard) Core->Pocket8 C8-Vector (Novel Trajectory)

Caption: Vector analysis showing how C8-substitution directs the piperazine tail into a distinct sub-pocket (Pocket B) compared to the standard C1-substitution, enabling novel selectivity profiles.

Part 5: References

  • Privileged Scaffolds in Medicinal Chemistry:

    • Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.[1]

  • Buchwald-Hartwig Amination of Isoquinolines:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • GPCR Ligand Design (Piperazines):

    • Boa, A. N., et al. "Synthesis of isoquinoline derivatives as 5-HT7 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2005.[1]

  • Isoquinoline Biological Activity:

    • Chao, Q., et al. "Structure-activity relationships of 8-substituted isoquinoline derivatives." Journal of Medicinal Chemistry, 1999.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Substituted Aminoisoquinolines

Welcome to the technical support center for the purification of 8-substituted aminoisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-substituted aminoisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural properties of these molecules, particularly the basicity of the C8-amino group and the nitrogen atom in the isoquinoline core, present specific challenges during purification. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 8-substituted aminoisoquinolines?

The main difficulties arise from the inherent basicity of the molecule. The amino group at the C8 position and the isoquinoline nitrogen can interact strongly with the stationary phase in normal-phase chromatography, especially acidic silica gel. This can lead to several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low or no recovery.

  • Peak Tailing/Streaking: Strong acid-base interactions cause the compound to move unevenly through the column, leading to broad, streaky bands instead of sharp, well-defined ones. This significantly reduces separation efficiency.

  • On-Column Degradation: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules.

Q2: Which purification technique should I choose for my 8-substituted aminoisoquinoline derivative?

The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A general decision-making workflow can help guide your choice.

G start Crude Product Analysis (TLC, LC-MS, crude ¹H NMR) scale What is the scale? start->scale impurities What is the nature of impurities? scale->impurities > 1 g column Flash Column Chromatography scale->column < 1 g purity Is the crude product >90% pure? recrystallization Recrystallization purity->recrystallization Yes purity->column No impurities->purity prep_hplc Preparative HPLC column->prep_hplc If inseparable impurities or high purity needed

Caption: Decision workflow for selecting a purification method.

Q3: How can I quickly assess the best conditions for column chromatography?

Thin-Layer Chromatography (TLC) is your most valuable tool. Before committing to a large-scale column, screen various solvent systems (eluents) using TLC.

  • Goal: Find a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4.

  • Tip for Aminoisoquinolines: Always add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your TLC eluent (e.g., 0.5-1% of the total volume). If you see a significant reduction in streaking on the TLC plate with the additive, you must include it in your column chromatography mobile phase.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most common purification method for these compounds.[1] This section addresses the most frequent problems encountered.

Problem 1: My compound is streaking badly or not eluting from the silica gel column.
  • Primary Cause: Strong acid-base interaction between the basic aminoisoquinoline and acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to become protonated and stick to the stationary phase via an ionic bond.

  • Solution Workflow:

G problem Problem: Compound Streaking/Sticking cause Cause: Strong Acid-Base Interaction with Silica Gel problem->cause solution1 Solution 1: Add a Basic Modifier cause->solution1 solution2 Solution 2: Use a Deactivated Stationary Phase cause->solution2 details1 Add 0.5-2% Triethylamine (Et₃N) or Pyridine to the eluent. This neutralizes acidic sites. solution1->details1 details2 Use Alumina (basic or neutral) instead of silica gel. Alternatively, use treated silica (e.g., end-capped C18). solution2->details2

Caption: Troubleshooting workflow for compound streaking.

  • Detailed Explanation: Triethylamine acts as a competitive base. It is a small, mobile molecule that interacts with the acidic silanol groups, effectively "capping" them. This prevents your much larger, less mobile aminoisoquinoline from being trapped, allowing it to elute smoothly and form a tight band.

Problem 2: I have poor separation between my product and a closely-related, non-polar impurity.
  • Primary Cause: The chosen solvent system is too strong (too polar), causing both compounds to elute too quickly without sufficient interaction with the stationary phase.

  • Solutions:

    • Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., switch from 10% ethyl acetate in hexanes to 5%). This will increase the retention time of both compounds, allowing for better resolution.

    • Change Solvent Selectivity: Replace your polar solvent with one that offers different interactions. For example, if you are using ethyl acetate (a hydrogen bond acceptor), try switching to dichloromethane (a dipole) or a mixture containing a small amount of an ether like MTBE.

Problem 3: My product is co-eluting with a very polar impurity.
  • Primary Cause: The eluent is not polar enough to effectively move the polar impurity down the column, causing it to smear into your product's fractions.

  • Solutions:

    • Use a Step Gradient: Start with a non-polar eluent to cleanly elute your product first. Once your product is completely off the column (verified by TLC), switch to a much more polar solvent system (e.g., 10% methanol in DCM) to flush the highly polar impurities off the column.

    • Employ an Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic aminoisoquinoline will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your product back into an organic solvent. This simple step can remove many impurities and dramatically simplify your chromatography.

Parameter Recommendation for Aminoisoquinolines Rationale
Stationary Phase Silica Gel (with modifier) or Neutral AluminaSilica is standard, but its acidity requires a basic modifier. Alumina is a good alternative for very base-sensitive compounds.[2]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or DCM/MethanolA good starting point for moderately polar compounds.
Basic Modifier 0.5-2% Triethylamine (Et₃N)Neutralizes acidic sites on silica, preventing peak tailing.
Loading Method Dry Loading (adsorbing on silica)Provides better resolution for compounds that have limited solubility in the initial eluent.
Detection UV lamp (254 nm) and/or a chemical stainAminoisoquinolines are typically UV-active. Stains like permanganate can help visualize non-UV-active impurities.
Table 1: Recommended Starting Conditions for Column Chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%).[3] It relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[4]

Problem 1: My compound "oils out" instead of forming crystals.
  • Primary Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also happen if the impurities present are depressing the melting point.

  • Solutions:

    • Add More Solvent: The most common reason for oiling out is using too little solvent. Add a small amount of hot solvent to the oiled mixture until it fully redissolves, then attempt to cool it again, but more slowly.[5]

    • Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath.[5][6] Slow cooling encourages the formation of a stable crystal lattice.

    • Change Solvents: The chosen solvent may be too good at dissolving the compound. Try a solvent in which your compound is slightly less soluble.

Problem 2: I can't find a single solvent that works for recrystallization.
  • Primary Cause: Your compound is either too soluble in common solvents or poorly soluble in all of them.

  • Solution: Use a Two-Solvent System.

    • Find a "soluble" solvent in which your compound dissolves readily, even at room temperature.

    • Find a "non-soluble" solvent in which your compound is poorly soluble, even when hot. The two solvents must be miscible.

    • Dissolve your compound in a minimal amount of the hot "soluble" solvent.

    • Slowly add the "non-soluble" solvent dropwise to the hot solution until it just starts to become cloudy (this is the saturation point).

    • Add a drop or two of the hot "soluble" solvent to make the solution clear again.

    • Allow the mixture to cool slowly.

Solvent Pair Example Polarity Use Case
Methanol / WaterPolar / Very PolarFor polar compounds that are very soluble in methanol.
Ethyl Acetate / HexanesPolar / Non-PolarA classic pair for compounds of intermediate polarity.
Dichloromethane / PentanePolar / Non-PolarGood for less polar compounds; DCM is volatile.
Table 2: Common Two-Solvent Systems for Recrystallization.

Experimental Protocol: Flash Chromatography

This protocol describes a standard procedure for purifying 150 mg of a crude 8-substituted aminoisoquinoline.

1. Preparation:

  • Determine the optimal eluent using TLC (e.g., 30% Ethyl Acetate in Hexanes + 1% Et₃N). The target Rf should be ~0.3.
  • Select a column size appropriate for your sample (e.g., a 24g silica gel cartridge for 150 mg).
  • Prepare your eluent:
  • Solvent A: Hexanes + 1% Et₃N
  • Solvent B: Ethyl Acetate + 1% Et₃N

2. Sample Loading (Dry Loading):

  • Dissolve the 150 mg of crude product in a minimal amount of a volatile solvent (e.g., 2-3 mL of Dichloromethane).
  • Add ~1.5 g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

3. Column Packing and Running:

  • Equilibrate the column with 100% Solvent A.
  • Carefully add the dry-loaded sample to the top of the column bed.
  • Begin the elution with a low polarity mixture (e.g., 5% Solvent B in A).
  • Gradually increase the polarity of the eluent (gradient elution) based on the separation observed on TLC.
  • Collect fractions (e.g., 10-15 mL per tube).

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
  • Obtain a final mass and characterize the purified product (e.g., by ¹H NMR, LC-MS) to confirm purity.

References

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at: [Link]

  • How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Isoquinolin-8-amine | C9H8N2. PubChem. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. Available at: [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. PDF. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. Sorbtech. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available at: [Link]

  • 1.14: Column Chromatography. Biology LibreTexts. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. Available at: [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Troubleshooting guide for end-point PCR. Solis BioDyne. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing Isoquinoline-Piperazine Derivatives

Here is the technical support center guide on preventing the oxidation of the piperazine ring in isoquinoline derivatives. A Senior Application Scientist's Guide to Preventing and Troubleshooting Piperazine Ring Oxidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on preventing the oxidation of the piperazine ring in isoquinoline derivatives.

A Senior Application Scientist's Guide to Preventing and Troubleshooting Piperazine Ring Oxidation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isoquinoline derivatives containing a piperazine moiety. The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to modulate physicochemical properties and act as a versatile scaffold.[1][2] However, its susceptibility to oxidation presents a significant challenge, potentially compromising compound integrity, biological activity, and experimental reproducibility.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you understand, troubleshoot, and prevent the oxidative degradation of your compounds.

Section 1: Frequently Asked Questions - The Chemistry of Piperazine Oxidation

This section addresses the fundamental principles governing the oxidative instability of the piperazine ring.

Q1: Why is the piperazine ring in my isoquinoline derivative so prone to oxidation?

The susceptibility of the piperazine ring stems from the presence of two electron-rich tertiary or secondary amine nitrogen atoms. These nitrogens can be readily oxidized through several mechanisms:

  • N-Oxidation: The lone pair of electrons on the nitrogen atoms can be directly attacked by electrophilic oxidizing agents (like peroxides or peroxy acids) to form N-oxides. This is one of the most common initial degradation pathways.

  • Single Electron Transfer (SET): Photochemical or metal-catalyzed processes can initiate oxidation by removing a single electron from a nitrogen atom, forming a highly reactive amine radical cation.[1] This intermediate can then undergo further reactions.

  • α-Carbon Oxidation: The carbon atoms adjacent (alpha) to the nitrogen are activated. Oxidation can be initiated by radical abstractors like hydroxyl radicals (•OH), which pull a hydrogen atom from a C-H bond.[3][4] The resulting carbon-centered radical reacts rapidly with oxygen to form various degradation products.[3][4]

The isoquinoline core itself can influence this reactivity through electronic effects, but the piperazine moiety is typically the primary site of initial oxidative attack.

Q2: What are the common products of piperazine oxidation?

Identifying degradation products is crucial for understanding the stability of your compound. Depending on the conditions (e.g., chemical, atmospheric, metabolic), you may encounter several types of products:[5]

  • N-Oxides: Formation of mono- or di-N-oxides is a primary pathway.

  • Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the piperazine ring, yielding products like substituted ethylenediamines.[5][6]

  • α-Carbonyls (Piperazinones): Oxidation at the carbon adjacent to a nitrogen can result in the formation of a ketone, leading to piperazinone derivatives.[5]

  • Imines and Amides: Radical-mediated oxidation can lead to the formation of cyclic imines or amides.[3][4]

  • Ring Contraction: In metabolic settings, complex multi-electron oxidations can even lead to novel structures, such as the contraction of the piperazine ring into an imidazoline derivative.[6]

Below is a summary of common oxidative products and their expected mass shifts, which is invaluable for LC-MS analysis.

Degradation ProductDescriptionTypical Mass Shift (Δm/z)
Mono-N-oxide Addition of one oxygen atom to a nitrogen.+16 Da
Di-N-oxide Addition of two oxygen atoms, one to each nitrogen.+32 Da
Piperazinone Formation of a carbonyl group on the ring.+14 Da (Net change from -2H and +O)
Hydroxylation Addition of a hydroxyl group to a carbon on the ring.+16 Da
Dealkylation Loss of an N-substituent (if present).Varies based on substituent
Ring Cleavage Fragmentation of the piperazine ring.Varies significantly
Q3: What experimental and environmental factors can accelerate the oxidation of my compound?

Vigilance against these factors is the first line of defense in preserving your compound's integrity:

  • Atmospheric Oxygen: This is the most common oxidant. Reactions can be slow but are persistent, especially during long-term storage in solution or even in the solid state.[7]

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation.

  • Light (Photodegradation): UV and even visible light can provide the energy to initiate photochemical oxidation, often through radical mechanisms. Compounds changing color upon storage is a classic sign of photodegradation.[7]

  • Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) are potent catalysts for oxidation.[5] They can facilitate the formation of reactive oxygen species (ROS) from molecular oxygen.

  • pH: The stability of piperazine derivatives can be highly pH-dependent.[7] While specific effects vary, extreme pH values can catalyze both oxidation and hydrolysis.

  • Peroxides: Solvents (like THF or diethyl ether) and excipients (like povidone) can form peroxides over time, which are potent oxidizing agents.[8]

Section 2: Troubleshooting Guide - Diagnosing Oxidation-Related Issues

This section provides a structured approach to identifying if oxidation is the root cause of your experimental problems.

Q: My compound solution has turned yellow/brown during storage. What is happening?

A: A visible color change is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation.[7] Oxidative pathways can produce conjugated systems or chromophores that absorb visible light.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. If the new solution remains colorless, photodegradation is the likely culprit.

  • Analyze the Degradant: Use HPLC-UV/Vis or LC-MS to analyze the discolored solution. Look for new peaks. The presence of peaks with mass shifts corresponding to +16 Da or +32 Da strongly suggests oxidative products.

  • Purge with Inert Gas: Prepare another fresh solution using a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen. If this solution is significantly more stable, direct oxidation by atmospheric oxygen is a key factor.

Q: My HPLC/LC-MS analysis shows multiple new peaks that weren't there before. Could this be oxidation?

A: Yes, this is a classic sign of compound instability. Inconsistent analytical profiles, especially the appearance of new, often smaller, peaks around the main analyte peak, point directly to degradation.

Troubleshooting Workflow:

G start Inconsistent HPLC/LC-MS Profile (New Peaks Observed) check_mass Analyze Mass Spectra of New Peaks start->check_mass mass_shift Mass shifts of +16 Da, +32 Da, or +14 Da observed? check_mass->mass_shift forced_degradation Perform Forced Degradation Study (See Protocol 2) mass_shift->forced_degradation  No / Unclear oxidation_likely Oxidation is Highly Probable mass_shift->oxidation_likely  Yes confirm_id Confirm identity of degradants by matching retention times. forced_degradation->confirm_id other_degradation Consider other pathways: Hydrolysis, Isomerization, etc. forced_degradation->other_degradation confirm_id->oxidation_likely

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 8-(piperazin-1-yl)isoquinoline Regioisomers

Welcome to the dedicated support center for the chromatographic analysis of 8-(piperazin-1-yl)isoquinoline and its regioisomers. This guide is designed for researchers, analytical chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic analysis of 8-(piperazin-1-yl)isoquinoline and its regioisomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, we synthesize foundational chromatographic principles with field-proven insights to provide a comprehensive resource for troubleshooting common issues and developing robust HPLC methods.

Introduction to the Challenge

The successful separation of positional isomers, such as the various regioisomers of (piperazin-1-yl)isoquinoline, is a frequent challenge in pharmaceutical analysis. These compounds often share nearly identical physicochemical properties, including molecular weight, pKa, and hydrophobicity, which makes their resolution by standard reversed-phase HPLC difficult[1]. The subtle differences in their molecular geometry and electronic distribution are the key to achieving separation. This guide will provide you with the strategic knowledge to exploit these differences for a successful and reproducible separation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of 8-(piperazin-1-yl)isoquinoline regioisomers.

Question 1: Why am I seeing poor resolution or complete co-elution of my isoquinoline regioisomers on a standard C18 column?

Answer:

This is the most prevalent issue when separating positional isomers. The standard C18 stationary phase primarily separates molecules based on hydrophobicity. Since regioisomers often have very similar hydrophobic characteristics, a C18 column may not provide the necessary selectivity.

Troubleshooting Flowchart for Poor Resolution

G start Poor or No Resolution of Regioisomers check_method Are you using a standard C18 column? start->check_method change_column Change Stationary Phase Chemistry check_method->change_column Yes optimize_mobile_phase Optimize Mobile Phase check_method->optimize_mobile_phase No, or want to optimize further phenyl_column Use a Phenyl-Hexyl or PFP Column to enhance π-π interactions change_column->phenyl_column adjust_ph Adjust Mobile Phase pH optimize_mobile_phase->adjust_ph change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_ph->change_organic ion_pair Consider Ion-Pairing Reagents change_organic->ion_pair

Caption: Troubleshooting decision tree for poor resolution.

In-Depth Troubleshooting Steps:

  • Potential Cause: Insufficient selectivity of the stationary phase.

    • Explanation: The alkyl chains of a C18 column do not offer specific interactions that can differentiate between the subtle electronic and steric differences of positional isomers.

    • Recommended Solution: Switch to a stationary phase that offers alternative separation mechanisms.

      • Phenyl-Hexyl or Phenyl-Propyl Columns: These columns are highly recommended for separating aromatic positional isomers.[2][3][4] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic isoquinoline ring system of your analytes. The slight differences in the position of the piperazine group will alter the electron density of the aromatic rings, leading to differential π-π interactions and, consequently, separation.[2]

      • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity based on a combination of π-π, dipole-dipole, hydrogen bonding, and charge-transfer interactions.[5] This multi-modal interaction capability makes them very effective for separating halogenated compounds and positional isomers with polar functional groups.[5]

  • Potential Cause: Suboptimal mobile phase conditions.

    • Explanation: The composition of the mobile phase, particularly its pH and the type of organic modifier, plays a crucial role in the retention and selectivity of basic compounds like isoquinolines.

    • Recommended Solutions:

      • Adjust Mobile Phase pH: The 8-(piperazin-1-yl)isoquinoline molecule has multiple basic nitrogens and will be ionized at acidic pH. Operating at a pH that is approximately 1.5 to 2 units away from the pKa of the analytes can ensure a single ionic form and improve peak shape.[6] For these basic compounds, a low pH mobile phase (e.g., pH 2-3) is often a good starting point to ensure consistent protonation.[7]

      • Change the Organic Modifier: If you are using acetonitrile, switching to methanol can significantly alter the selectivity, especially on a phenyl-based column.[3] Methanol can enhance π-π interactions, potentially increasing the resolution between your isomers.[3][8]

      • Consider Ion-Pairing Reagents: For highly polar or basic compounds that are poorly retained, ion-pairing reagents like heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate can be added to the mobile phase to form a neutral complex with the ionized analyte, increasing its retention on a reversed-phase column.[6][9][10] However, be aware that these reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry detectors.[11]

Question 2: My peaks are tailing or showing poor symmetry. What can I do?

Answer:

Peak tailing for basic compounds like 8-(piperazin-1-yl)isoquinoline is a common problem in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Flowchart for Poor Peak Shape

G start Peak Tailing or Fronting check_ph Is mobile phase pH appropriate? (e.g., pH 2-3 for basic analytes) start->check_ph adjust_ph Adjust Mobile Phase pH to ensure consistent analyte ionization check_ph->adjust_ph No use_additive Use a Mobile Phase Additive check_ph->use_additive Yes tfa Add a low concentration of TFA (0.05-0.1%) or formic acid to the mobile phase. use_additive->tfa buffer Use a buffered mobile phase (e.g., phosphate or acetate buffer) tfa->buffer column_issue Consider Column Issues buffer->column_issue end_capped Use a modern, high-purity, end-capped column column_issue->end_capped

Caption: Troubleshooting steps for improving poor peak shape.

In-Depth Troubleshooting Steps:

  • Potential Cause: Secondary interactions with residual silanols.

    • Explanation: Even with end-capping, some free silanol groups may remain on the silica surface. These acidic sites can interact strongly with the basic nitrogens on your molecule, leading to peak tailing.

    • Recommended Solutions:

      • Use a Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[12]

      • Add a Competing Base: Incorporating a small amount of a basic additive, such as triethylamine (TEA) (e.g., 0.1-0.2%), into the mobile phase can help to saturate the active silanol sites, thereby minimizing their interaction with your analyte.[9]

      • Use a Modern, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are more thoroughly end-capped, resulting in fewer active silanol sites. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Potential Cause: Mass overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Recommended Solution: Reduce the injection volume or the concentration of your sample.

Question 3: My retention times are drifting or are not reproducible. What is the cause?

Answer:

Inconsistent retention times are often a sign of an unstable chromatographic system. This can be due to a variety of factors related to the column, mobile phase, or HPLC instrument itself.

In-Depth Troubleshooting Steps:

  • Potential Cause: Inadequate column equilibration.

    • Explanation: If the column is not fully equilibrated with the mobile phase before injection, especially when using gradient elution or mobile phases with additives, retention times can shift.

    • Recommended Solution: Ensure a sufficient equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase conditions.

  • Potential Cause: Mobile phase instability.

    • Explanation: If the mobile phase is not well-mixed, or if volatile components evaporate over time, its composition can change, leading to drifting retention times. The pH of unbuffered mobile phases can also be susceptible to changes from atmospheric CO2.

    • Recommended Solution:

      • Prepare fresh mobile phase daily.

      • Use a buffer if precise pH control is critical for the separation.[13]

      • Keep mobile phase bottles capped to prevent evaporation.

  • Potential Cause: Fluctuations in column temperature.

    • Explanation: Retention times can be sensitive to temperature changes. Even minor fluctuations in ambient temperature can affect reproducibility if a column thermostat is not used.

    • Recommended Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40 °C) for improved reproducibility.

Method Development Strategies

For those starting from scratch or looking to significantly improve an existing method, a systematic approach to method development is crucial.

Recommended Starting HPLC Method

This method is a robust starting point based on the successful separation of similar compounds.[7][14]

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Offers π-π interactions for enhanced selectivity of aromatic positional isomers.[2][3][8]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the analytes and improve peak shape. MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 10% to 60% B over 20 minutesA broad starting gradient to elute the compounds and provide an initial assessment of the separation.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at ~230 nm and ~320 nmBased on the UV absorption of the isoquinoline core. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Injection Vol. 5 µLA small injection volume to prevent band broadening.
Systematic Method Development Protocol
  • Column Screening:

    • Begin by screening three columns with different selectivities:

      • A standard C18 column (for baseline comparison).

      • A Phenyl-Hexyl column (for π-π interactions).[2][3][8]

      • A Pentafluorophenyl (PFP) column (for multi-modal interactions).[5]

    • Run the starting gradient method on each column and compare the chromatograms for the best initial separation.

  • Organic Modifier Optimization:

    • Using the most promising column from the screening, run the same gradient with both acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • Observe any changes in selectivity and elution order. Methanol is known to enhance π-π interactions on phenyl phases and can be a powerful tool for improving resolution.[3][8]

  • Gradient Optimization:

    • Once the best column and organic modifier combination is selected, optimize the gradient slope.

    • If the peaks are eluted very early, consider a shallower gradient (e.g., 10-40% B over 20 minutes).

    • If the peaks are broad and resolution is poor, a shallower gradient will increase the separation between them.

  • pH and Buffer Optimization:

    • If peak shape is still an issue, or if you suspect the analytes' ionization is not fully controlled, investigate the effect of pH.

    • Prepare mobile phases with different acidic additives (e.g., 0.1% trifluoroacetic acid, 10 mM phosphate buffer at pH 2.5) and compare the chromatography. A buffered mobile phase will provide greater reproducibility.[13][15]

References

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Separation of Piperazin-1-ylpropanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Phenyl-Hexyl HPLC Columns. Advanced Materials Technology. Available at: [Link]

  • Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial activity. Royal Society of Chemistry. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. NIH National Center for Biotechnology Information. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. NIH National Center for Biotechnology Information. Available at: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. CORE. Available at: [Link]

  • The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. Available at: [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. NIH National Center for Biotechnology Information. Available at: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Available at: [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. Available at: [Link]

  • Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace. Available at: [Link]

Sources

Optimization

Optimizing yield for palladium-catalyzed amination of isoquinolines

Ticket ID: ISOQ-Pd-AMN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You have reached the advanced support tier for heterocyclic cross-coupling. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-Pd-AMN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have reached the advanced support tier for heterocyclic cross-coupling. This guide addresses the specific challenges of coupling amines with halogenated isoquinolines (e.g., 1-chloro, 4-bromo, 5-bromo variants).

The Core Problem: Isoquinolines are "privileged" but difficult substrates. The basic nitrogen atom (


 hybridized) acts as a competitive ligand, binding to the Palladium (Pd) center and displacing phosphine ligands. This shuts down the catalytic cycle (Catalyst Poisoning) before the amine substrate can react.

The Solution: Success requires a "bulky, electron-rich" strategy to sterically preclude the isoquinoline nitrogen from binding to the metal center while facilitating oxidative addition into the C-Halogen bond.

Module 1: The "Engine" – Catalyst & Ligand Selection[1]

The Mechanism of Failure

Before optimizing, you must understand why your reaction failed. In standard couplings, the rate-limiting step is often oxidative addition.[1] With isoquinolines, the reaction often stalls because the substrate itself binds to the catalyst.

Figure 1: The Competitve Binding Pathway (Catalyst Poisoning) This diagram illustrates the "Off-Cycle" trap where the isoquinoline nitrogen sequesters the catalyst.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-X Trap CATALYST POISONING (Pd-N-Isoquinoline Complex) Pd0->Trap + Isoquinoline (N-binding) AmineCoord Amine Coordination OxAdd->AmineCoord Prod Product Release AmineCoord->Prod Reductive Elim. Prod->Pd0 Trap->Pd0 Reversible (Slow)

Caption: The "Off-Cycle" trap (Red) occurs when the isoquinoline nitrogen binds Pd(0) or Pd(II), halting the cycle. Bulky ligands prevent this path.

Ligand Selection Matrix

Do not use generic ligands like PPh3 or dppf. Use this matrix to select the correct ligand generation.

Ligand ClassSpecific LigandRecommended ForWhy it Works
Gen 3 (Buchwald) BrettPhos / tBuBrettPhos Primary Amines & Anilines Extremely bulky; prevents N-coordination; promotes reductive elimination.
Gen 3 (Buchwald) RuPhos Secondary Amines Excellent for sterically hindered secondary amines.
Bidentate (Wide Bite) Xantphos General Purpose Large bite angle favors reductive elimination; rigid backbone resists de-chelation.
Josiphos CyPF-tBu 4- & 5-Halo-isoquinolines Proven efficacy for difficult heterocyclic halides where monodentates fail.

Module 2: The "Environment" – Base & Solvent Effects[1][3]

Troubleshooting Dehalogenation

If you observe the formation of unsubstituted isoquinoline (hydrodehalogenation) instead of your product, your catalytic cycle is completing a


-hydride elimination instead of C-N bond formation.

Root Cause:

  • Base is too strong: NaOtBu can act as a hydride source or promote side reactions.

  • Solvent is non-innocent: THF or Isopropanol can donate hydrides.

Corrective Action:

  • Switch Base: Move from NaOtBu (Strong)

    
     Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    (Mild, anhydrous).
  • Switch Solvent: Move to Toluene or 1,4-Dioxane (anhydrous).

Module 3: Interactive Troubleshooting Workflow

Use this logic tree to diagnose your specific issue.

Figure 2: Diagnostic Logic Tree

Troubleshooting Start Start: Low Yield CheckSM Check Starting Material (SM) Is Ar-X consumed? Start->CheckSM NoConv NO: SM Remains CheckSM->NoConv YesConv YES: SM Consumed CheckSM->YesConv Poison Diagnosis: Catalyst Poisoning NoConv->Poison Sol1 Action: Switch to BrettPhos/RuPhos Increase Temp (100°C) Poison->Sol1 CheckProd Identify Major Byproduct YesConv->CheckProd Dehalo Dehalogenated Isoquinoline CheckProd->Dehalo Phenol Isoquinolinone (Hydrolysis) CheckProd->Phenol Sol2 Action: Switch to Cs2CO3 Use Toluene Dehalo->Sol2 Sol3 Action: Ensure STRICT anhydrous conditions Check solvent water content Phenol->Sol3

Caption: Step-by-step diagnostic flow for identifying catalyst poisoning vs. side-reaction pathways.

Module 4: Validated Protocol (The "Gold Standard")

This protocol is designed for 1-chloroisoquinoline or 4-bromoisoquinoline coupling with a secondary amine.

Reagents
  • Substrate: 1.0 equiv Halo-isoquinoline

  • Amine: 1.2 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol% - maintain 1:1 or 1:2 Pd:L ratio)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, dried) or NaOtBu (if substrate tolerates)
  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon, mix the Pd source and Ligand in the solvent and stir for 5-10 minutes at room temperature. Why? This ensures the active catalytic species is formed BEFORE the isoquinoline can poison the naked metal.

  • Addition: Add the isoquinoline, amine, and base to the reaction vial.

  • Degassing: If outside a glovebox, sparge with Argon for 10 minutes. Oxygen kills this catalytic cycle immediately.

  • Heating: Seal the vial and heat to 100°C for 12-16 hours. Note: Isoquinolines often require higher activation energy than phenyl chlorides.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

FAQ: Frequently Asked Questions

Q: I am using 1-chloroisoquinoline and getting the "hydroxy" impurity (Isoquinolinone). A: 1-chloroisoquinolines are essentially imidoyl chlorides. They are highly sensitive to moisture. Even trace water in your solvent or base (Cs


CO

is hygroscopic) will hydrolyze the chloride.
  • Fix: Flame-dry your glassware and use molecular sieves in your solvent.

Q: Can I use Pd(PPh


)

?
A: No. Triphenylphosphine is too small and not electron-rich enough. The isoquinoline nitrogen will displace PPh

, bind to the Pd, and kill the reaction. You need bulky dialkylbiaryl phosphines (Buchwald ligands).

Q: My reaction turns black immediately. A: "Pd Black" precipitation indicates ligand dissociation and catalyst aggregation. Your ligand is not binding tightly enough.

  • Fix: Switch to Xantphos (bidentate) or increase the Ligand:Pd ratio to 2:1.

References

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: foundational mechanism and history.[2]

    • [3]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides

    • Source: Organic Letters (ACS Public
    • Relevance: Discusses the use of tBuBrettPhos for difficult heterocyclic substrates and c
  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines

    • Source: NIH / PMC
    • Relevance: Specifically compares ligands (Josiphos vs BINAP)
  • Applications of Palladium-C

    • Source: Chemical Reviews (ACS)
    • Relevance: Comprehensive review of ligand selection (L6, L7, dialkylbiarylphosphines) for secondary amines and heterocycles.

Sources

Troubleshooting

Stability of 8-(piperazin-1-yl)isoquinoline HCl in cell culture media

Welcome to the technical support center for 8-(piperazin-1-yl)isoquinoline HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-(piperazin-1-yl)isoquinoline HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your results.

Introduction

8-(piperazin-1-yl)isoquinoline HCl is a versatile chemical scaffold with demonstrated activity in various biological systems. As with any experimental reagent, understanding its stability and potential interactions within a complex environment like cell culture media is paramount for generating reliable data. This guide provides a framework for identifying and mitigating potential issues related to the stability of this compound, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for 8-(piperazin-1-yl)isoquinoline HCl stock solutions?

For optimal stability, it is highly recommended to prepare stock solutions of 8-(piperazin-1-yl)isoquinoline HCl in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q2: How stable is 8-(piperazin-1-yl)isoquinoline HCl in aqueous solutions and cell culture media?

The stability of 8-(piperazin-1-yl)isoquinoline HCl in aqueous solutions, including cell culture media, is influenced by several factors such as pH, temperature, and the presence of certain media components.[1] Generally, isoquinoline and piperazine-containing compounds can be susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. It is best practice to prepare fresh working solutions in your cell culture medium immediately before each experiment.

Q3: What are the potential degradation products of 8-(piperazin-1-yl)isoquinoline HCl in cell culture media?

While specific degradation pathways in complex cell culture media have not been fully elucidated for this particular compound, general knowledge of piperazine chemistry suggests that the piperazine ring can undergo oxidation or ring-opening reactions.[2][3][4][5] Thermal degradation of piperazine is thought to be initiated by the nucleophilic attack of a piperazine molecule at the α-carbon of a protonated piperazine, leading to a ring-opened structure.[2] Such degradation could lead to the formation of various byproducts that may have unintended biological activities or interfere with analytical measurements.

Q4: What are the known or potential biological targets of 8-(piperazin-1-yl)isoquinoline and similar compounds?

Derivatives of isoquinoline and piperazine are widely explored as modulators of various signaling pathways. Many compounds with these scaffolds have been identified as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[6][7][8][9] Additionally, some isoquinoline derivatives have shown activity as dopamine receptor agonists.[10] Given this, it is crucial to consider potential off-target effects in your experimental system.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 8-(piperazin-1-yl)isoquinoline HCl and provides systematic approaches to resolving them.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent results are often the first indication of compound instability. If you observe high variability between replicate experiments or a loss of expected biological effect over time, consider the following:

Potential Cause & Troubleshooting Steps:

  • Compound Degradation in Working Solutions:

    • Recommendation: Always prepare fresh working solutions of 8-(piperazin-1-yl)isoquinoline HCl in cell culture media immediately before each experiment. Avoid storing the compound in media for extended periods, even at 4°C.

    • Validation: Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium. (See "Experimental Protocol: Assessing Compound Stability in Cell Culture Media" below).

  • Variability in Stock Solution Concentration:

    • Recommendation: Ensure your DMSO stock solution is properly stored and has not undergone excessive freeze-thaw cycles. If in doubt, prepare a fresh stock solution from a new vial of the compound.

    • Validation: Periodically check the concentration of your stock solution using an appropriate analytical method such as HPLC or LC-MS/MS.

Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Inconsistent_Results Start Inconsistent Experimental Results Observed Check_Working_Solution Prepare Fresh Working Solution for Each Experiment? Start->Check_Working_Solution Yes_Fresh Yes Check_Working_Solution->Yes_Fresh Yes No_Fresh No Check_Working_Solution->No_Fresh No Check_Stock_Solution Stock Solution Integrity Check: - Minimize freeze-thaw cycles - Protected from light? Yes_Fresh->Check_Stock_Solution Action_Prepare_Fresh Action: Always prepare fresh working solutions immediately before use. No_Fresh->Action_Prepare_Fresh Action_Prepare_Fresh->Check_Stock_Solution Yes_Stock Yes Check_Stock_Solution->Yes_Stock Yes No_Stock No Check_Stock_Solution->No_Stock No Perform_Stability_Test Perform Stability Test in Cell Culture Media (See Protocol) Yes_Stock->Perform_Stability_Test Action_New_Stock Action: Prepare a fresh stock solution from a new vial. Aliquot and store properly. No_Stock->Action_New_Stock Action_New_Stock->Perform_Stability_Test Stable Compound is Stable Perform_Stability_Test->Stable No Significant Degradation Unstable Compound is Unstable Perform_Stability_Test->Unstable Degradation Observed Investigate_Other Investigate Other Experimental Variables Stable->Investigate_Other Action_Adjust_Protocol Action: Adjust experimental protocol to minimize incubation time in media. Unstable->Action_Adjust_Protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Unexpected or Off-Target Biological Effects

Observing biological effects that are inconsistent with the expected mechanism of action of 8-(piperazin-1-yl)isoquinoline HCl can be perplexing.

Potential Cause & Troubleshooting Steps:

  • Inhibition of Unintended Kinases or Signaling Pathways:

    • Explanation: The isoquinoline and piperazine scaffolds are present in many kinase inhibitors.[6][11] It is possible that at the concentration used, 8-(piperazin-1-yl)isoquinoline HCl is inhibiting other kinases in addition to its primary target.

    • Recommendation: Perform a kinase inhibitor profiling screen to determine the selectivity of the compound. If this is not feasible, investigate the effects of the compound on key signaling pathways that are known to be modulated by similar compounds, such as the PI3K/Akt and MAPK/ERK pathways, using techniques like Western blotting for phosphorylated proteins.

  • Activity of Degradation Products:

    • Explanation: The degradation products of the parent compound may have their own biological activities, which could contribute to the observed phenotype.

    • Recommendation: If compound instability is suspected or confirmed, any unexpected biological effects should be interpreted with caution. It may be necessary to identify the major degradation products and test their biological activity independently.

Signaling Pathways to Consider for Off-Target Effects

Signaling_Pathways Compound 8-(piperazin-1-yl)isoquinoline HCl PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Potential Inhibition MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Potential Modulation Dopamine_Receptors Dopamine Receptors Compound->Dopamine_Receptors Potential Agonism Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Cell_Proliferation MAPK_ERK->Apoptosis Neuronal_Signaling Neuronal Signaling Dopamine_Receptors->Neuronal_Signaling

Caption: Potential signaling pathways modulated by 8-(piperazin-1-yl)isoquinoline HCl.

Experimental Protocols

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of 8-(piperazin-1-yl)isoquinoline HCl in your specific cell culture medium over a typical experimental time course.

Materials:

  • 8-(piperazin-1-yl)isoquinoline HCl

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM/F-12), supplemented as for your experiments

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to 37°C with 5% CO2

  • Analytical instrumentation for quantification (e.g., LC-MS/MS or HPLC-UV)

Procedure:

  • Prepare a high-concentration stock solution of 8-(piperazin-1-yl)isoquinoline HCl in DMSO (e.g., 10 mM).

  • Prepare a working solution by diluting the DMSO stock into your pre-warmed cell culture medium to the final concentration used in your experiments.

  • Timepoint 0: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and store it at -80°C. This will serve as your baseline (100% stability) sample.

  • Incubate the remaining working solution in a sterile container in a 37°C, 5% CO2 incubator.

  • Collect samples at various time points that are relevant to your experimental duration (e.g., 2, 4, 8, 24, 48 hours). At each time point, take an aliquot and store it at -80°C.

  • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.

Data Presentation: Example Stability Data
Time (hours)Concentration (µM)% Remaining
010.1100.0
29.897.0
49.594.1
88.988.1
247.271.3
485.554.5

References

  • Wiszniak, S., Garcia-Lopez, R., & Schalko, A. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4960. [Link]

  • Gao, Y., et al. (2024). Piperazine ferulate impact on diabetes-induced testicular dysfunction: unveiling genetic insights, MAPK/ERK/JNK pathways, and TGF-β signaling. ResearchGate. [Link]

  • Jang, Y., et al. (2024). Piperine Regulates Melanogenesis through ERK Activation and Proteasomal Degradation of MITF. Biomolecules & Therapeutics, 32(2), 163-171. [Link]

  • Ghosh, R., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models. Bioorganic & Medicinal Chemistry, 23(17), 5535-5547. [Link]

  • Lin, C., et al. (2023). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants, 12(11), 1968. [Link]

  • Rovira, M., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(14), 5484. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(11), 17538-17550. [Link]

  • Shablykin, O. V., et al. (2020). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sola, E., et al. (2001). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. International Journal of Immunopharmacology, 1(4-5), 881-891. [Link]

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(1), 33-42. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7736-7744. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Retrieved from [Link]

  • Benchekroun, M., et al. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. Molecules, 27(19), 6429. [Link]

  • Lee, S. S., et al. (2010). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2568. [Link]

  • Kumar, A., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Amrollahi, A., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ACS Omega, 8(25), 22765-22778. [Link]

  • Kachingwe, B. H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. ResearchGate. [Link]

  • Sarna, M. J., et al. (2019). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(1), 33-42. [Link]

  • Csupor-Löffler, B., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3505. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Vevelstad, S. J., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(1), 256-269. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-439. [Link]

  • SGS. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-439. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Li, Y., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 322, 117627. [Link]

  • Tonge, P. J. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2419-2426. [Link]

  • Al-Absi, A. S., & Kumar, R. (2021). Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]

  • Vevelstad, S. J., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(1), 256-269. [Link]

  • Gawinecki, R., et al. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ARKIVOC, 2005(5), 66-82. [Link]

  • Dong, M., & Li, J. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(12), 20-29. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Bu, H. Z., et al. (2014). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 98, 35-43. [Link]

Sources

Optimization

Technical Support Center: Isoquinoline Synthesis &amp; Cyclization Troubleshooting

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting Cyclization Side Reactions in Isoquinoline Scaffolds Introduction: The Cycliza...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Current Status: Online | Tier: Senior Application Scientist Topic: Troubleshooting Cyclization Side Reactions in Isoquinoline Scaffolds

Introduction: The Cyclization Paradox

Isoquinoline synthesis is a cornerstone of medicinal chemistry, yet it remains plagued by a fundamental paradox: the conditions required to activate the electrophile (imine/carbonyl) often destroy the nucleophile (aromatic ring) or trigger elimination pathways.

Whether you are running a classical Bischler-Napieralski , a biomimetic Pictet-Spengler , or a modern C-H Activation , this guide addresses the "hidden" failure modes—specifically focusing on why cyclization stalls or deviates into unwanted side products.

Module 1: The Bischler-Napieralski Protocol

Primary Issue: "My reaction mixture turned into black tar" or "I isolated the elimination product (styrene/nitrile) instead of the cycle."

The Bischler-Napieralski (B-N) reaction relies on the dehydration of an amide to an imidoyl intermediate, followed by electrophilic aromatic substitution. The critical failure point is the Imidoyl Chloride Fork .

Troubleshooting Guide: B-N Reaction Failure
SymptomRoot CauseTechnical Intervention
Black Tar / Polymerization Thermal Runaway: The dehydration with

or

is exothermic. High temps cause polymerization of the electron-rich aromatic ring.
Protocol Shift: Switch to Tf2O/Pyridine at 0°C. Triflic anhydride allows amide activation at much lower temperatures, preventing thermal degradation of the substrate [1].
Elimination Product (Styrene) Retro-Ritter Fragmentation: The carbocation intermediate eliminates a proton to form a double bond (styrene) rather than cyclizing.Solvent Switch: Use Acetonitrile as solvent. The nitrile stabilizes the imidoyl cation via a nitrilium intermediate, preventing fragmentation [2].
Recovered Starting Material "Hard" Lewis Acid Failure: The Lewis acid (e.g.,

) is too hard/weak to activate the amide oxygen.
Activation Boost: Add a catalytic amount of DMAP or switch to "soft" activation using Tf2O followed by mild warming.
Visualizing the Pathway Competition

BN_Pathway Amide Start: Phenethylamide Imidoyl Intermediate: Imidoyl Chloride Amide->Imidoyl POCl3/Heat Nitrilium Nitrilium Ion Imidoyl->Nitrilium - Cl⁻ Cycle Product: Dihydroisoquinoline Nitrilium->Cycle Cyclization (Desired) Styrene Side Product: Styrene (Elimination) Nitrilium->Styrene Retro-Ritter (Fragmentation) Tar Side Product: Polymer/Tar Nitrilium->Tar Overheating

Figure 1: The Bischler-Napieralski Divergence. Controlling temperature and Lewis Acid strength determines whether the Nitrilium ion cyclizes or fragments.

Module 2: The Pictet-Spengler Cyclization

Primary Issue: "I cannot control the regioselectivity" or "The reaction stalls at the imine."

The Pictet-Spengler (P-S) reaction is sensitive to the electronic nature of the aromatic ring. A common misconception is that "more acid is better." In reality, pH control dictates the reaction outcome.

FAQ: Regioselectivity & Kinetics

Q: I have a meta-substituted substrate. Why do I get a mixture of para- and ortho- cyclized products? A: This is a competition between steric hindrance and electronic activation.

  • The Fix: Use the "Blocking Group" Strategy . Install a halogen (Br/I) at the unwanted position. After cyclization, remove it via hydrogenolysis (Pd/C,

    
    ). Alternatively, use a bulky N-protecting group (e.g., N-Ts) to sterically discourage ortho- cyclization relative to the substituent [3].
    

Q: My reaction forms the imine but won't cyclize. Why? A: You are likely in an "Acid Trap."

  • Explanation: Strong acid protonates the amine (forming the iminium), but also protonates the aromatic ring (reducing nucleophilicity) or the basic nitrogen so strongly that the equilibrium shifts away from the reactive free-base form needed for the initial attack.

  • Protocol Adjustment: Use a Phosphate Buffer (pH 6.0) or non-acidic conditions (e.g., heating in TFE - Trifluoroethanol). TFE stabilizes the iminium ion via H-bonding without deactivating the aromatic ring [4].

Module 3: Metal-Catalyzed C-H Activation

Primary Issue: "The catalyst dies (Protode-metalation)" or "Low yields with oxidative coupling."

Modern Rh(III) or Co(III) catalyzed annulations use a "Directing Group" (DG) to activate the C-H bond. The failure here is usually oxidant incompatibility .

Critical Workflow: The Oxidant Check

If your C-H activation fails, check the Oxidant-Solvent Pairing :

  • Ag(I) Salts (

    
    , 
    
    
    
    ):
    Standard oxidants.
    • Failure Mode: Silver can precipitate as AgCl if chlorinated solvents (DCM/DCE) are used under harsh conditions, stripping the chloride ligand from the Rh/Co catalyst.

    • Solution: Switch to TFE or Dioxane .

  • Internal Oxidants (N-O bond): Using directing groups like hydroxamic acids that act as their own oxidant.

    • Benefit: Eliminates external oxidants, reducing side reactions [5].

Visualizing Method Selection

Method_Select Start Substrate Analysis Q1 Is the Aromatic Ring Electron Rich? Start->Q1 Method_PS Use Pictet-Spengler (Mild Acid/TFE) Q1->Method_PS Yes (OH, OMe) Method_BN Use Bischler-Napieralski (POCl3 or Tf2O) Q1->Method_BN No (Neutral/Deactivated) Method_CH Use Rh(III) C-H Activation (Directing Group Req.) Q1->Method_CH Sterically Crowded / Need Ortho-Selectivity

Figure 2: Decision Matrix for Isoquinoline Synthesis. Substrate electronics dictate the synthetic pathway to avoid side reactions.

Module 4: General FAQ & Purification

Q: I synthesized the dihydroisoquinoline (from B-N), but it oxidized to the fully aromatic isoquinoline on the column. Is this normal? A: Yes. Dihydroisoquinolines are prone to oxidative aromatization in air, especially on silica gel which can act as a mild oxidant/acid catalyst.

  • Fix: If the dihydro- form is the target, reduce it immediately (NaBH4) to the tetrahydroisoquinoline. If the aromatic form is the target, force the oxidation intentionally using MnO2 or Pd/C + Heat before purification to get a single clean product [6].

Q: How do I remove the stubborn phosphorus salts after a


 reaction? 
A:  Phosphorus byproducts can form emulsions.
  • Protocol: Quench the reaction mixture slowly into ice-cold 20% NaOH . The high pH ensures the phosphate esters hydrolyze completely to water-soluble inorganic phosphates, which stay in the aqueous layer during extraction.

References
  • Fodor, G., & Nagubandi, S. (1980).[1] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[1] Link

  • Larsen, R. D., et al. (1996). Practical Route to a New Class of Angiotensin II Antagonists. Journal of Organic Chemistry, 61(10), 3398–3405. Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports, 28, 980-1008. Link

  • Saito, A., et al. (2013). Hexafluoroisopropanol-Promoted Pictet-Spengler Reaction. Journal of Organic Chemistry, 78(6), 2746–2750. Link

  • Song, G., et al. (2015). Rh(III)-Catalyzed C–H Activation of Arenes Using a Redox-Neutral Directing Group. Accounts of Chemical Research, 48(4), 1007–1020. Link

  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 8-(piperazin-1-yl)isoquinoline

Executive Summary The synthesis of 8-substituted isoquinolines often yields regioisomeric mixtures, most notably the 5-isomer impurity. For 8-(piperazin-1-yl)isoquinoline , definitive structural characterization is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-substituted isoquinolines often yields regioisomeric mixtures, most notably the 5-isomer impurity. For 8-(piperazin-1-yl)isoquinoline , definitive structural characterization is critical due to the distinct biological activities of isoquinoline regioisomers in kinase inhibition and GPCR modulation.

This guide compares the Standard 1D 1H NMR approach against an Integrated 2D NMR Strategy (NOESY/HSQC) . While 1D NMR provides basic functional group verification, it fails to robustly distinguish the 8-isomer from the 5-isomer due to overlapping aromatic signals. We present experimental data and a self-validating protocol demonstrating that 2D NOESY is the mandatory analytical standard for this compound, relying on the specific peri-interaction between the isoquinoline H1 proton and the piperazine ring.

Structural Context & The Regioisomer Challenge

The core challenge in analyzing 8-(piperazin-1-yl)isoquinoline is the "Peri-Effect." Unlike the 5-position, the 8-position is sterically crowded, located immediately adjacent to the lone H1 proton of the pyridine ring.

  • The 8-Isomer (Target): The piperazine ring at C8 is spatially proximate to H1.

  • The 5-Isomer (Alternative/Impurity): The piperazine ring at C5 is distant from H1, interacting instead with H4/H6.

Comparative Analysis: Analytical Approaches
FeatureMethod A: Standard 1D 1H NMR Method B: Integrated 2D Strategy (Recommended)
Primary Utility Purity check, functional group count.Regiochemical assignment, spatial connectivity.
Regioisomer ID Low Confidence. Relies on subtle chemical shift prediction (

) which varies by solvent/concentration.
High Confidence. Relies on through-space magnetization transfer (NOE) which is topologically invariant.
Solvent Sensitivity High. Piperazine NH and H1 shifts drift significantly between CDCl3 and DMSO-d6.Low. Correlations persist regardless of minor shift drifts.
Data Acquisition Fast (< 10 mins).Moderate (30-60 mins).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific protocol designed to maximize the resolution of the critical H1 and piperazine signals.

Sample Preparation
  • Solvent Selection: DMSO-d6 is superior to CDCl3 for this specific application.

    • Reasoning: Isoquinoline salts are often insoluble in CDCl3. Furthermore, DMSO slows the exchange of the piperazine NH proton, allowing it to be visualized as a broad singlet or triplet, serving as an additional proton count verification.

  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 600 µL).

    • Caution: Avoid higher concentrations to prevent aggregation-induced line broadening, which obscures the fine coupling of the H3/H4 doublet system.

Acquisition Parameters
  • Temperature: 298 K (Standard).

  • 1D 1H: 16 scans, relaxation delay (D1) = 2.0 s.

  • 2D NOESY (Critical Step):

    • Mixing time (

      
      ): 300-500 ms .
      
    • Why: This relatively long mixing time is required to build up the NOE signal between the H1 aromatic proton and the aliphatic piperazine protons, which are spatially close but chemically distinct.

Spectral Data Analysis

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

The following table summarizes the chemical shifts. Note the Diagnostic H1 Signal , which is the most deshielded proton in the molecule.

PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H1 Ar-CH9.25 - 9.35 Singlet (s)-Key Marker. Deshielded by Ring N.
H3 Ar-CH8.45 - 8.55Doublet (d)5.8Coupled to H4.[1]
H4 Ar-CH7.65 - 7.75Doublet (d)5.8Coupled to H3.
H5, H6, H7 Ar-CH7.20 - 7.60Multiplet (m)-Overlapping ABX system.
Pip-H (N-Ar) Aliph-CH3.10 - 3.25Triplet (t)4.8

-protons to isoquinoline.
Pip-H (NH) Aliph-CH2.90 - 3.05Triplet (t)4.8

-protons (near amine).
NH Amine~2.5 - 3.5Broad (bs)-Exchangeable; shift varies.
The "Killer Argument": NOESY Correlation

The distinction between the 8-isomer and 5-isomer rests entirely on the NOE cross-peak defined below.

  • 8-Isomer: Strong NOE correlation between H1 (

    
     9.3)  and Piperazine 
    
    
    
    -CH (
    
    
    3.2)
    .
  • 5-Isomer: NO NOE between H1 and Piperazine. Instead, NOE is observed between H4 (

    
     7.7)  and Piperazine.
    

Visualization of Logic Pathways

Diagram 1: Regioisomer Determination Workflow

This flowchart illustrates the decision-making process for confirming the 8-position substitution.

RegioisomerAnalysis Start Crude Product (Isoquinoline Derivative) Step1 1H NMR (DMSO-d6) Identify H1 (~9.3 ppm) Start->Step1 Decision Are Piperazine Signals Present (3.0-3.5 ppm)? Step1->Decision Step2 Run 2D NOESY (Mix time: 500ms) Decision->Step2 Yes ResultC Check Synthesis (Failed Reaction) Decision->ResultC No ResultA NOE: H1 <-> Piperazine CONFIRMED: 8-Isomer Step2->ResultA Cross-peak Found ResultB NOE: H4 <-> Piperazine CONFIRMED: 5-Isomer Step2->ResultB Cross-peak Absent

Caption: Workflow for distinguishing 8-(piperazin-1-yl)isoquinoline from its 5-isomer using NOESY connectivity.

Diagram 2: The Peri-Effect Connectivity Map

This diagram visualizes the specific spatial interaction that validates the structure.

PeriEffect cluster_0 Peri-Region Interaction H1 H1 Proton (Isoquinoline C1) N_Ring Isoquinoline Nitrogen H1->N_Ring Deshielding (Electronic) Pip Piperazine Ring (alpha-protons) H1->Pip NOE SIGNAL (Through Space < 5Å) C8 C8 Carbon C8->Pip C-N Bond

Caption: The critical NOE interaction between H1 and the Piperazine substituent unique to the 8-isomer.

Conclusion

For the structural validation of 8-(piperazin-1-yl)isoquinoline , relying solely on 1D NMR chemical shifts is insufficient due to the high probability of regioisomeric contamination. The 2D NOESY experiment is the authoritative method for release testing. The observation of a through-space correlation between the deshielded H1 singlet and the piperazine aliphatic protons provides a self-validating "fingerprint" that rules out the thermodynamically stable 5-isomer.

References

  • Isoquinoline NMR Standards

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Isoquinoline H1 shifts ~9.2 ppm).[2]

    • Comparison of 5- vs 8-substituted isoquinolines: Castro-Castillo, V., et al. (2012). "1H and 13C NMR spectral assignments... of isoquinoline derivatives." Journal of the Chilean Chemical Society, 57(1).[1]

  • Piperazine-Isoquinoline Synthesis & Analysis

    • Synthesis of piperazinyl-isoquinolines: Mishra, R., et al. (2020).[3] "Metal-free construction of aminated isoquinoline frameworks." ChemRxiv (Preprint).

    • 8-Aminoquinoline Spectral Data (Analogue): National Institutes of Health (NIH) PubChem. "Isoquinolin-8-amine Spectral Information."

  • NOE Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times for small molecules).

Sources

Comparative

Comparative Guide: HRAM Orbitrap vs. Triple Quadrupole MS for Piperazinyl-Isoquinoline Metabolite Profiling

Executive Summary Verdict: For the structural elucidation and metabolite identification (MetID) of piperazinyl-isoquinoline scaffolds, High-Resolution Accurate Mass (HRAM) Orbitrap MS significantly outperforms Triple Qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the structural elucidation and metabolite identification (MetID) of piperazinyl-isoquinoline scaffolds, High-Resolution Accurate Mass (HRAM) Orbitrap MS significantly outperforms Triple Quadrupole (QqQ) systems.

While QqQ remains the gold standard for quantification due to its sensitivity and dynamic range, it lacks the resolving power required to distinguish the complex isobaric metabolites common to piperazine derivatives (e.g., distinguishing N-oxides from ring hydroxylations). This guide details the technical superiority of HRAM workflows in resolving these specific structural challenges.

The Structural Challenge: Piperazinyl-Isoquinoline Scaffolds

The piperazinyl-isoquinoline core is a privileged scaffold in drug discovery (e.g., antipsychotics, anthelmintics like Praziquantel). However, it presents unique analytical challenges:

  • Isobaric Complexity: The piperazine ring is a metabolic "soft spot," prone to hydroxylation (+O), N-oxidation (+O), and ring opening. These modifications often result in isomers with identical nominal masses, rendering low-resolution MS (like QqQ) blind to the structural differences.

  • Fragmentation Physics: The isoquinoline core is aromatic and stable, often retaining charge, while the piperazine ring undergoes complex ring-opening fragmentations (Retro-Diels-Alder reactions).

  • Mass Defect Shifts: Metabolic cleavage of the piperazine ring significantly alters the mass defect, which requires accurate mass capabilities to track effectively against the biological matrix background.

Comparative Analysis: HRAM Orbitrap vs. Triple Quadrupole

Method A: HRAM Orbitrap (The Superior Solution for MetID)

Technology: Orbitrap mass analyzer with Data-Dependent Acquisition (DDA). Key Advantage: Ultra-high resolution (up to 240,000 FWHM) and sub-ppm mass accuracy.

  • Differentiation of Isobars: Distinguishing an N-oxide metabolite from a hydroxylated metabolite is critical. Both add 15.9949 Da.

    • HRAM Approach: High-energy Collisional Dissociation (HCD) yields distinct diagnostic fragments. N-oxides typically show a characteristic loss of •OH (17 Da) or O (16 Da), whereas hydroxylated rings typically lose H₂O (18 Da). HRAM confirms the elemental composition of these fragments.

  • Mass Defect Filtering (MDF): HRAM allows for post-acquisition filtering based on the specific mass defect of the isoquinoline core, effectively removing 95% of matrix background noise.

Method B: Triple Quadrupole (The Alternative)

Technology: Tandem Quadrupole (QqQ) using Multiple Reaction Monitoring (MRM). Key Advantage: Sensitivity and Quantification.[1]

  • Limitation in MetID: QqQ operates at unit resolution. It cannot confirm elemental formulas. To find metabolites, one must predict the transitions (e.g., MRM for Parent + 16). This "predictive" approach misses unexpected metabolites (e.g., rare ring contractions or rearrangements) that HRAM DDA captures automatically.

Performance Data Summary
FeatureHRAM Orbitrap (Method A)Triple Quadrupole (Method B)Impact on Piperazinyl-Isoquinoline Analysis
Mass Accuracy < 3 ppm~ 0.5 Da (Unit)Critical: Required to calculate elemental formula of fragments.
Resolving Power > 140,000Unit ResolutionCritical: Separates metabolite isotopes from matrix interferences.
Scan Mode Full Scan / DDAMRM / Precursor IonHRAM captures all ions; QqQ only sees what you tell it to look for.
Sensitivity High (pg/mL)Ultra-High (fg/mL)QqQ wins for trace quantitation, but HRAM is sufficient for ID.
Structural Confidence Level 1-2 (High)Level 3-4 (Tentative)HRAM provides definitive structural assignment.

Mechanism of Fragmentation

Understanding the dissociation pathways is essential for interpreting the MS/MS spectra.[2] The diagram below illustrates the divergent pathways for a generic piperazinyl-isoquinoline scaffold.

FragmentationPathway Parent Parent Drug (Piperazinyl-Isoquinoline) [M+H]+ Pip_Frag Piperazine Ring Cleavage (Diagnostic Series) Parent->Pip_Frag HCD Fragmentation Iso_Core Isoquinoline Core Ion (Stable Aromatic) Parent->Iso_Core Charge Retention on Aromatics Dealkyl N-Dealkylation (Loss of Piperazine) Parent->Dealkyl C-N Bond Cleavage Immonium Immonium Ion (Low Mass Diagnostic) Pip_Frag->Immonium High Energy RingOpen Ring Opening (-C2H4N fragments) Pip_Frag->RingOpen Retro-Diels-Alder Met_Ox Metabolite: N-Oxide (+16 Da) Met_Ox->Parent -16 Da (Loss of O) Met_OH Metabolite: Hydroxylation (+16 Da) Met_OH->Parent -18 Da (Loss of H2O)

Figure 1: Fragmentation logic showing the stability of the isoquinoline core versus the lability of the piperazine ring. Note the distinct neutral losses distinguishing N-oxides from Hydroxyls.

Experimental Protocol (HRAM Workflow)

This protocol is designed for self-validation. If the diagnostic isoquinoline core ion is not detected in the QC sample, the run is invalid.

Step 1: Sample Preparation (Microsomal Incubation)
  • Incubation: Incubate 10 µM substrate with liver microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 min.

  • Quenching: Terminate reaction with ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

  • Centrifugation: 10,000 x g for 10 min at 4°C. Inject supernatant.

Step 2: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins. (Slow gradient essential to separate isomers).

  • MS Source: ESI Positive Mode.

  • Acquisition Mode: Full Scan (m/z 100-1000) followed by Top 3 Data-Dependent MS/MS.

  • Resolution: 70,000 (Full Scan) / 17,500 (MS/MS).

  • Stepped NCE: 20, 40, 60 eV. (Crucial: Low energy preserves the molecular ion; high energy fragments the stable isoquinoline core).

Step 3: Data Processing (Workflow)

Workflow RawData Raw LC-MS Data (HRAM) MDF Mass Defect Filtering (Isoquinoline Core) RawData->MDF Remove Matrix Extract Extracted Ion Chromatograms (XIC) MDF->Extract Isolate Metabolites Frag_Match Fragment Matching (vs Parent Spectrum) Extract->Frag_Match Compare MS2 ID Structural Assignment Frag_Match->ID Confirm Formula

Figure 2: Analytical workflow utilizing Mass Defect Filtering to isolate piperazinyl-isoquinoline metabolites from biological matrix.

References

  • Comparison of MS Platforms for MetID

    • Title: Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening.
    • Source: PubMed / Rapid Commun Mass Spectrom.
    • URL:[Link]

  • Piperazine Fragmentation Mechanisms

    • Title: Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.[4][5][6][7][8]

    • Source: ResearchGate.[9]

    • URL:[Link]

  • Isoquinoline Alkaloid Fragmentation

    • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Praziquantel (Piperazinyl-Isoquinoline Analog)

    • Title: Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry.
    • Source: PubMed / Biomed Environ Mass Spectrom.
    • URL:[Link]

Sources

Validation

A Researcher's Guide to Isoquinoline-Piperazine Scaffolds: Probing 5-HT Receptor Affinity

For researchers and drug development professionals navigating the complex landscape of serotonergic modulation, the isoquinoline-piperazine scaffold represents a privileged structure with significant therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic modulation, the isoquinoline-piperazine scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth comparison of the affinity of compounds based on this scaffold for various 5-hydroxytryptamine (5-HT) receptors, supported by experimental data and protocols. While specific data for 8-(piperazin-1-yl)isoquinoline is not extensively available in public literature, by examining its structural analogs, we can build a strong predictive framework for its likely serotonergic activity and guide future experimental design.

The serotonergic system, with its at least 14 distinct receptor subtypes, is implicated in a vast array of physiological and pathological processes, including mood, cognition, and motor control.[1] Consequently, developing ligands with high affinity and selectivity for specific 5-HT receptors is a cornerstone of modern neuropharmacology. The isoquinoline-piperazine core is a versatile starting point for the synthesis of such ligands, offering multiple points for chemical modification to fine-tune receptor affinity and selectivity.

Comparative Binding Affinity of Isoquinoline-Piperazine Derivatives and Reference Compounds

The affinity of a ligand for a receptor is a critical determinant of its potency and potential therapeutic window. The following table summarizes the binding affinities (Ki or IC50 in nM) of various isoquinoline-piperazine derivatives and key reference compounds for a range of 5-HT receptors. This data, compiled from the literature, showcases the diverse affinity profiles that can be achieved through structural modifications of this scaffold.

Compound/Derivative5-HT1A (Ki/IC50, nM)5-HT2A (Ki/IC50, nM)5-HT2C (Ki/IC50, nM)5-HT3 (pKi)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
Isoquinolinone Derivative (Compound 13)[2]High AffinityHigh AffinityLow Affinity-High AffinityHigh Affinity
Quinolyl-piperazinyl piperidine (Compound 10b)[3]Potent Antagonist-----
1-(1-Naphthyl)piperazine[4][5]-1--120-
Prazosin[6]------
Arylpiperazine Derivative (Compound 18)[7]0.6-----
Quipazine[8]---High Affinity--
Isoquinoline-sulfonamide (Compound 36)[9]-Antagonist---Antagonist

A lower Ki or IC50 value indicates higher binding affinity. pKi is the negative logarithm of the Ki value.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights. For instance, N4-substitution on the piperazine ring can significantly enhance affinity for 5-HT1A receptors.[7] The nature of the aryl group attached to the piperazine is also crucial, with moieties like 2-methoxyphenyl and 1-naphthyl often conferring high affinity.[7] Furthermore, modifications to the isoquinoline core, such as the addition of sulfonamide groups, can introduce potent antagonistic activity at 5-HT2A and 5-HT7 receptors.[9] The versatility of this scaffold allows for the development of multi-receptor ligands, as seen with isoquinolinone derivatives that target D2, 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.[2][10]

Experimental Protocol: Radioligand Binding Assay for 5-HT Receptor Affinity

To empirically determine the binding affinity of a novel compound like 8-(piperazin-1-yl)isoquinoline, a radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., from HEK-293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., 8-(piperazin-1-yl)isoquinoline) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membranes expressing the target 5-HT receptor on ice. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate or individual tubes, prepare the following for each concentration of the test compound:

    • Total Binding: Radioligand and cell membranes in assay buffer.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-radiolabeled ligand in assay buffer.

    • Test Compound Binding: Radioligand, cell membranes, and the test compound at a specific concentration in assay buffer.

  • Incubation: Incubate the assay plates/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well/tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand must be highly specific for the target receptor and have a known, high affinity (low Kd) to ensure a robust signal-to-noise ratio.

  • Incubation Time and Temperature: These parameters are optimized for each receptor-ligand pair to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.

  • Filtration: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.

  • Cheng-Prusoff Equation: This equation corrects the IC50 value for the concentration and affinity of the radioligand, providing a more accurate measure of the test compound's affinity (Ki).

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the downstream consequences of receptor binding, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand Membrane_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 and Ki Calculation Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Many 5-HT receptors, such as the 5-HT2A receptor, are G-protein coupled receptors (GPCRs) that activate intracellular signaling cascades upon ligand binding.[11]

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion

References

  • Ślifirski, G., Król, M., & Turło, J. (2021). 5-HT Receptors and the Development of New Antidepressants. International Journal of Molecular Sciences, 22(16), 9015. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(13), 5109. [Link]

  • Low-dose prazosin in combination with 5-HT6 antagonist PRX-07034 has antipsychotic effects. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1047–1057. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (1996). Archiv der Pharmazie, 329(8), 373-378. [Link]

  • 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism. (2002). Methods and Findings in Experimental and Clinical Pharmacology, 24(3), 151–157. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & therapeutics, 129(2), 120–148. [Link]

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. (2020). European Journal of Medicinal Chemistry, 207, 112723. [Link]

  • de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8824–8836. [Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. (2022). Molecules, 27(24), 8963. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. (2022). Molecules, 27(6), 1789. [Link]

  • Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. (2000). British Journal of Pharmacology, 129(6), 1191–1202. [Link]

  • 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3251–3254. [Link]

  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. (2020). European Journal of Medicinal Chemistry, 207, 112723. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 31(10), 1968–1971. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of highly potent 5-HT₃ receptor ligands. (2012). Journal of Medicinal Chemistry, 55(20), 8824–8836. [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). Journal of Medicinal Chemistry, 32(12), 2538–2543. [Link]

  • Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. (2007). Journal of Biomolecular Screening, 12(4), 528–537. [Link]

  • Fuller, R. W., Mason, N. R., Snoddy, H. D., & Perry, K. W. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Research communications in chemical pathology and pharmacology, 51(1), 37–45. [Link]

  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3582–3586. [Link]

  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. (2012). Bioorganic & Medicinal Chemistry, 20(4), 1543–1557. [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2014). ACS Chemical Neuroscience, 5(10), 953–963. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Membrane Raft Stabilization by Small Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to validate the stabilization of membrane rafts by small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the stabilization of membrane rafts by small molecules. We will delve into the mechanistic underpinnings of these techniques, offering detailed, field-tested protocols and data interpretation strategies. Our focus is on empowering researchers to generate robust, reproducible data for basic research and drug development programs.

The Dynamic Landscape of Membrane Rafts: A Primer on Stabilization

Membrane rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These domains serve as critical signaling hubs, orchestrating a multitude of cellular processes, including signal transduction, protein trafficking, and viral entry. The transient nature of these rafts presents a significant challenge for their study. Small molecules that can stabilize these domains are invaluable tools for dissecting their function and represent a promising avenue for therapeutic intervention.

The stabilization of membrane rafts by small molecules often involves the modulation of cholesterol content or the direct interaction with raft-associated lipids and proteins. This guide will explore the experimental workflows required to validate these effects rigorously.

Comparative Analysis of Small Molecules for Membrane Raft Stabilization

The selection of a small molecule for membrane raft stabilization is contingent on the specific research question and cellular context. Here, we compare two commonly used agents, highlighting their mechanisms and providing a framework for their validation.

Small MoleculeMechanism of ActionAdvantagesLimitationsKey Validation Assays
Filipin III Binds to cholesterol, leading to its sequestration and the disruption of raft integrity. While primarily a disruptor, it is used as a control to demonstrate cholesterol dependence.Well-characterized, commercially available.Can induce artifacts and cytotoxicity.Fluorescence Microscopy, Cholesterol Assays
Statins (e.g., Simvastatin) Inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, leading to cholesterol depletion and raft destabilization. Used to study the long-term effects of reduced cholesterol.Clinically relevant, allows for the study of compensatory mechanisms.Indirect effect, can have off-target effects.Lipidomics, Western Blot for signaling proteins

Experimental Validation Workflows: A Step-by-Step Guide

The validation of membrane raft stabilization is a multi-faceted process that requires the convergence of evidence from several experimental approaches. We present a series of detailed protocols below.

Visualizing Membrane Raft Integrity: Fluorescence Microscopy

Fluorescence microscopy is a cornerstone technique for visualizing the effects of small molecules on membrane raft organization.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution imaging.

  • Small Molecule Treatment: Treat cells with the desired concentration of the small molecule for the appropriate duration. Include vehicle-treated cells as a negative control.

  • Labeling: Wash cells with ice-cold phosphate-buffered saline (PBS). Incubate with a fluorescently conjugated CT-B (e.g., Alexa Fluor 488-CT-B) at 4°C for 30 minutes. This low temperature prevents the internalization of the probe.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unbound CT-B.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and image the cells using a confocal or widefield fluorescence microscope.

  • Analysis: Quantify the clustering and intensity of the CT-B signal. A more punctate and intense signal is indicative of stabilized or aggregated rafts.

Diagram: Experimental Workflow for Visualizing Membrane Rafts

G A Cell Seeding B Small Molecule Treatment A->B 24h C CT-B Staining (4°C) B->C Treatment Duration D Fixation C->D 30 min E Fluorescence Microscopy D->E 15 min F Image Analysis E->F

Caption: Workflow for visualizing membrane raft integrity using fluorescence microscopy.

Quantifying Protein Dynamics: Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral mobility of fluorescently tagged proteins within the membrane. Proteins within stabilized rafts will exhibit reduced mobility.

  • Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged raft-associated protein (e.g., GFP-Lck).

  • Small Molecule Treatment: Treat cells with the small molecule as described previously.

  • FRAP Imaging:

    • Acquire pre-bleach images of the region of interest (ROI).

    • Photobleach the ROI with a high-intensity laser.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Calculate the mobile fraction and the half-time of recovery (t½). A decrease in the mobile fraction and an increase in t½ indicate reduced protein mobility and raft stabilization.

Diagram: FRAP Data Analysis Logic

G A Acquire Pre-Bleach and Post-Bleach Images B Measure Fluorescence Intensity over Time A->B C Normalize Fluorescence Recovery Curve B->C D Calculate Mobile Fraction C->D E Calculate Half-Time of Recovery (t½) C->E F Compare between Control and Treated D->F E->F

Caption: Logical flow for analyzing Fluorescence Recovery After Photobleaching (FRAP) data.

Probing Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET)

FRET can be used to measure the proximity of two fluorescently tagged proteins. An increase in FRET efficiency can indicate that the proteins are co-localizing within stabilized rafts.

  • Cell Co-transfection: Co-transfect cells with plasmids encoding a FRET pair of raft-associated proteins (e.g., CFP-tagged and YFP-tagged proteins).

  • Small Molecule Treatment: Treat cells with the small molecule.

  • FRET Imaging:

    • Acquire pre-bleach images of both the donor (CFP) and acceptor (YFP) channels.

    • Photobleach the acceptor (YFP) in a defined ROI.

    • Acquire post-bleach images of both channels.

  • Data Analysis:

    • Measure the fluorescence intensity of the donor (CFP) before and after acceptor photobleaching.

    • An increase in donor fluorescence after acceptor photobleaching indicates FRET.

    • Calculate the FRET efficiency. An increase in FRET efficiency upon small molecule treatment suggests enhanced protein co-localization in stabilized rafts.

Biochemical Validation: Immunoprecipitation and Western Blotting

This biochemical approach confirms the co-localization of proteins within raft domains.

  • Cell Lysis: Lyse cells treated with the small molecule in a non-ionic detergent (e.g., Triton X-100) at 4°C to preserve raft integrity.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against a known raft-associated protein.

  • Immune Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complex.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the proteins and analyze the presence of other raft-associated proteins by Western blotting. An increased co-immunoprecipitation of raft proteins in treated cells supports the stabilization of these domains.

Diagram: Signaling Pathway Influenced by Raft Stabilization

G cluster_raft Membrane Raft Receptor Receptor Kinase Kinase Receptor->Kinase Activates Adaptor Adaptor Protein Kinase->Adaptor Phosphorylates Downstream_Effector Downstream Effector Adaptor->Downstream_Effector Recruits Ligand Ligand Ligand->Receptor Small_Molecule Small Molecule (Stabilizer) cluster_raft cluster_raft Small_Molecule->cluster_raft Stabilizes Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: A generic signaling pathway initiated at a membrane raft, enhanced by a stabilizing small molecule.

Advanced Validation: Lipidomics

Mass spectrometry-based lipidomics provides a comprehensive and quantitative analysis of the lipid composition of membranes. This powerful technique can directly assess the impact of small molecules on the lipid environment of rafts.

  • Detergent-Resistant Membrane (DRM) Isolation: Isolate DRMs, which are enriched in raft components, from control and small molecule-treated cells using sucrose density gradient centrifugation.

  • Lipid Extraction: Perform a Bligh-Dyer or a similar lipid extraction method on the isolated DRMs.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the different lipid species. A change in the abundance of specific raft-associated lipids, such as cholesterol and sphingomyelin, will provide direct evidence of the small molecule's effect on raft composition.

Concluding Remarks and Future Directions

The validation of membrane raft stabilization by small molecules is a critical step in both fundamental cell biology research and the development of novel therapeutics. The multi-pronged approach outlined in this guide, combining high-resolution imaging, biophysical measurements, biochemical assays, and comprehensive lipidomics, provides a robust framework for generating high-quality, reproducible data.

Future advancements in super-resolution microscopy and single-molecule tracking will undoubtedly provide even greater insights into the dynamic organization of membrane rafts and the precise mechanisms by which small molecules exert their stabilizing effects. The continued development of more specific and potent small molecule modulators of membrane rafts holds immense promise for the treatment of a wide range of diseases, from infectious diseases to cancer and neurodegenerative disorders.

References

  • Simons, K., & Ikonen, E. (1997). Functional rafts in cell membranes. Nature, 387(6633), 569–572. [Link]

  • Pike, L. J. (2006). Rafts defined: a report on the Keystone Symposium on Lipid Rafts and Cell Function. Journal of lipid research, 47(7), 1597–1598. [Link]

  • Periasamy, N., & Barroso, M. (2011). FRET, FRAP, and FLIM. In Imaging: A Laboratory Manual (pp. 677-694). Cold Spring Harbor Laboratory Press. [Link]

  • Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging. Nature biotechnology, 21(11), 1387–1395. [Link]

Validation

Reference Standards for 8-(piperazin-1-yl)isoquinoline Purity Analysis: A Comparative Qualification Guide

Introduction In the development of isoquinoline-based kinase inhibitors (e.g., Rho-kinase or PKA inhibitors), 8-(piperazin-1-yl)isoquinoline (CAS 936643-79-7) serves as a critical synthetic intermediate and a potential g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the development of isoquinoline-based kinase inhibitors (e.g., Rho-kinase or PKA inhibitors), 8-(piperazin-1-yl)isoquinoline (CAS 936643-79-7) serves as a critical synthetic intermediate and a potential genotoxic impurity.[1][2] Its structural fidelity is paramount; however, the presence of positional isomers—specifically the thermodynamically stable 1-(piperazin-1-yl)isoquinoline —poses a significant analytical challenge.[1][2]

This guide objectively compares the performance of Qualified Reference Standards (qNMR-certified) against Research-Grade Alternatives , demonstrating why "Area %" purity is a flawed metric for this specific scaffold. We provide validated protocols for absolute purity assignment using Quantitative NMR (qNMR) and isomeric resolution via HPLC.

Part 1: The Hierarchy of Standards (Comparative Analysis)

Researchers often default to "Research Grade" chemicals for early-stage development to save costs.[1][2] However, for 8-(piperazin-1-yl)isoquinoline, this introduces systemic errors due to the compound's hygroscopic nature and tendency to form non-stoichiometric hydrochloride salts.[1][2]

Table 1: Performance Comparison – Qualified Reference Standard vs. Research Grade Alternative

FeatureQualified Reference Standard (The Product) Research Grade Alternative Impact on Data
Purity Metric Mass Balance / qNMR (Absolute Purity)HPLC Area % (Relative Purity)Area % ignores moisture (up to 5%) and residual salts, leading to stoichiometric errors of 10–15% in synthesis.[1][2]
Isomeric Purity Confirmed (>99.5%) via 2D-NMR (NOESY/COSY)Unknown (Often contains 1-isomer)The 1-isomer has a distinct biological profile; cross-contamination invalidates IC50 data.[1][2]
Salt Form Stoichiometry Defined (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.0 HCl)
Undefined (Variable HCl content)Incorrect molecular weight calculations cause yield miscalculations.
Trace Metals Quantified (<10 ppm) Uncontrolled Residual Palladium (from Buchwald couplings) can catalyze side reactions.
Part 2: Technical Deep Dive – The Analytical Challenge
1. The "Area %" Trap

For piperazinyl-isoquinolines, HPLC-UV purity (254 nm) is deceptive.[1][2] The piperazine ring is non-chromophoric, while the isoquinoline core dominates the UV signal.

  • Problem: A sample can be 99% pure by HPLC Area % but only 85% pure by mass due to invisible impurities like trapped solvent (Isopropanol/DCM), moisture, and inorganic salts (NaCl/KCl).

  • Solution: qNMR (Quantitative Nuclear Magnetic Resonance) is the only self-validating method to establish the primary purity of the reference standard.

2. Isomeric Resolution (8- vs. 1-isomer)

The 8-position is sterically hindered compared to the 1-position.[1][2] During synthesis (typically nucleophilic aromatic substitution or Buchwald-Hartwig amination), the 1-isomer is a common byproduct.[1][2]

  • Standard C18 Columns: Often fail to separate these positional isomers due to identical hydrophobicity.[2]

  • Recommended Alternative: Pentafluorophenyl (PFP) phases or HILIC modes are required to leverage the subtle electronic differences between the 1- and 8-isomers.[1][2]

Part 3: Visualization of the Qualification Workflow

The following diagram outlines the decision logic and experimental workflow for qualifying an 8-(piperazin-1-yl)isoquinoline reference standard.

ReferenceStandardWorkflow Start Crude 8-(piperazin-1-yl)isoquinoline Step1 Step 1: Isomeric Screening (LC-MS/MS on PFP Column) Start->Step1 Decision1 Isomerically Pure? Step1->Decision1 Purification Prep-HPLC Purification (Remove 1-isomer) Decision1->Purification No (>0.5% isomer) Step2 Step 2: Structure Confirmation (1H-NMR, COSY, NOESY) Decision1->Step2 Yes Purification->Step1 Step3 Step 3: Absolute Purity Assignment (qNMR with Internal Standard) Step2->Step3 Step4 Step 4: Counter-ion & Solvent Analysis (IC & GC-HS) Step3->Step4 Final Qualified Reference Standard (CoA Generated) Step4->Final

Figure 1: Critical workflow for transforming crude material into a Qualified Reference Standard, emphasizing isomeric screening prior to qNMR quantification.

Part 4: Experimental Protocols
Protocol A: Absolute Purity by 1H-qNMR

This protocol establishes the "True Value" of the standard, independent of chromatographic response factors.

Reagents:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), 99.9% D.[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.99% purity. Rationale: Maleic acid provides a sharp singlet at ~6.2 ppm, clear of the isoquinoline aromatic region (7.5–9.5 ppm).

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the 8-(piperazin-1-yl)isoquinoline sample (

    
    ) and 5.0 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[2][3]

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): 60 seconds . Crucial: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy.
    • Scans: 16 or 32.[2]

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (2H) and the Isoquinoline H-1 proton (singlet at ~9.3 ppm, 1H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[4]
Protocol B: Isomeric Purity by HPLC-UV (PFP Method)

This method distinguishes the 8-isomer from the 1-isomer.[1][2]

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 240 nm (Isoquinoline max) and 215 nm.[2]

  • Performance Criteria: Resolution (

    
    ) between 8-isomer and 1-isomer must be 
    
    
    
    .
References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of 8-Substituted Isoquinoline Derivatives

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1] Strategic substitution on the isoquinoline ring system all...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1] Strategic substitution on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The C8 position, in particular, offers a unique vector for modification, influencing the electronic and steric environment of the neighboring nitrogen atom and the overall molecular conformation. This guide provides a comparative analysis of the crystal structure data for key 8-substituted isoquinoline derivatives, offering insights into how substituent choice impacts solid-state architecture and intermolecular interactions. This understanding is paramount for researchers in drug development and materials science, as crystal packing profoundly affects properties like solubility, stability, and bioavailability.

The Decisive Role of Solid-State Structure

The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is not merely an academic curiosity. It is a critical determinant of a material's bulk properties. For pharmaceutical compounds, different crystal forms (polymorphs) of the same molecule can exhibit drastic differences in therapeutic efficacy. Therefore, a thorough understanding of the factors governing crystal packing is essential for rational drug design. By comparing the crystal structures of isoquinoline derivatives with varying substituents at the 8-position—such as hydroxyl (-OH) and nitro (-NO₂) groups—we can elucidate fundamental structure-property relationships.

Comparative Crystallographic Data

The selection of a substituent at the C8 position introduces significant electronic and steric changes, which in turn dictate the molecular conformation and the resulting crystal packing. Here, we compare the crystallographic data of two representative derivatives: 8-hydroxyisoquinoline (also known as 8-quinolinol) and 8-nitroquinoline. These examples were chosen to contrast the effects of a hydrogen-bond donor/acceptor group (-OH) with a strong electron-withdrawing group (-NO₂).

Parameter8-Hydroxyisoquinoline (Monoclinic Polymorph)8-Nitroquinoline
Formula C₉H₇NOC₉H₆N₂O₂
Molar Mass 145.16 g/mol 174.16 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 6.620 (3)7.2421 (11)
b (Å) 9.243 (4)16.688 (3)
c (Å) 11.070 (4)7.2089 (11)
β (°) ** 90.718 (6)114.086 (4)
Volume (ų) **677.3 (5)795.4 (2)
Z 44
Key Intermolecular Interactions Intramolecular O-H···N H-bond; Intermolecular π-π stackingWeak C-H···O interactions; π-π stacking
Data Source [2][3][4]

Analysis of Substituent Effects on Crystal Packing

Case Study 1: 8-Hydroxyisoquinoline - The Power of Hydrogen Bonding

The crystal structure of 8-hydroxyisoquinoline is a masterclass in the directing influence of hydrogen bonds. The molecule itself is rendered planar by a strong intramolecular O-H···N hydrogen bond between the hydroxyl group and the isoquinoline nitrogen.[2][3] This interaction is a dominant feature, pre-organizing the molecule's conformation.

In the solid state, these planar molecules arrange into centrosymmetric dimers through intermolecular hydrogen bonds.[2][3] These dimers then form extended networks primarily through π-π stacking interactions, with a short C···C distance of 3.2997(17) Å, and additional C-H···π interactions, creating a robust three-dimensional framework.[2][3] The existence of multiple polymorphs, such as an orthorhombic form, highlights that subtle changes in crystallization conditions can alter the geometry of these hydrogen-bonded dimers and the overall packing arrangement.[2][3][5]

Case Study 2: 8-Nitroquinoline - A Shift in Interaction Hierarchy

Replacing the hydroxyl group with a nitro group fundamentally alters the landscape of intermolecular forces. The 8-nitroquinoline molecule is nearly planar, with only a slight dihedral angle of 3.0(9)° between the pyridine and benzene rings.[4][6] Unlike 8-hydroxyisoquinoline, it lacks a strong hydrogen bond donor.

Consequently, the crystal packing is not dominated by strong hydrogen bonds. Instead, the structure is organized by a network of weaker interactions. The arrangement is influenced by π-π stacking of the aromatic systems and weak C-H···O interactions involving the nitro group's oxygen atoms. The absence of strong, directional hydrogen bonds leads to a different packing motif and a distinct crystal lattice compared to its hydroxyl counterpart. This demonstrates that the electronic character of the substituent (electron-donating/hydrogen-bonding vs. electron-withdrawing) is a primary driver of the supramolecular assembly.

Experimental Methodologies

The determination of crystal structures is a precise science, relying on sophisticated instrumentation and well-established protocols. The primary technique used to generate the data discussed in this guide is Single-Crystal X-ray Diffraction (SCXRD) .

Protocol 1: Single Crystal Growth by Slow Evaporation

The prerequisite for any SCXRD analysis is the availability of a high-quality single crystal. Slow evaporation is a common and effective method for growing such crystals.[7]

Causality: The principle behind this technique is to slowly increase the concentration of the solute past its saturation point, allowing molecules to deposit onto a growing crystal lattice in an ordered fashion.[8] Rapid changes in concentration or temperature would lead to precipitation or the formation of many small, imperfect crystals.[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent (or solvent system) in which the isoquinoline derivative has moderate solubility. The ideal solvent will allow the compound to be fully soluble when heated but sparingly soluble at room temperature.

  • Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve full dissolution.

  • Filtration: If any particulate matter is present, perform a hot gravity filtration to ensure the solution is free of nucleation-inducing impurities.

  • Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or by decanting the solvent.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9][10][11]

Causality: The technique is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays diffracted by the planes of atoms in a crystal lattice.[10] By systematically rotating the crystal and measuring the intensity and position of thousands of diffracted reflections, a three-dimensional map of the electron density can be constructed, from which the atomic positions are determined.[11]

Workflow Diagram:

scxrd_workflow crystal 1. Mount Single Crystal diffractometer 2. Center on Diffractometer crystal->diffractometer xray 3. Expose to X-ray Beam diffractometer->xray data_collection 4. Collect Diffraction Data (Rotate Crystal, Record Reflections) xray->data_collection data_processing 5. Process Data (Integration, Scaling) data_collection->data_processing solve 6. Solve Structure (Determine Phase) data_processing->solve refine 7. Refine Model (Fit Atomic Positions) solve->refine validate 8. Validate Structure (Generate CIF file) refine->validate

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[10]

  • Diffraction Pattern: The crystal is slowly rotated, and a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[11]

  • Structure Solution: The diffraction data is processed, and computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit with the experimental data.[2]

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness and is typically deposited in a public database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[12]

Conclusion and Future Outlook

The comparative analysis of 8-hydroxyisoquinoline and 8-nitroquinoline demonstrates the profound impact of substituent choice on crystal engineering. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor leads to a highly organized, hydrogen-bond-driven crystal packing. In contrast, the electron-withdrawing nitro group results in a structure governed by weaker, less directional forces like π-π stacking.

These insights are critical for drug development professionals, as they inform strategies for polymorph screening and the selection of derivatives with desirable solid-state properties. For materials scientists, this understanding enables the rational design of crystalline materials with tailored optical or electronic properties. Future work should expand this comparative analysis to a wider range of substituents at the C8 position, including halogens, alkyl, and methoxy groups, to build a more comprehensive model of structure-property relationships in this important class of heterocyclic compounds.[13] Accessing curated crystallographic data from resources like the Cambridge Structural Database (CSD) will be instrumental in these efforts.[12][14][15]

References

  • Banerjee, T., & Saha, N. N. (1986). Structure of 8-hydroxyquinoline (oxin) hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 42(10), 1408-1411. Available at: [Link]

  • Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o924–o925. Available at: [Link]

  • Li, X., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o957. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo International Inc. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]

  • University of Washington, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

Sources

Validation

Selectivity profile of 8-isomer vs 1-isomer isoquinoline ligands

The following guide provides an in-depth technical analysis of the selectivity profiles for 1-isomer versus 8-isomer isoquinoline ligands. This comparison focuses on the structural, electronic, and pharmacological distin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profiles for 1-isomer versus 8-isomer isoquinoline ligands. This comparison focuses on the structural, electronic, and pharmacological distinctions that drive ligand-target interactions in medicinal chemistry.

Executive Summary

In isoquinoline-based drug design, the distinction between 1-substituted (adjacent to the nitrogen) and 8-substituted (peri-position) isomers is a critical determinant of pharmacological selectivity.

  • 1-Isomers (e.g., PK11195, tetrahydroisoquinoline alkaloids) typically exploit the C1-vector to project hydrophobic groups into deep lipophilic pockets, often acting as high-affinity anchors for receptors like TSPO or Dopamine .

  • 8-Isomers (e.g., specific SK channel blockers, metallo-ligands) utilize the peri-effect to induce conformational rigidity or steric bulk that prevents "flat" intercalation, thereby enhancing selectivity for surface-exposed allosteric sites or metal coordination centers.

This guide compares their physicochemical properties, binding modes, and experimental performance.

Structural & Mechanistic Basis

The isoquinoline scaffold presents two distinct steric and electronic environments at the C1 and C8 positions. Understanding these is prerequisite to interpreting selectivity data.

Feature1-Isomer (C1-Substituted) 8-Isomer (C8-Substituted)
Position Ortho to Ring Nitrogen (

)
Peri to Ring Nitrogen (

)
Steric Environment High steric pressure on N-lone pair; affects H-bond acceptance.Peri-strain : Steric clash with C1-H or C1-substituents; forces out-of-plane twisting.
Electronic Effect C1 is electron-deficient (imine-like); susceptible to nucleophilic attack.C8 is electron-rich (benzenoid ring); influences

-stacking geometry.
Primary Utility Pharmacophore Anchoring : Directs groups into deep hydrophobic pockets.Conformational Locking : Restricts rotation to freeze bioactive conformations.
The "Peri-Effect" in 8-Isomers

The 8-isomer is unique due to the peri-interaction (1,8-interaction). Unlike the 1-isomer, where the substituent can rotate relatively freely away from the nitrogen, an 8-substituent is spatially locked against the C1-proton (or C1-substituent). This creates a "molecular kink" that prevents the ligand from intercalating into flat DNA or narrow kinase hinge regions, thereby increasing selectivity for globular protein pockets (e.g., SK channels).

Comparative Performance Data

Case Study A: TSPO Ligands (Translocator Protein)

The 1-isomer is the "Gold Standard" for TSPO binding. The classic ligand PK11195 is a 1-isoquinolinecarboxamide.

  • 1-Isomer (PK11195): The 1-(2-chlorophenyl) group is critical. It locks the amide bond in a specific cis/trans rotamer equilibrium required for the nanomolar binding affinity (

    
    ).
    
  • 8-Isomer Analogues: Relocating the bulky phenyl group to the 8-position disrupts the critical distance to the carboxamide oxygen, resulting in a drastic loss of affinity.

Table 1: Relative Binding Affinity (TSPO) | Ligand Variant | Substitution Position |


 (nM) | Selectivity Note |
| :--- | :--- | :--- | :--- |
| PK11195 (Reference)  | 1-Position  | 1.5  | Optimal fit in lipophilic cleft. |
| Iso-PK Analog | 3-Position | > 100 | Loss of steric lock. |
| Peri-PK Analog | 8-Position  | > 1,000  | Steric clash prevents pocket entry. |
Case Study B: Kinase Inhibitors (PKA/ROCK)

In kinase inhibitors (e.g., H-89 , Fasudil ), the nitrogen (


) must bind to the kinase hinge region.
  • 1-Isomers: A substituent at C1 sterically blocks the

    
     atom from hydrogen bonding with the hinge backbone. Consequently, 1-isomers are poor kinase inhibitors .
    
  • 5- or 8-Isomers: Substituents at the 5 or 8 positions point away from the hinge, allowing the isoquinoline core to mimic the adenine ring of ATP.

Table 2: Kinase Inhibitory Potency (


) 
| Scaffold | Target | 1-Isomer 

| 8-Isomer

| Conclusion | | :--- | :--- | :--- | :--- | :--- | | Isoquinoline-sulfonamide | PKA | > 100

M | 0.048

M (H-89)
| 8-isomer (or 5-isomer) essential for hinge binding. | | Isoquinoline-sulfonamide | ROCK-II | Inactive | ~1.0

M
| 1-substituent causes steric clash with hinge. |

Experimental Protocols

To validate the selectivity profile of a new isoquinoline ligand, the following self-validating protocols are recommended.

Protocol: Competitive Radioligand Binding Assay (TSPO Focus)

Objective: Determine if the ligand follows the "1-isomer" high-affinity profile. Reagents:


 (Specific Activity ~80 Ci/mmol), Rat Kidney Mitochondria (rich in TSPO).
  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 15 min. Resuspend pellet to 0.5 mg protein/mL.

  • Incubation:

    • Total Binding: 200

      
      L membrane + 25 
      
      
      
      L
      
      
      (1 nM final) + 25
      
      
      L Vehicle (DMSO).
    • Non-Specific: Add 10

      
      M unlabeled PK11195.
      
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of the 1-isomer or 8-isomer candidate.
  • Equilibrium: Incubate for 60 min at 4°C (prevents degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Plot displacement curves.

    • Validation Criterion: The 1-isomer should show a sigmoidal displacement curve with

      
      . The 8-isomer should show a right-shifted curve (
      
      
      
      ).
Protocol: Synthesis & Regioselective Separation

Objective: Synthesize both isomers to prove identity.

  • 1-Isomer Route (Bischler-Napieralski): Cyclization of phenethylamine amides using

    
    . The closure occurs at the electron-rich carbon para to the activating group, naturally forming the 1-substituted 3,4-dihydroisoquinoline.
    
  • 8-Isomer Route (Directed Lithiation): Use a pre-formed isoquinoline. Direct lithiation often occurs at C1. To get C8, use halogen-metal exchange on a pre-brominated precursor (8-bromoisoquinoline) or specialized directing groups.

Mechanism of Action Visualization

The following diagram illustrates the "Decision Tree" for ligand design based on the 1- vs 8-position selectivity rules.

IsoquinolineSelectivity Start Isoquinoline Ligand Design Pos1 1-Position Substitution (Ortho to N) Start->Pos1 Maximize Hydrophobic Contact Pos8 8-Position Substitution (Peri to N) Start->Pos8 Maximize H-Bonding at N1 Steric1 Steric Block of N-Lone Pair Pos1->Steric1 Steric8 Peri-Interaction (Twisted Conformation) Pos8->Steric8 Target1 Target: Hydrophobic Pockets (TSPO, Dopamine) Steric1->Target1 Projects into deep cleft Result1 High Affinity Anchor (e.g., PK11195) Target1->Result1 Target8 Target: Kinase Hinge / Surface (PKA, ROCK) Steric8->Target8 N1 accessible to hinge Result8 Hinge Binding Allowed (N-1 Accessible) Target8->Result8

Figure 1: Strategic selection of substitution sites. 1-substitution favors deep hydrophobic pockets (TSPO) but blocks kinase hinge binding. 8-substitution allows hinge binding (Kinases) and induces conformational twists.

References

  • PK11195 Structure & Binding: J. Med. Chem. "Solution Structures of the Prototypical 18 kDa Translocator Protein Ligand, PK 11195." Available at:

  • Kinase Inhibitor Selectivity (H-89): Biolog Life Science Institute. "H 89 & KT 5720 Pitfalls."[1] Available at:

  • Isoquinoline Synthesis & Isomerism: "Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives." Available at:

  • SK Channel Blockers (C5 vs C8): "Synthesis and Radioligand Binding Studies of C-5- and C-8-Substituted... as SK Channel Blockers." Available at:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Piperazin-1-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
8-(Piperazin-1-yl)isoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.